molecular formula C7H6BrNO2 B2433312 2-(4-Bromopyridin-2-YL)acetic acid CAS No. 1211530-21-0

2-(4-Bromopyridin-2-YL)acetic acid

Cat. No.: B2433312
CAS No.: 1211530-21-0
M. Wt: 216.034
InChI Key: APOOYGKXZYWYOV-UHFFFAOYSA-N
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Description

2-(4-Bromopyridin-2-yl)acetic acid (CAS 1211530-21-0) is a high-purity chemical compound with a molecular formula of C7H6BrNO2 and a molecular weight of 216.03 g/mol . This brominated pyridine-acetic acid derivative is characterized as a fully qualified reference standard of an Active Pharmaceutical Ingredient (API) and is compliant with regulatory guidelines . Its primary research application is in analytical chemistry and drug development, where it serves as a critical material for analytical method development (AMV), method validation, and Quality Control (QC) applications during the synthesis and formulation stages of pharmaceuticals . It provides traceability against major pharmacopeial standards such as those from the USP and EP, ensuring reliability and consistency in research data . The compound requires specific storage conditions to maintain stability and should be kept sealed in a dry environment, preferably in a freezer at -20°C . As with many research chemicals, appropriate safety measures should be observed during handling. The product is intended for research purposes only and is not for diagnostic or human use .

Properties

IUPAC Name

2-(4-bromopyridin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-5-1-2-9-6(3-5)4-7(10)11/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOOYGKXZYWYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromopyridin-2-yl)acetic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for human or veterinary use. [1]

Introduction

2-(4-Bromopyridin-2-yl)acetic acid is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a carboxylic acid function and a reactive bromine atom on the pyridine ring, makes it a versatile intermediate for the synthesis of more complex molecules. Pyridine carboxylic acid isomers and their derivatives are considered "privileged" structures in pharmaceutical development, forming the core of numerous approved drugs.[2][3][4] This guide provides a comprehensive overview of the properties, synthesis, safety, and potential applications of 2-(4-Bromopyridin-2-yl)acetic acid for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental properties of 2-(4-Bromopyridin-2-yl)acetic acid are summarized in the table below. While experimentally determined physical properties such as melting and boiling points are not widely published, computational predictions and data from analogous compounds provide useful estimates.

PropertyValueSource
CAS Number 1211530-21-0[1][5][6][7]
Molecular Formula C₇H₆BrNO₂[1][5][6][8]
Molecular Weight 216.03 g/mol [1][5][6][8]
IUPAC Name 2-(4-bromo-2-pyridinyl)acetic acid[8]
SMILES O=C(O)CC1=NC=CC(Br)=C1[5][6]
Appearance White to off-white solid (predicted)
Storage Sealed in a dry environment, store in a freezer under -20°C.[5][6]

Note: Some physical properties are predicted or inferred from related compounds due to a lack of published experimental data.

Synthesis and Purification

The synthesis of 2-(4-Bromopyridin-2-yl)acetic acid can be approached through a multi-step process, typically involving the formation of its ethyl ester precursor, ethyl 2-(4-bromopyridin-2-yl)acetate, followed by hydrolysis.

Diagram of the Synthetic Pathway

Synthesis cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis 4-bromo-2-methylpyridine 4-Bromo-2-methylpyridine LDA LDA, THF, -70°C 4-bromo-2-methylpyridine->LDA diethyl_carbonate Diethyl Carbonate diethyl_carbonate->LDA ethyl_ester Ethyl 2-(4-bromopyridin-2-yl)acetate LDA->ethyl_ester Carboxylation hydrolysis Acid or Base Catalysis ethyl_ester->hydrolysis final_product 2-(4-Bromopyridin-2-yl)acetic acid hydrolysis->final_product

Caption: General synthetic route to 2-(4-Bromopyridin-2-yl)acetic acid.

Step 1: Synthesis of Ethyl 2-(4-bromopyridin-2-yl)acetate

A common method for the synthesis of the precursor, ethyl 2-(4-bromopyridin-2-yl)acetate (CAS: 1060814-91-6), involves the deprotonation of 4-bromo-2-methylpyridine followed by carboxylation with diethyl carbonate.[9]

Experimental Protocol:

  • Under a nitrogen atmosphere, dissolve 4-bromo-2-methylpyridine and diethyl carbonate in anhydrous tetrahydrofuran (THF) and cool the solution to -70°C.

  • Slowly add a solution of lithium diisopropylamide (LDA) in THF/heptane/ethylbenzene while maintaining the temperature at -70°C.

  • Stir the reaction mixture at -70°C for one hour.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield ethyl 2-(4-bromopyridin-2-yl)acetate.

Step 2: Hydrolysis to 2-(4-Bromopyridin-2-yl)acetic Acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved through either acid- or base-catalyzed hydrolysis.

General Protocol for Base-Catalyzed Hydrolysis:

  • Dissolve ethyl 2-(4-bromopyridin-2-yl)acetate in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Add an aqueous solution of a base, for example, lithium hydroxide or sodium hydroxide.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-Bromopyridin-2-yl)acetic acid.

  • Further purification can be achieved by recrystallization.

Applications in Drug Discovery and Development

Substituted picolinic acids are important scaffolds in medicinal chemistry due to their ability to act as bioisosteres for other functional groups and their role as versatile synthetic intermediates.[3][4] The presence of a bromine atom in 2-(4-Bromopyridin-2-yl)acetic acid allows for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This enables the introduction of a wide range of substituents at the 4-position of the pyridine ring, facilitating the generation of compound libraries for high-throughput screening.

The carboxylic acid moiety can be converted to amides, esters, and other derivatives, which are common functional groups in biologically active molecules. Picolinic acid derivatives have been investigated for a range of therapeutic targets, including enzymes and receptors involved in inflammatory diseases, cancer, and neurological disorders.[2][3][4]

Diagram of Potential Molecular Diversification

Diversification cluster_0 Carboxylic Acid Modifications cluster_1 Pyridine Ring Functionalization starting_material 2-(4-Bromopyridin-2-yl)acetic acid amide Amide Derivatives starting_material->amide Amidation ester Ester Derivatives starting_material->ester Esterification suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) starting_material->suzuki Pd-catalyzed buchwald Buchwald-Hartwig (N- or O-linked Groups) starting_material->buchwald Pd-catalyzed

Caption: Potential synthetic modifications of 2-(4-Bromopyridin-2-yl)acetic acid.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the identity and purity of 2-(4-Bromopyridin-2-yl)acetic acid.

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the pyridine ring and the methylene protons adjacent to the carboxylic acid. The chemical shifts and coupling constants will be characteristic of the substitution pattern.
¹³C NMR Resonances for the seven carbon atoms, including the carbonyl carbon of the carboxylic acid, the methylene carbon, and the carbons of the brominated pyridine ring.
Infrared (IR) Spectroscopy A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid. A strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak (M⁺) and/or the protonated molecule ([M+H]⁺) should be observed, showing a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-(4-Bromopyridin-2-yl)acetic acid is not widely available. However, based on the safety information for structurally related bromopyridines and carboxylic acids, the following precautions should be taken.[12][13][14]

  • Hazard Statements (Anticipated):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13]

    • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[13] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12][13] Wash hands thoroughly after handling.[12][13]

    • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[13] Keep away from incompatible materials such as strong oxidizing agents.

    • First Aid:

      • If swallowed: Rinse mouth and seek immediate medical attention.[12]

      • If on skin: Remove contaminated clothing and wash skin with plenty of soap and water.[12]

      • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]

      • If inhaled: Move the person to fresh air and keep comfortable for breathing.[12]

References

  • ChemDmart. SAFETY DATA SHEET. [Link]

  • Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

  • PubChem. 2-(4-Bromopyridin-2-YL)acetic acid. [Link]

  • Celestine, M. J., et al. (2015). Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. Journal of Coordination Chemistry. [Link]

  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • Wikipedia. Picolinic acid. [Link]

  • Alajarín, M., et al. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM CATALYSIS. HETEROCYCLES. [Link]

  • PubChem. 2-(2-Bromopyridin-4-yl)acetic acid. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

  • AbacipharmTech. 2-(4-Bromopyridin-2-yl)acetic acid. [Link]

  • NIST. Acetic acid. [Link]

  • Doc Brown's Chemistry. INFRARED SPECTROSCOPY. [Link]

  • ResearchGate. The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1). [Link]

  • Pearson. Wade - Organic Chemistry 9th Edition - Chapter 21. [Link]

  • NIST. Acetic acid, bromo-. [Link]

  • NIST. 4-Bromophenylacetic acid. [Link]

  • Google Patents. WO2020026259A1 - Ethyl 2-bromo-4-[2-(3-halopyridin-2-yl)-hydrazinyl].
  • Journal of the Chemical Society C: Organic. Preparation of indolizines from ethyl bromopyruvate and ethyl 2-pyridylacetate. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(4-Bromopyridin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, heterocyclic compounds serve as foundational scaffolds for a vast array of therapeutic agents. Among these, pyridine derivatives are of paramount importance due to their presence in numerous bioactive molecules and their versatile chemical reactivity. 2-(4-Bromopyridin-2-yl)acetic acid is a key building block, offering multiple reaction sites for molecular elaboration. A thorough understanding of its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for successful lead optimization, formulation development, and ultimately, the creation of safe and effective medicines. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its processability and stability.

This guide provides an in-depth analysis of the core physicochemical characteristics of 2-(4-Bromopyridin-2-yl)acetic acid. It is designed for researchers, medicinal chemists, and drug development professionals, offering both foundational data and the detailed experimental methodologies required to validate these properties. The narrative emphasizes the causality behind experimental choices, reflecting a field-proven approach to compound characterization.

Compound Identification and Structure

Correctly identifying a chemical entity is the first step in any scientific investigation. The following table summarizes the key identifiers for 2-(4-Bromopyridin-2-yl)acetic acid.

IdentifierValueSource
CAS Number 1211530-21-0[1][2][3][4]
Molecular Formula C₇H₆BrNO₂[1][2]
Molecular Weight 216.03 g/mol [1][2][5]
Canonical SMILES C1=C(C=NC(=C1)CC(=O)O)Br[1]
Chemical Structure Chemical Structure of 2-(4-Bromopyridin-2-yl)acetic acid

Core Physicochemical Properties

The interplay of a molecule's physicochemical properties dictates its behavior in both biological and manufacturing contexts. While specific experimental values for this compound are not widely published, this section outlines the expected characteristics and the significance of each parameter.

Melting Point

The melting point is a fundamental indicator of a compound's purity and lattice energy. For a crystalline solid, a sharp melting range suggests high purity.

  • Expected Properties: As a substituted aromatic carboxylic acid, 2-(4-Bromopyridin-2-yl)acetic acid is expected to be a crystalline solid at room temperature with a relatively high melting point, likely exceeding 100 °C. For comparison, the related compound 4-Bromophenylacetic acid has a melting point of 114-117 °C.

  • Significance: The melting point influences formulation strategies (e.g., hot-melt extrusion), solubility, and purification methods like recrystallization.

Solubility

Solubility, particularly aqueous solubility, is a critical determinant of a drug's bioavailability.

  • Expected Properties: The molecule possesses both a lipophilic bromopyridine ring and a hydrophilic carboxylic acid group. Its solubility is expected to be highly pH-dependent. In acidic media (pH below the pKa of the carboxyl group), it will be poorly soluble. In neutral and alkaline media, deprotonation of the carboxylic acid will form a carboxylate salt, significantly increasing aqueous solubility. It is expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.

  • Significance: Poor aqueous solubility is a major hurdle in drug development. Determining the pH-solubility profile is essential for designing oral dosage forms and intravenous formulations.

Acidity and Basicity (pKa)

The acid dissociation constant (pKa) quantifies the strength of an acid or base. This compound is amphoteric, meaning it has both an acidic and a basic functional group.

  • Expected Properties:

    • Acidic pKa: The carboxylic acid group (-COOH) is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids.

    • Basic pKa: The pyridine nitrogen is a weak base. Its pKa (referring to the pKa of its conjugate acid, the pyridinium ion) is expected to be in the range of 2-4. The electron-withdrawing effect of the bromine atom would likely lower this value compared to unsubstituted pyridine.

  • Significance: The pKa values determine the ionization state of the molecule at a given pH. This impacts solubility, lipophilicity (LogD), membrane permeability, and receptor binding.

G cluster_pH Impact of pH on Ionization State low_pH Low pH (e.g., pH 1) Pyridine is Protonated Carboxylic Acid is Neutral zwitterion Isoelectric Point (pH ~3) Zwitterion may exist (Net Neutral Charge) low_pH->zwitterion Increase pH > pKa(N) mid_pH Mid pH (e.g., pH 4-6) Pyridine is Neutral Carboxylic Acid is Deprotonated zwitterion->mid_pH Increase pH > pKa(COOH) caption Figure 1. Ionization states of the compound across a pH range.

Caption: Figure 1. Ionization states of the compound across a pH range.

Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one.

  • Partition Coefficient (LogP): This refers to the partition of the neutral form of the molecule between octanol and water. A positive LogP value indicates a preference for the oily phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic)[6].

  • Distribution Coefficient (LogD): This is the effective lipophilicity at a given pH, accounting for all ionic species. For an amphoteric compound like this, LogD will be maximal at its isoelectric point and decrease as the molecule becomes more charged at very low or high pH.

  • Significance: Lipophilicity is a key component of the "rule of five" for drug-likeness. It heavily influences cell membrane permeability, plasma protein binding, and metabolic clearance. The LogD at physiological pH (7.4) is particularly crucial for predicting in vivo behavior[7][8][9].

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural confirmation and purity assessment.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the two protons of the methylene (-CH₂-) group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display seven unique carbon signals: five for the pyridine ring (two of which are quaternary) and one each for the methylene (-CH₂-) and carboxyl (-COOH) carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp, strong peak for the C=O (carbonyl) stretch (around 1700 cm⁻¹), and several peaks in the 1400-1600 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the aromatic ring[10][11].

  • MS (Mass Spectrometry): Mass spectrometry provides the molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion peak will appear as a characteristic doublet (M and M+2) of nearly equal intensity, which is a definitive signature for a monobrominated compound. For this molecule, the peaks would be at m/z 215 and 217.

Stability and Storage

The chemical stability of a drug intermediate is vital for ensuring consistent quality and preventing the formation of impurities during storage and manufacturing.

  • Recommended Storage: Commercial suppliers recommend storing the compound sealed in a dry atmosphere in a freezer under -20°C[1].

  • Scientific Rationale:

    • Low Temperature (-20°C): Slows down potential degradation reactions, such as decarboxylation, which can be accelerated by heat.

    • Dry Atmosphere: Prevents hydrolysis. Although the compound itself is not highly susceptible, this is good practice for any reactive intermediate.

    • Sealed Container: Protects from atmospheric moisture and oxygen, which could participate in oxidative degradation pathways, especially if trace metal catalysts are present.

  • Stability Studies: Formal stability testing, following ICH guidelines, would involve subjecting the compound to accelerated (e.g., 40°C/75% RH) and long-term (e.g., 25°C/60% RH) conditions to evaluate its degradation profile over time[12][13][14][15][16].

Experimental Methodologies

The following protocols are standardized, robust methods for determining the key physicochemical properties discussed. They are presented as self-validating systems, incorporating controls and checks to ensure data integrity.

G start Start: 2-(4-Bromopyridin-2-yl)acetic acid Sample mp Melting Point Determination (Capillary Method) start->mp Characterize sol Aqueous Solubility (Shake-Flask, pH-dependent) start->sol Characterize pka pKa Determination (UV-Metric Titration) start->pka Characterize logd LogD Determination (Shake-Flask, pH 7.4) start->logd Characterize end End: Comprehensive Physicochemical Profile mp->end analysis Quantitative Analysis (HPLC-UV / LC-MS) sol->analysis pka->analysis logd->analysis analysis->end Compile Data caption Figure 2. General workflow for physicochemical characterization.

Caption: Figure 2. General workflow for physicochemical characterization.

Protocol: Determination of Melting Point

This method uses a standard capillary melting point apparatus.

  • Sample Preparation: Finely grind a small amount (2-3 mg) of the crystalline compound.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

  • Rapid Scan (Optional): Perform a quick heating run (10-20 °C/min) to find an approximate melting range.

  • Accurate Determination: Use a fresh sample. Heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point). The melting point is reported as this range.

  • Expert Insight: A slow heating rate near the melting point is crucial for thermal equilibrium, ensuring an accurate reading. A narrow range (<2 °C) is indicative of high purity.

Protocol: Determination of pKa by UV-Metric Titration

This method leverages the change in the compound's UV absorbance spectrum as its ionization state changes with pH[7][9].

  • Stock Solution: Prepare a 1 mM stock solution of the compound in methanol or DMSO.

  • Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: In a 96-well UV-transparent plate, add a small aliquot of the stock solution to each well, followed by the different pH buffers to achieve a final compound concentration of ~50 µM.

  • pH Measurement: Accurately measure the final pH in each well or a parallel set of wells.

  • UV-Vis Spectroscopy: Scan the absorbance of each well from ~220 nm to 400 nm using a plate-reading spectrophotometer.

  • Data Analysis: Plot absorbance at a specific wavelength (where the largest change is observed) versus pH. Fit the data to the Henderson-Hasselbalch equation to calculate the pKa value(s).

  • Expert Insight: This method is highly efficient and requires minimal sample. The choice of wavelength for analysis is critical; it should be a point of maximum difference between the ionized and unionized species to maximize sensitivity.

Protocol: Determination of LogD₇.₄ (Shake-Flask Method)

This is the gold standard "shake-flask" method, adapted for modern drug discovery workflows[7][8][9].

G cluster_workflow Shake-Flask LogD Workflow prep 1. Prepare Pre-Saturated Octanol and PBS (pH 7.4) add 2. Add Compound Stock (DMSO) to Octanol/PBS Mixture prep->add shake 3. Shake to Reach Equilibrium (e.g., 1-2 hours) add->shake centrifuge 4. Centrifuge for Complete Phase Separation shake->centrifuge sample 5. Sample Aqueous (PBS) and Organic (Octanol) Layers centrifuge->sample analyze 6. Quantify Concentration in Each Phase via HPLC-UV sample->analyze calc 7. Calculate LogD Log10([C]octanol / [C]pbs) analyze->calc caption Figure 3. Step-by-step workflow for LogD determination.

Caption: Figure 3. Step-by-step workflow for LogD determination.

  • Solvent Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.

  • Sample Addition: Add a small volume of a concentrated stock solution of the compound (e.g., 10 mM in DMSO) to a vial containing a known volume of pre-saturated PBS and pre-saturated n-octanol (e.g., 1 mL of each). The final organic solvent from the stock should be <1%.

  • Equilibration: Cap the vial and shake vigorously on a mechanical shaker for 1-2 hours at a constant temperature (e.g., 25 °C) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the two layers.

  • Sampling and Analysis: Carefully remove an aliquot from each layer. Dilute as necessary and analyze the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: The LogD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous (PBS) phase.

  • Expert Insight: Pre-saturation of solvents is a critical step to ensure thermodynamic accuracy. Using HPLC for quantification provides specificity and separates the parent compound from any potential impurities or degradants, making the measurement highly reliable.

Conclusion

2-(4-Bromopyridin-2-yl)acetic acid is a valuable chemical intermediate whose utility in drug development is intrinsically linked to its physicochemical properties. This guide has established its structural identity and detailed the critical parameters—melting point, solubility, pKa, and lipophilicity—that dictate its behavior. While definitive experimental data for some properties require specific laboratory determination, the provided theoretical framework and detailed, robust protocols offer a clear path for researchers to generate this crucial information. By applying these methodologies, scientists can ensure data integrity, make informed decisions in the design of new chemical entities, and accelerate the journey from a chemical building block to a potential therapeutic candidate.

References

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  • NIST. (n.d.). 4-Bromophenylacetic acid. In NIST Chemistry WebBook. Available at: [Link]

  • Sunway Pharm Ltd. (n.d.). (4-Bromo-pyridin-2-yl)-acetic acid ethyl ester. Available at: [Link]

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An In-depth Technical Guide to the Physicochemical Characterization of 2-(4-Bromopyridin-2-yl)acetic acid: Solubility and pKa Determination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 2-(4-Bromopyridin-2-yl)acetic acid

2-(4-Bromopyridin-2-yl)acetic acid is a substituted pyridinylacetic acid derivative. The presence of the pyridine ring, a carboxylic acid group, and a bromine atom imparts a unique combination of chemical properties. The pyridine nitrogen introduces basicity, while the carboxylic acid moiety is acidic. This amphoteric nature, combined with the influence of the electron-withdrawing bromine substituent, suggests that the compound's ionization state, and consequently its solubility and permeability, will be highly dependent on pH.[1][2]

A precise determination of its solubility and pKa values is therefore a prerequisite for any meaningful biological or pharmaceutical investigation.

Aqueous Solubility Determination

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability.[3][4] For a compound like 2-(4-Bromopyridin-2-yl)acetic acid, solubility is expected to be pH-dependent. The established and regulatory-accepted method for determining water solubility is the shake-flask method, as detailed in the OECD Guideline 105.[5][6][7][8]

Principle of the Shake-Flask Method (OECD 105)

This method determines the saturation mass concentration of a substance in water at a given temperature. It involves agitating an excess of the solid compound in water until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.

Detailed Experimental Protocol

Objective: To determine the thermodynamic equilibrium solubility of 2-(4-Bromopyridin-2-yl)acetic acid in aqueous media at a controlled temperature (e.g., 25°C or 37°C).

Materials:

  • 2-(4-Bromopyridin-2-yl)acetic acid (purity >99%)

  • Purified water (e.g., Milli-Q or equivalent)

  • pH buffers (e.g., phosphate, citrate) covering a physiologically relevant range (e.g., pH 2, 5, 7.4, 9)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Prepare a series of buffered aqueous solutions at the desired pH values.

  • Addition of Compound: Add an excess amount of solid 2-(4-Bromopyridin-2-yl)acetic acid to each buffered solution in separate, sealed vials. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a thermostatically controlled shaker and agitate at a constant temperature for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the time required to achieve equilibrium.

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC method.

  • pH Measurement: Measure the pH of the remaining supernatant to confirm the equilibrium pH.

Data Presentation and Interpretation

The solubility data should be presented in a clear, tabular format.

pH of BufferEquilibrium pHSolubility (µg/mL)Solubility (mM)
2.02.1(Experimental Value)(Calculated Value)
5.05.0(Experimental Value)(Calculated Value)
7.47.3(Experimental Value)(Calculated Value)
9.08.9(Experimental Value)(Calculated Value)

The solubility of an ionizable compound is influenced by its pKa. For a compound with both acidic and basic functionalities, the solubility profile will typically show a minimum at its isoelectric point and increase at pH values above and below this point.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare pH Buffers B Add excess 2-(4-Bromopyridin-2-yl)acetic acid A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E H Measure final pH D->H F Dilute sample E->F G Quantify by HPLC F->G G cluster_equilibria Ionization Equilibria of 2-(4-Bromopyridin-2-yl)acetic acid Cation Cationic Form (pH < pKa1) Zwitterion Zwitterionic/Neutral Form (pKa1 < pH < pKa2) Cation->Zwitterion +H+ / -H+ (pKa1) Anion Anionic Form (pH > pKa2) Zwitterion->Anion +H+ / -H+ (pKa2)

Caption: pH-dependent ionization states of the compound.

Conclusion

A comprehensive understanding of the solubility and pKa of 2-(4-Bromopyridin-2-yl)acetic acid is fundamental for its development as a potential therapeutic agent or research tool. The experimental protocols detailed in this guide, based on internationally recognized OECD guidelines, provide a robust framework for obtaining reliable and reproducible data. These physicochemical parameters are not merely data points but are essential for building predictive models of a compound's in vivo behavior, ultimately guiding rational drug design and formulation strategies.

References

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Analytice. (2021, February 7). OECD n°112: Dissociation constant in water. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • OECD. (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • OECD. (1995). Test No.
  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • Regulations.gov. (n.d.). OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water AUTHORS. Retrieved from [Link]

  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 112 - Dissociation Constants in Water. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • ResearchGate. (2025, November 14). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • Semantic Scholar. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • NIH. (2013, August 8). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • LCGC. (n.d.). Determination of pKa Values by Liquid Chromatography. Retrieved from [Link]

  • International Journal of Innovative Research and Scientific Studies. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromopyridin-2-YL)acetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile | Request PDF. Retrieved from [Link]

  • Journal of Al-Nahrain University. (2025, January 3). Effect of atomic Charge on pka 's of Substituted pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... | Download Scientific Diagram. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of 2-(4-Bromopyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-(4-Bromopyridin-2-yl)acetic acid (CAS No. 1211530-21-0) is a substituted pyridine derivative of interest in medicinal chemistry and drug development.[1][2] As with any compound intended for high-value applications, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers, scientists, and drug development professionals, offering not only the expected data but also the underlying scientific rationale for data interpretation and the detailed protocols for its acquisition. The methodologies described herein are designed to form a self-validating system for the comprehensive characterization of this and structurally related molecules.

Molecular Structure and Expected Spectroscopic Summary

Molecular Formula: C₇H₆BrNO₂[1] Molecular Weight: 216.03 g/mol [1] Structure:

Figure 1. Chemical Structure of 2-(4-Bromopyridin-2-yl)acetic acid.

Technique Data Type Expected Key Features
¹H NMR Chemical Shift (δ)Aromatic protons (~7.5-8.5 ppm), Methylene protons (~3.8 ppm), Carboxylic acid proton (>10 ppm, broad)
¹³C NMR Chemical Shift (δ)Carboxyl carbon (~170-175 ppm), Aromatic carbons (~120-160 ppm), Methylene carbon (~40-45 ppm)
IR Spectroscopy Wavenumber (cm⁻¹)Broad O-H stretch (~2500-3300), Sharp C=O stretch (~1710), C=N and C=C stretches (~1400-1600)
Mass Spectrometry Mass-to-Charge (m/z)Molecular ion [M+H]⁺ at ~216/218 (due to Br isotopes), key fragmentation patterns

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(4-Bromopyridin-2-yl)acetic acid, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Data and Interpretation

Note: The following data is predicted using advanced computational algorithms (e.g., ChemDraw®, ACD/Labs) as experimental spectra are not publicly available. Predictions are based on established substituent effects in pyridine systems.[3][4]

Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-6~8.45Doublet (d)1HJ = ~5.2 Hz
H-5~7.40Doublet of Doublets (dd)1HJ = ~5.2, ~1.5 Hz
H-3~7.60Doublet (d)1HJ = ~1.5 Hz
-CH₂-~3.85Singlet (s)2HN/A
-COOH>10Broad Singlet (br s)1HN/A

Expertise & Causality:

  • Pyridine Ring Protons (H-3, H-5, H-6): The chemical shifts of protons on a pyridine ring are highly influenced by the ring nitrogen, which is electron-withdrawing and deshields adjacent protons.[4]

    • H-6: This proton is ortho to the nitrogen, resulting in the most downfield shift (~8.45 ppm). It appears as a doublet due to coupling with H-5.

    • H-3 & H-5: The bromine atom at C-4 is electron-withdrawing, further influencing the electronic environment. H-3 is expected to appear as a narrow doublet (or singlet-like) due to small meta-coupling to H-5. H-5 will be a doublet of doublets, coupling to both H-6 (ortho-coupling, ~5.2 Hz) and H-3 (meta-coupling, ~1.5 Hz).

  • Methylene Protons (-CH₂-): These protons are adjacent to both the electron-withdrawing pyridine ring and the carboxylic acid group, placing their predicted chemical shift around 3.85 ppm. They are expected to appear as a sharp singlet as there are no adjacent protons to couple with.

  • Carboxylic Acid Proton (-COOH): This proton is acidic and typically appears as a broad singlet far downfield (>10 ppm).[5] Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding, and the signal will disappear upon addition of D₂O.

Predicted ¹³C NMR Data and Interpretation
Assignment Predicted δ (ppm)
-C OOH~171.5
C -2~158.0
C -6~150.2
C -4~144.5
C -5~127.8
C -3~123.0
-C H₂-~42.5

Expertise & Causality:

  • Carbonyl Carbon (-COOH): The carbonyl carbon of a carboxylic acid is characteristically found in the 170-185 ppm range.[5]

  • Pyridine Ring Carbons:

    • C-2, C-4, C-6: Carbons directly influenced by the electronegative nitrogen (C-2, C-6) or the bromine atom (C-4) are significantly deshielded and appear further downfield.[6] C-2, being attached to the acetic acid moiety and adjacent to the nitrogen, is expected to be the most downfield of the ring carbons. C-4, directly bonded to bromine, will also be significantly downfield.

    • C-3, C-5: These carbons are less affected by the heteroatom and substituent, thus appearing at relatively higher fields (lower ppm).

  • Methylene Carbon (-CH₂-): This aliphatic carbon is situated between two electron-withdrawing groups, leading to a predicted shift around 42.5 ppm.

NMR Experimental Protocol

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(4-Bromopyridin-2-yl)acetic acid for ¹H NMR (or 20-50 mg for ¹³C NMR).[7]

    • Transfer the solid to a clean, dry vial.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.[8]

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[9]

    • Cap the NMR tube securely.

  • Spectrometer Setup & Acquisition:

    • Insert the sample into the spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for narrow, symmetrical solvent peaks.[10]

    • For ¹H NMR , acquire data with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Use a relaxation delay of at least 1-2 seconds.

    • For ¹³C NMR , use proton broadband decoupling. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) will be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[10]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H) or an internal standard like TMS.

    • Integrate the peaks in the ¹H spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (5-10 mg ¹H, 20-50 mg ¹³C) B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert & Lock C->D E Shim Field D->E F Acquire Spectrum E->F G Fourier Transform F->G H Phase & Calibrate G->H I Integrate & Analyze H->I J Structural Confirmation I->J Final Spectrum

Diagram 1. Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Data and Interpretation
Wavenumber (cm⁻¹) Intensity Vibration Type Assignment
3300 - 2500Broad, StrongO-H Stretch (H-bonded)Carboxylic Acid
~3050Medium-WeakC-H StretchAromatic
~2950Medium-WeakC-H StretchAliphatic (-CH₂-)
1725 - 1700 Strong, Sharp C=O Stretch Carboxylic Acid
~1600, ~1570MediumC=C / C=N StretchPyridine Ring
~1420, ~920Medium, BroadO-H Bend (in-plane/out-of-plane)Carboxylic Acid
~1300MediumC-O StretchCarboxylic Acid
~820StrongC-H Bend (out-of-plane)Substituted Pyridine
~750MediumC-Br StretchBromo-substituent

Expertise & Causality:

  • Carboxylic Acid Group: The most definitive features of a carboxylic acid are the extremely broad O-H stretching band from 2500-3300 cm⁻¹ and the intense, sharp carbonyl (C=O) stretching peak around 1710 cm⁻¹.[11][12] The broadness of the O-H band is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[2] The C-O stretch and O-H bends provide secondary confirmation.

  • Pyridine Ring: The aromatic C=C and C=N stretching vibrations appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretches are typically observed just above 3000 cm⁻¹.

  • Aliphatic and Bromo Groups: The methylene (-CH₂-) C-H stretches will be visible just below 3000 cm⁻¹. The C-Br stretch appears at lower frequencies, typically below 800 cm⁻¹.

IR Experimental Protocol (KBr Pellet Method)

The KBr pellet method is a common and reliable technique for acquiring IR spectra of solid samples.[13]

  • Sample Preparation:

    • Gently grind ~100 mg of spectroscopic grade Potassium Bromide (KBr) in an agate mortar to a fine powder. KBr is hygroscopic, so this should be done in a low-humidity environment.[14]

    • Add 1-2 mg of the 2-(4-Bromopyridin-2-yl)acetic acid sample to the mortar.

    • Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.[15]

  • Pellet Formation:

    • Transfer a small amount of the mixture into a pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum using an empty sample holder or a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

IR_Workflow A Grind KBr (~100 mg) B Add & Mix Sample (1-2 mg) A->B C Load Pellet Die B->C D Apply Pressure (7-10 tons) C->D F Acquire Sample Spectrum D->F E Acquire Background Spectrum E->F Subtract G Identify Functional Groups F->G

Diagram 2. Workflow for IR spectroscopy using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, through fragmentation, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it minimizes fragmentation and typically shows the protonated molecular ion.

Expected Mass Spectrum Data and Interpretation
  • Ionization Mode: Positive Ion Electrospray (ESI+)

  • Expected Molecular Ion ([M+H]⁺): A characteristic doublet at m/z 215.97 and 217.97 .

    • Causality: This distinctive doublet pattern is the hallmark of a monobrominated compound. It arises from the natural isotopic abundance of bromine, which consists of approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br. The two peaks, separated by 2 m/z units, will have nearly equal intensity (a 1:1 ratio). This observation is a primary and crucial piece of evidence for confirming the presence of a single bromine atom.

  • Potential Fragment Ions: While ESI is a soft technique, some in-source fragmentation can occur. Key expected fragments would arise from the loss of common neutral molecules:

    • Loss of H₂O (m/z 197.96 / 199.96): Dehydration of the carboxylic acid.

    • Loss of COOH radical (m/z 170.98 / 172.98): Decarboxylation is a common fragmentation pathway for carboxylic acids.

    • Loss of HCN (from pyridine ring): A characteristic fragmentation of pyridine-containing compounds, although less common under soft ionization.

Mass Spectrometry Experimental Protocol (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water. The solvent should be compatible with ESI.

  • Infusion and Ionization:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

    • Use a heated nebulizing gas (e.g., nitrogen) to assist in desolvation.

  • Mass Analysis:

    • Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight) in positive ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive analytical package for the structural elucidation and identity confirmation of 2-(4-Bromopyridin-2-yl)acetic acid. ¹H and ¹³C NMR define the precise connectivity of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, particularly the carboxylic acid. Mass spectrometry provides the exact molecular weight and confirms the presence of the bromine atom through its characteristic isotopic pattern. By following the detailed protocols and understanding the causal relationships behind the spectral data, researchers can confidently verify the structure and purity of this important chemical entity.

References

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lee, O. Y., & Chan, T. Y. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry, 36(3), 189-201. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromopyridin-2-YL)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (2024). Electrospray ionization. Retrieved from [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Santos, L. S. (Ed.). (2010). Reactive Intermediates: MS Investigations in Solution. Wiley-VCH. Retrieved from [Link]

  • OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Brown, T. L., LeMay, H. E., Bursten, B. E., Murphy, C. J., Woodward, P. M., & Stoltzfus, M. E. (2018). Chemistry: The Central Science. Pearson. (General chemistry textbook reference for isotopic abundance).
  • M. L. M. G. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9036-9046. Retrieved from [Link]

  • University of Leicester. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Purification, Structural Characterization, and Immunomodulatory Activities of a Glucan from Morchella sextelata. Foods, 11(1), 105. Retrieved from [Link]

  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–337. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. FTIR TALK LETTER Vol. 14. Retrieved from [Link]

  • Kleinpeter, E., & Wüst, M. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 772–775. Retrieved from [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering Technologies and Management Research, 8(2), 1-8. Retrieved from [Link]

  • Bak, D. A. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14–19. Retrieved from [Link]

  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. Retrieved from [Link]

  • AIP Publishing. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [Link]

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  • JASCO. (2020). Principles of infrared spectroscopy (5) Various measurement methods in FTIR spectroscopy - Transmission methods. Retrieved from [Link]

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A Guide to the Structural Elucidation of 2-(4-Bromopyridin-2-yl)acetic Acid: A Case Study in Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical frameworks required for the structural determination of 2-(4-Bromopyridin-2-yl)acetic acid. While a definitive crystal structure for this specific compound is not yet publicly available, this document serves as a procedural blueprint for researchers and drug development professionals. We will detail the synthesis, purification, and characterization of the title compound, followed by a robust protocol for single-crystal X-ray diffraction. To provide a tangible analytical context, we will draw parallels with the known crystal structure of the analogous compound, 2-(2-Bromophenyl)acetic acid. This guide is designed to be a practical resource, elucidating the causal relationships behind experimental choices and underscoring the principles of scientific integrity in structural analysis.

Introduction

2-(4-Bromopyridin-2-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of a pyridine ring, a carboxylic acid moiety, and a bromine atom imparts a unique combination of chemical functionalities, making it a versatile building block for the synthesis of novel pharmaceutical agents and functional materials. The pyridine nitrogen can act as a hydrogen bond acceptor and a coordination site for metal ions, while the carboxylic acid group is a classic hydrogen bond donor and can be readily converted to other functional groups. The bromine atom introduces the potential for halogen bonding and serves as a handle for further synthetic transformations.

A definitive understanding of the three-dimensional arrangement of molecules in the solid state, as provided by single-crystal X-ray diffraction, is paramount for predicting and modulating the physicochemical properties of a compound. These properties, including solubility, dissolution rate, stability, and bioavailability, are critically dependent on the crystalline form. This guide will therefore outline the essential steps to determine the crystal structure of 2-(4-Bromopyridin-2-yl)acetic acid, providing researchers with a roadmap for its comprehensive solid-state characterization.

Synthesis and Characterization

The synthesis of 2-(4-Bromopyridin-2-yl)acetic acid can be achieved through a two-step process, commencing with the synthesis of its ethyl ester precursor, followed by hydrolysis.

Synthesis of Ethyl 2-(4-Bromopyridin-2-yl)acetate

The synthesis of the ethyl ester involves the carbanion-mediated reaction of 4-bromo-2-methylpyridine with diethyl carbonate.[1]

Experimental Protocol:

  • Under an inert nitrogen atmosphere, dissolve 4-bromo-2-methylpyridine (1.0 eq) and diethyl carbonate (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the reaction mixture to -70°C.

  • Slowly add a solution of lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 1.5 eq) to the cooled mixture.

  • Stir the reaction at -70°C for 1 hour.

  • Add a second portion of LDA solution (1.5 eq) and continue stirring at -70°C for an additional hour.

  • Quench the reaction by the addition of water.

  • Extract the product with ethyl acetate.

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield ethyl 2-(4-bromopyridin-2-yl)acetate.

Hydrolysis to 2-(4-Bromopyridin-2-yl)acetic Acid

The final step is the hydrolysis of the ester to the corresponding carboxylic acid.

Experimental Protocol:

  • Dissolve ethyl 2-(4-bromopyridin-2-yl)acetate in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Spectroscopic Characterization

The identity and purity of the synthesized 2-(4-Bromopyridin-2-yl)acetic acid should be confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure by identifying the chemical environment and connectivity of all hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, notably the broad O-H stretch of the carboxylic acid and the C=O stretch.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

Crystallization and X-ray Diffraction

The cornerstone of this guide is the determination of the single-crystal X-ray structure. This process begins with the growth of high-quality single crystals.

Crystal Growth Strategies

The selection of an appropriate crystallization technique is crucial. Common methods include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is critical and often requires screening a variety of solvents with different polarities.

X-ray Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray diffraction analysis.

Experimental Workflow:

Caption: Experimental workflow for crystal structure determination.

The collected diffraction data is then processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Hypothetical Crystal Structure Analysis: A Comparative Approach

In the absence of experimental data for 2-(4-Bromopyridin-2-yl)acetic acid, we can predict some of its likely structural features by examining the crystal structure of a closely related molecule, 2-(2-Bromophenyl)acetic acid.[2]

Key Structural Features of 2-(2-Bromophenyl)acetic Acid

The crystal structure of 2-(2-Bromophenyl)acetic acid reveals several important characteristics that are likely to be mirrored in the structure of our target compound.

  • Hydrogen Bonding: Molecules of 2-(2-Bromophenyl)acetic acid form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups.[2] This is a very common and stable motif for carboxylic acids in the solid state.

  • Molecular Conformation: The carboxyl group is significantly twisted out of the plane of the benzene ring.[2] This conformation is likely influenced by steric hindrance from the ortho-bromo substituent.

  • Weak Intermolecular Interactions: The crystal packing is further stabilized by weak C-H···O interactions.[2]

Predicted Structural Features of 2-(4-Bromopyridin-2-yl)acetic Acid

Based on the structure of its phenyl analog, we can hypothesize the following for the crystal structure of 2-(4-Bromopyridin-2-yl)acetic acid:

  • Hydrogen-Bonded Dimers: It is highly probable that the molecules will form dimers via O-H···O hydrogen bonds between the carboxylic acid groups.

  • Role of the Pyridine Nitrogen: The pyridine nitrogen atom can act as a hydrogen bond acceptor, potentially leading to the formation of more complex hydrogen-bonded networks, such as chains or sheets, involving C-H···N interactions.

  • Halogen Bonding: The bromine atom on the pyridine ring could participate in halogen bonding interactions (Br···O or Br···N), which would further influence the crystal packing.

  • π-π Stacking: The pyridine rings may engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

molecular_interactions cluster_dimer Carboxylic Acid Dimer cluster_halogen Potential Interactions mol1 R-COOH mol2 HOOC-R mol1->mol2 O-H···O mol2->mol1 O-H···O mol3 Py-Br mol4 N-Py mol3->mol4 Br···N (Halogen Bond) mol5 O=C mol3->mol5 Br···O (Halogen Bond)

Caption: Potential intermolecular interactions in the crystal structure.

Data Presentation

The crystallographic data for the determined structure should be presented in a clear and concise manner.

Table 1: Hypothetical Crystallographic Data for 2-(4-Bromopyridin-2-yl)acetic Acid

ParameterValue
Chemical FormulaC₇H₆BrNO₂
Formula Weight216.03 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
β (°)To be determined
Volume (ų)To be determined
Z4
Density (calculated) (g/cm³)To be determined
R-factor (%)To be determined
CCDC Deposition No.To be assigned

Conclusion

This technical guide has outlined a comprehensive strategy for the synthesis, characterization, and crystal structure determination of 2-(4-Bromopyridin-2-yl)acetic acid. While the definitive crystal structure remains to be elucidated, the protocols and comparative analysis presented here provide a solid foundation for researchers in the field. The determination of this crystal structure will undoubtedly provide valuable insights into the solid-state behavior of this important heterocyclic compound and will be a significant contribution to the fields of crystal engineering and drug development.

References

  • PubChem. 2-(4-Bromopyridin-2-YL)acetic acid. [Link]

  • Kant, R., Kapoor, K., Narayana, B., Sarojini, B. K., & Butcher, R. J. (2012). 2-(2-Bromophenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1704. [Link]

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Theoretical and Computational Analysis of 2-(4-Bromopyridin-2-YL)acetic acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive theoretical framework for the investigation of 2-(4-Bromopyridin-2-YL)acetic acid, a pyridine derivative of interest in medicinal chemistry and materials science. While direct experimental studies on this specific molecule are nascent, this document synthesizes established computational methodologies to outline a robust protocol for its complete theoretical characterization. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we present a workflow to elucidate the molecule's structural, vibrational, electronic, and non-linear optical properties. This whitepaper is designed to serve as a self-validating guide for researchers, explaining the causality behind methodological choices and providing a clear pathway for predicting the molecule's behavior and potential applications.

Introduction: The Significance of Pyridine Derivatives

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitous in drug discovery and materials science. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in medicinal chemistry. The subject of this guide, 2-(4-Bromopyridin-2-YL)acetic acid (Molecular Formula: C₇H₆BrNO₂, Molecular Weight: 216.03 g/mol ), combines the pyridine core with a carboxylic acid group and a bromine substituent, suggesting potential for diverse chemical interactions and applications.[1][2]

Theoretical and computational studies provide an invaluable, cost-effective means to predict molecular properties before undertaking extensive experimental synthesis and testing.[3] By employing quantum chemical calculations, we can gain deep insights into molecular geometry, electronic stability, reactivity, and spectroscopic signatures, thereby accelerating the research and development cycle. This guide outlines a comprehensive computational protocol for characterizing 2-(4-Bromopyridin-2-YL)acetic acid, based on methodologies widely validated for similar organic compounds.[4][5][6]

Computational Methodology: A Self-Validating Protocol

The cornerstone of a reliable computational study is the selection of an appropriate theoretical level (method and basis set) that balances accuracy with computational cost. The protocol described herein is grounded in Density Functional Theory (DFT), a workhorse of modern computational chemistry.

Rationale for Method Selection
  • Theory Level (DFT): DFT methods are chosen for their excellent accuracy in predicting the electronic structure and properties of organic molecules.

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected. It incorporates both exchange and correlation effects, offering a robust and widely-used method for calculating molecular structures, vibrational frequencies, and electronic properties.[6][7]

  • Basis Set (6-311++G(d,p)): The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing anions and systems with lone pairs. The (d,p) denotes the addition of polarization functions, which account for the non-spherical nature of electron density in molecules, essential for accurate geometry and frequency calculations.[5]

Step-by-Step Computational Workflow
  • Structure Drawing & Initial Optimization: The 2D structure of 2-(4-Bromopyridin-2-YL)acetic acid is drawn using a molecular editor and converted to a 3D structure. An initial, lower-level optimization may be performed to obtain a reasonable starting geometry.

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the DFT/B3LYP/6-311++G(d,p) level of theory to locate the global minimum on the potential energy surface.

  • Frequency Calculation: A vibrational frequency calculation is performed at the same level of theory on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These results are used to simulate FT-IR and Raman spectra.

  • Electronic Property Calculations: Using the optimized geometry, further calculations are performed:

    • TD-DFT: Time-Dependent DFT is used to calculate electronic excitation energies and simulate the UV-Vis absorption spectrum.[8]

    • NBO Analysis: Natural Bond Orbital (NBO) analysis is conducted to investigate intramolecular charge transfer, hyperconjugative interactions, and bond strengths.[4][9]

    • FMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's chemical reactivity and kinetic stability.[5]

    • MEP Mapping: A Molecular Electrostatic Potential (MEP) map is generated to identify sites susceptible to electrophilic and nucleophilic attack.

  • Non-Linear Optical (NLO) Properties: The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are calculated to evaluate the molecule's potential for NLO applications.[7][10]

Diagram 1: Computational Workflow

G cluster_input Input Phase cluster_calc Calculation Phase (DFT/B3LYP/6-311++G(d,p)) cluster_output Output & Analysis Input 1. Draw 2D Structure of 2-(4-Bromopyridin-2-YL)acetic acid Opt 2. Geometry Optimization Input->Opt Freq 3. Frequency Calculation (Confirm Minimum Energy) Opt->Freq Geom Optimized Geometry Opt->Geom Elec 4. Electronic Properties (TD-DFT, NBO, FMO, MEP) Freq->Elec NLO 5. NLO Properties (μ, α, β) Freq->NLO Spectra Simulated Spectra (IR, Raman, UV-Vis) Freq->Spectra Props Electronic & Reactivity Descriptors Elec->Props NLO_Res NLO Response NLO->NLO_Res FMO_Concept cluster_reactivity Chemical Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) EnergyGap Energy Gap (ΔE) Determines Stability & UV-Vis Absorption Nucleophile Nucleophilic Attack (Electron Donor) HOMO->Nucleophile Governs Electrophile Electrophilic Attack (Electron Acceptor) LUMO->Electrophile Governs

Caption: The relationship between FMOs and chemical reactivity descriptors.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. The red regions (negative potential) indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected around the carboxylic oxygen atoms and the pyridine nitrogen. The blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack, likely near the carboxylic hydrogen and the hydrogens on the pyridine ring.

Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizability (β) values are of interest for NLO applications. The presence of electron-donating (pyridine ring) and electron-withdrawing (carboxylic acid, bromine) groups can lead to significant intramolecular charge transfer upon excitation, enhancing the NLO response. The calculated β value for this molecule can be compared to standard NLO materials like urea or p-nitroaniline to assess its potential. [10]

Potential Applications and Future Directions

The computational results provide a roadmap for experimental validation and application development.

  • Drug Development: The MEP and FMO analyses can guide the design of derivatives with enhanced biological activity. The molecule could be docked into protein active sites to predict binding affinity and mode of action, similar to studies on other bioactive compounds. [5][11]* Materials Science: A significant calculated hyperpolarizability would suggest that the molecule is a promising candidate for NLO materials used in optoelectronic devices.

Conclusion

This technical guide has outlined a comprehensive and authoritative computational protocol for the characterization of 2-(4-Bromopyridin-2-YL)acetic acid. By employing DFT and TD-DFT methods, researchers can predict its geometric, spectroscopic, electronic, and NLO properties with a high degree of confidence. This theoretical-first approach provides a powerful framework for understanding the molecule's fundamental characteristics, thereby guiding and accelerating its potential development in pharmacology and materials science.

References

  • PubChem. (n.d.). 2-(4-Bromopyridin-2-YL)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Bromopyridin-4-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • AbacipharmTech. (n.d.). 2-(4-Bromopyridin-2-yl)acetic acid. Retrieved from [Link]

  • Acros Pharmatech. (n.d.). 2-(4-Bromopyridin-2-yl)acetic acid. Retrieved from [Link]

  • ResearchGate. (2018). Molecular structure, vibrational spectra, NMR, UV, NBO, NLO, HOMO-LUMO and molecular docking of 2-(4, 6-dimethyl-1-benzofuran-3-yl) acetic acid (2DBAA): Experimental and theoretical approach. Retrieved from [Link]

  • Al-Gorban, Z. et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC, PubMed Central. Retrieved from [Link]

  • ResearchGate. (2018). Molecular structure, vibrational spectra, NMR, UV, NBO, NLO, HOMO-LUMO and molecular docking of 2-(4, 6-dimethyl-1-benzofuran-3-yl) acetic acid (2DBAA): Experimental and theoretical approach. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Bromo-6-chloropyridin-4-YL)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Szlapa-Kula, A. et al. (2022). Application of TD-DFT Theory to Studying Porphyrinoid-Based Photosensitizers for Photodynamic Therapy: A Review. MDPI. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, crystal structure, antibacterial activity and computational investigations of ethyl-2-(4-[(benzofuran-2-yl)methyl]-3-methyl-6-oxopyridazin-1(6H)-yl) acetate. Retrieved from [Link]

  • Semantic Scholar. (2017). TD-DFT calculations, NBO analysis and electronic absorption spectra of some thiazolo[3,2-a]pyridine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Hou, Y. et al. (2023). Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (2023). Normal Mode Analysis, Electronic Descriptors, NLO Properties & Molecular Docking of "Butein, 2',3,4,4'- Tetrahydroxychalcone: A DFT approach. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, structure and calculated NLO properties of [(n-Bu)2Sn-μ-O-μ-OH-Sn(n-Bu)2(CH3CO2)]2 and its putative derivatives. Retrieved from [Link]

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Reactivity profile of the bromine atom in 2-(4-Bromopyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of the Bromine Atom in 2-(4-Bromopyridin-2-YL)acetic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of the bromine atom in 2-(4-Bromopyridin-2-YL)acetic acid (BPAA). As a versatile bifunctional building block, BPAA is of significant interest to researchers in medicinal chemistry and materials science. The pyridine core, substituted with both a reactive bromine atom and a carboxylic acid-containing side chain, offers multiple avenues for chemical modification. This document elucidates the key transformations centered on the C4-bromine atom, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. We provide field-proven insights, detailed experimental protocols, and mechanistic diagrams to empower researchers to effectively utilize this valuable synthetic intermediate.

Introduction: The Strategic Importance of 2-(4-Bromopyridin-2-YL)acetic acid

2-(4-Bromopyridin-2-YL)acetic acid is a heteroaromatic compound featuring a pyridine ring substituted at the C4 position with a bromine atom and at the C2 position with an acetic acid moiety.[1] This substitution pattern makes it a highly valuable intermediate in synthetic chemistry. The bromine atom serves as a versatile handle for introducing molecular diversity through a variety of cross-coupling and substitution reactions.[2] Simultaneously, the acetic acid group provides a site for amide bond formation, esterification, or other modifications.

The pyridine nitrogen atom renders the ring electron-deficient, which significantly influences the reactivity of the C-Br bond. Specifically, the positions ortho (C2, C6) and para (C4) to the nitrogen are activated towards nucleophilic attack.[3][4] This electronic property is central to the chemical behavior of BPAA and is a recurring theme in the reactions discussed herein.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical properties is paramount before its use in synthesis.

PropertyValueSource
Molecular Formula C₇H₆BrNO₂[1]
Molecular Weight 216.03 g/mol [1][5]
CAS Number 1211530-21-0[5]
IUPAC Name 2-(4-bromo-2-pyridinyl)acetic acid[1]
SMILES C1=CN=C(C=C1Br)CC(=O)O[1]
Synthesis Overview

The parent compound or its ester derivatives are typically synthesized from precursors like 4-bromo-2-methylpyridine. A common method involves the deprotonation of the methyl group using a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophile like diethyl carbonate to form the corresponding ethyl acetate derivative.[6] Subsequent hydrolysis yields the target acetic acid.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

The C-Br bond at the 4-position of the pyridine ring is an excellent substrate for palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[7][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a premier method for constructing biaryl structures.[9][10] For BPAA, this reaction allows for the direct attachment of various aryl or heteroaryl groups at the C4 position, a common strategy in the development of bioactive molecules.[11]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[12][13] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of BPAA.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the final product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (+ Ar-Br) Ar-Pd(II)-Ar'(L2) Transmetalation Intermediate Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (+ Ar'-B(OH)2, Base) Product Ar-Ar' Ar-Pd(II)-Ar'(L2)->Product Reductive Elimination center Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling of BPAA

This protocol is a generalized procedure and may require optimization for specific substrates.[14]

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-(4-Bromopyridin-2-YL)acetic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).[7]

  • Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water (4:1) or toluene/water.[14]

  • Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

ParameterTypical ConditionsRationale / Notes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(dppf)Cl₂ is often more robust for heteroaromatic substrates.[7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid for transmetalation.[9]
Solvent Dioxane/H₂O, Toluene/H₂OThe aqueous phase is crucial for dissolving the base and facilitating transmetalation.
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle.
Sonogashira Coupling

The Sonogashira coupling is a powerful tool for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[15][16] This reaction is catalyzed by a combination of palladium and a copper(I) salt.[16] It provides a direct route to 4-alkynylpyridine derivatives, which are important precursors for more complex heterocyclic systems.

Mechanistic Rationale: The generally accepted mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while a copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[17] A common side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by running the reaction under strictly anaerobic conditions.[18][19]

Exemplary Protocol: Sonogashira Coupling of BPAA

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add BPAA (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Base: Add an anhydrous solvent such as THF or DMF, followed by a liquid amine base (e.g., triethylamine or diisopropylamine), which also serves as a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Work-up: Quench the reaction with aqueous NH₄Cl solution and extract with an organic solvent. Wash the organic layer, dry, and concentrate.

  • Purification: Purify the residue by column chromatography.

Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the preeminent method.[20] This reaction couples an aryl halide with a primary or secondary amine, providing access to a vast array of N-aryl compounds that are prevalent in pharmaceuticals.[8][21]

Mechanistic Rationale: Similar to other palladium-catalyzed cross-couplings, the mechanism involves oxidative addition of the aryl bromide to Pd(0).[20][22] The amine then coordinates to the palladium(II) complex, and after deprotonation by a strong, non-nucleophilic base, the resulting palladium amido complex undergoes reductive elimination to furnish the arylamine product and regenerate the Pd(0) catalyst.[22] The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) often giving the best results for challenging substrates like bromopyridines.[23]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Oxidative Addition Complex Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition (+ Ar-Br) Ar-Pd(II)-NR'R''(L) Palladium Amido Complex Ar-Pd(II)-Br(L)->Ar-Pd(II)-NR'R''(L) Amine Binding & Deprotonation (+ HNR'R'', Base) Product Ar-NR'R'' Ar-Pd(II)-NR'R''(L)->Product Reductive Elimination center Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Exemplary Protocol: Buchwald-Hartwig Amination of BPAA

This protocol is adapted for volatile amines and may require a sealed tube.[21][24][25]

  • Reaction Setup: In a sealable reaction tube, add BPAA (1.0 equiv), the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%), the ligand if not using a precatalyst, and a strong base such as sodium tert-butoxide (NaOt-Bu, 1.5-2.0 equiv).

  • Solvent and Amine: Add an anhydrous, deoxygenated solvent like toluene or dioxane. Add the amine (1.2-2.0 equiv).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Work-up: After cooling, carefully open the tube. Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by chromatography or crystallization.

Nucleophilic Aromatic Substitution (SNAr)

Beyond metal-catalyzed reactions, the electron-deficient nature of the pyridine ring makes the C4-bromine atom susceptible to direct displacement by strong nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[3]

Mechanistic Rationale: The SNAr reaction is a two-step process:

  • Nucleophilic Attack: A potent nucleophile (e.g., an alkoxide, thiolate, or amine) attacks the carbon atom bearing the bromine. This step is typically rate-determining and breaks the aromaticity of the ring, forming a high-energy anionic intermediate known as a Meisenheimer complex.[3][26]

  • Leaving Group Departure: The aromaticity is restored by the expulsion of the bromide leaving group.

The stability of the Meisenheimer complex is key to the feasibility of the reaction. For attack at the C4 position of a pyridine ring, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance.[3][4] This resonance stabilization significantly lowers the activation energy for the reaction compared to attack at the C3 position, where such stabilization is not possible.[26]

Caption: General workflow for the Nucleophilic Aromatic Substitution (SNAr) reaction.

Exemplary Protocol: SNAr with a Thiol Nucleophile

  • Reaction Setup: Dissolve BPAA (1.0 equiv) in a polar aprotic solvent like DMF or DMSO.

  • Nucleophile Preparation: In a separate flask, deprotonate the chosen thiol (e.g., thiophenol, 1.1 equiv) with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate the thiolate nucleophile.

  • Reaction: Add the thiolate solution to the solution of BPAA. Heat the reaction mixture (e.g., to 100-150 °C) and monitor its progress.

  • Work-up: Cool the reaction, quench with water, and acidify to protonate the carboxylic acid. Extract the product with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic extracts. Purify the final product by chromatography or recrystallization.

Conclusion: A Comparative Outlook and Strategic Application

The bromine atom in 2-(4-Bromopyridin-2-YL)acetic acid exhibits a rich and synthetically useful reactivity profile. The choice between employing a palladium-catalyzed cross-coupling reaction or a nucleophilic aromatic substitution depends on the desired transformation and the nature of the incoming group.

  • Palladium-catalyzed reactions offer unparalleled scope for forming C-C and C-N bonds with a vast array of coupling partners under relatively mild conditions. They are the methods of choice for introducing aryl, heteroaryl, alkynyl, and diverse amine functionalities.

  • Nucleophilic aromatic substitution provides a direct, metal-free route for introducing strong nucleophiles, such as alkoxides, thiolates, and some amines. This method is often more atom-economical but is limited to potent nucleophiles and may require harsher reaction conditions.

By understanding the underlying electronic properties of the bromopyridine core and the mechanisms of these key transformations, researchers can strategically leverage 2-(4-Bromopyridin-2-YL)acetic acid as a powerful building block in the design and synthesis of novel molecules for drug discovery and materials science.

References

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). Source to be determined.
  • Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. (n.d.). Source to be determined.
  • What are the reaction products of 4 - bromopyridine hydrochloride with strong acids? (2025). Blog. Retrieved from [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). NIH. Retrieved from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved from [Link]

  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Investigation of the palladium catalyzed aromatic coupling of pyridine deriv
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An In-depth Technical Guide to the Stability and Degradation Pathways of 2-(4-Bromopyridin-2-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Understanding Stability

2-(4-Bromopyridin-2-YL)acetic acid is a key heterocyclic building block in medicinal chemistry and drug discovery.[1][2][3][4] Its structural motif is found in a variety of pharmacologically active agents, making a thorough understanding of its chemical stability paramount. The stability of an active pharmaceutical ingredient (API) or a key intermediate directly impacts its safety, efficacy, and shelf-life. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the potential degradation pathways of 2-(4-Bromopyridin-2-YL)acetic acid and outlines a systematic approach to its stability assessment through forced degradation studies. The insights gained from such studies are crucial for the development of robust formulations and for meeting regulatory requirements.[5][6][7][8]

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-(4-Bromopyridin-2-YL)acetic acid is essential for predicting its stability.

PropertyValueSource
Molecular FormulaC7H6BrNO2[1]
Molecular Weight216.03 g/mol [1]
AppearanceSolid (form may vary)
StorageRecommended to be stored in a freezer under -20°C, sealed in a dry environment.[2]

The presence of a carboxylic acid group, a pyridine ring, and a bromine substituent suggests potential susceptibility to various degradation mechanisms.[9]

Predicted Degradation Pathways

While specific degradation studies on 2-(4-Bromopyridin-2-YL)acetic acid are not extensively reported in publicly available literature, we can predict the most probable degradation pathways based on the chemical functionalities present in the molecule and data from related compounds.

Hydrolysis

The ester-like linkage in the acetic acid side chain is not present, but the carboxylic acid can participate in reactions. The pyridine ring itself is generally stable to hydrolysis, but the overall stability of the molecule in aqueous solutions at different pH values needs to be evaluated.[10]

  • Acidic and Basic Conditions: Under strong acidic or basic conditions, while the core structures are relatively stable, changes in solubility and the potential for salt formation could influence degradation kinetics. Extreme pH and temperature could potentially promote decarboxylation.[11][12]

Oxidation

The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of an N-oxide.[13][14][15][16] This is a common metabolic pathway for pyridine-containing compounds and can also be induced by oxidative stress conditions.[17]

  • Mechanism: The lone pair of electrons on the nitrogen atom of the pyridine ring can attack an oxidizing agent, such as hydrogen peroxide, to form the corresponding N-oxide. This transformation can significantly alter the electronic properties and biological activity of the molecule.

Photodegradation

Bromo-substituted aromatic compounds can be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to light, particularly UV radiation.[18][19]

  • Mechanism: Absorption of light energy can lead to homolytic cleavage of the C-Br bond, generating a pyridyl radical and a bromine radical. These reactive species can then participate in a variety of secondary reactions, leading to the formation of debrominated impurities or other complex degradation products. The ICH Q1B guidelines provide a framework for photostability testing.[20]

Decarboxylation

Pyridylacetic acids, particularly those with the acetic acid moiety at the 2- or 4-position of the pyridine ring, are known to be prone to decarboxylation, especially at elevated temperatures.[11][12]

  • Mechanism: The reaction likely proceeds through a zwitterionic intermediate, where the pyridine nitrogen is protonated. This facilitates the loss of carbon dioxide to form a carbanion, which is then protonated to yield 4-bromo-2-methylpyridine.

Below is a diagram illustrating the predicted degradation pathways of 2-(4-Bromopyridin-2-YL)acetic acid.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Extreme pH/Heat) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photolysis (UV Light) 2-(4-Bromopyridin-2-YL)acetic acid 2-(4-Bromopyridin-2-YL)acetic acid Decarboxylation_Product 4-Bromo-2-methylpyridine 2-(4-Bromopyridin-2-YL)acetic acid->Decarboxylation_Product CO2 loss N_Oxide 2-(4-Bromopyridin-1-oxid-2-yl)acetic acid 2-(4-Bromopyridin-2-YL)acetic acid->N_Oxide + [O] Debromination_Product 2-(Pyridin-2-yl)acetic acid 2-(4-Bromopyridin-2-YL)acetic acid->Debromination_Product - Br

Caption: Predicted degradation pathways of 2-(4-Bromopyridin-2-YL)acetic acid.

Experimental Protocols for Forced Degradation Studies

A systematic forced degradation study is essential to identify the potential degradants and to develop a stability-indicating analytical method.[5][7][8][21][22]

Preparation of Stock Solution

Prepare a stock solution of 2-(4-Bromopyridin-2-YL)acetic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. The solubility should be confirmed, and a co-solvent may be used if necessary.

Stress Conditions

The following are recommended stress conditions. The extent of degradation should be targeted in the range of 5-20% to ensure that the primary degradation products are formed and can be adequately characterized.[5]

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOH60°C2, 4, 8, 24 hours
Oxidation 3% H2O2Room Temperature2, 4, 8, 24 hours
Thermal Degradation Solid State80°C24, 48, 72 hours
Photostability ICH Q1B option 2Room TemperatureExpose to not less than 1.2 million lux hours and 200 watt hours/square meter
Sample Preparation for Analysis

After exposure to the stress conditions, the samples should be neutralized (for acid and base hydrolysis) and diluted with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).

Analytical Methodology

A stability-indicating HPLC method is the cornerstone of a forced degradation study.[23][24][25]

  • Instrumentation: HPLC with a UV/Vis detector and a Mass Spectrometer (MS) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength that provides a good response for the parent compound and potential degradants. MS detection will be crucial for the identification of the degradation products by providing mass-to-charge ratio information.

  • Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, and linear.

The following diagram outlines the experimental workflow for the forced degradation study.

Experimental_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation Thermal Thermal Photo Photolysis Neutralize_Dilute Neutralize and Dilute Acid->Neutralize_Dilute Base->Neutralize_Dilute Oxidation->Neutralize_Dilute Thermal->Neutralize_Dilute Photo->Neutralize_Dilute HPLC_UV_MS HPLC-UV/MS Analysis Neutralize_Dilute->HPLC_UV_MS Data_Analysis Data Analysis and Peak Purity HPLC_UV_MS->Data_Analysis Identify_Degradants Identify Degradation Products Data_Analysis->Identify_Degradants Elucidate_Pathways Elucidate Degradation Pathways Identify_Degradants->Elucidate_Pathways Develop_Method Develop Stability-Indicating Method Elucidate_Pathways->Develop_Method

Caption: Experimental workflow for forced degradation studies.

Data Interpretation and Reporting

The data from the forced degradation studies should be carefully analyzed to:

  • Identify Degradation Products: The mass spectral data will be instrumental in proposing structures for the observed degradation products.

  • Establish Degradation Pathways: By observing which degradants are formed under specific stress conditions, the degradation pathways can be elucidated.

  • Develop a Stability-Indicating Method: The developed HPLC method should be able to separate the parent compound from all process-related impurities and degradation products, demonstrating its specificity.

Conclusion

A thorough investigation of the stability of 2-(4-Bromopyridin-2-YL)acetic acid through forced degradation studies is a critical step in its development for pharmaceutical applications. By systematically exposing the molecule to a range of stress conditions and utilizing appropriate analytical techniques, a comprehensive understanding of its degradation pathways can be achieved. This knowledge is invaluable for ensuring the quality, safety, and efficacy of any drug product derived from this important chemical entity.

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  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Broughton.
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  • 2-(4-Bromopyridin-2-yl)acetic Acid. (n.d.). Sapphire Bioscience.
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An In-depth Technical Guide to Elucidating the Biological Targets of 2-(4-Bromopyridin-2-YL)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyridine Scaffold as a Privileged Motif in Drug Discovery

The pyridine ring, a benzene isostere, is a cornerstone of medicinal chemistry, integral to the structure of over 7000 approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This guide focuses on a specific, yet versatile, member of this family: 2-(4-Bromopyridin-2-YL)acetic acid and its derivatives. The presence of a reactive bromo substituent on the pyridine ring makes this molecule a prime candidate for synthetic elaboration, enabling the creation of diverse chemical libraries for biological screening.[2] This document will provide a comprehensive overview of the potential biological targets for this class of compounds and detail robust experimental strategies for their identification and validation.

Introduction to 2-(4-Bromopyridin-2-YL)acetic Acid Derivatives

The 2-(pyridin-2-yl)acetic acid core has been explored for various therapeutic applications. Notably, derivatives have been investigated for the treatment of peptic ulcers, exhibiting a dual mechanism of action that involves both the inhibition of gastric acid secretion and the protection of the gastric mucosa.[3][4] This suggests a potential interaction with targets involved in proton pumps or cellular defense pathways. Furthermore, the broader class of pyridine carboxylic acids has yielded drugs for a wide array of diseases, including cancer, tuberculosis, diabetes, and neurodegenerative disorders like Alzheimer's disease.[5] This wide therapeutic window underscores the potential for 2-(4-Bromopyridin-2-YL)acetic acid derivatives to modulate a variety of biological processes.

The 4-bromo substitution is a key feature, offering a versatile handle for medicinal chemists. Through cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings, a vast chemical space can be explored by introducing diverse aryl, heteroaryl, and alkyl groups at this position.[2] This allows for the systematic optimization of potency and selectivity towards specific biological targets.

Hypothetical Biological Targets and Rationale

Based on the known activities of structurally related pyridine derivatives, we can hypothesize several classes of potential biological targets for 2-(4-Bromopyridin-2-YL)acetic acid derivatives.

Enzyme Inhibition

Enzymes are a major class of drug targets, and various pyridine-containing molecules have demonstrated inhibitory activity against them.[5]

  • Monoamine Oxidases (MAO-A and MAO-B): Certain pyridine derivatives are known to inhibit MAOs, which are involved in the metabolism of neurotransmitters and have been implicated in neurological disorders.[6][7] The 2-pyridylacetic acid moiety is a known metabolite of the MAO substrate betahistine.[6]

  • Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the treatment of Alzheimer's disease. Some pyridine-based compounds have shown inhibitory activity against these enzymes.[7]

  • Microsomal Prostaglandin E Synthase-1 (mPGES-1): This enzyme is a key player in the inflammatory cascade and is a target for anti-inflammatory and cancer therapies. Structurally similar 2-(thiophen-2-yl)acetic acid derivatives have been identified as mPGES-1 inhibitors.[8]

  • Kinases: The pyridine scaffold is a common feature in kinase inhibitors used in oncology.[2] The 4-position of the pyridine ring can be functionalized to target the ATP-binding pocket of various kinases.

G-Protein Coupled Receptors (GPCRs)

Given the role of some pyridine derivatives in modulating gastric acid secretion, it is plausible that they could interact with GPCRs involved in this process, such as histamine H2 receptors, though this is speculative and would require experimental validation.

Ion Channels

While less directly suggested by the initial data, the diverse pharmacology of pyridine derivatives means that interactions with ion channels, particularly those in the central nervous system, cannot be ruled out.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential for confidently identifying and validating the biological targets of novel compounds. The following workflows provide a systematic methodology for achieving this.

Target Identification Workflow

The initial phase focuses on identifying potential protein interactors from a complex biological sample.

Diagram: Target Identification Workflow

Target_Identification cluster_0 Compound Immobilization cluster_1 Affinity Chromatography cluster_2 Protein Identification Compound 2-(4-Bromopyridin-2-YL)acetic acid derivative Linker Linker Arm Attachment Compound->Linker Matrix Immobilization on Solid Support (e.g., Sepharose beads) Linker->Matrix Incubation Incubation with Immobilized Compound Matrix->Incubation Lysate Cell/Tissue Lysate Lysate->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elution of Specific Binders Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE LC_MS LC-MS/MS Analysis SDS_PAGE->LC_MS Database Database Searching (e.g., Mascot, Sequest) LC_MS->Database Hits Potential Target Proteins Database->Hits

Caption: Workflow for identifying protein targets using affinity chromatography coupled with mass spectrometry.

Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of 2-(4-Bromopyridin-2-YL)acetic acid with a suitable linker (e.g., a short polyethylene glycol chain with a terminal amine or carboxyl group) for immobilization.

  • Immobilization: Covalently attach the linker-modified compound to a solid support, such as NHS-activated Sepharose beads.

  • Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

  • Affinity Pull-down: Incubate the lysate with the immobilized compound. Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a competitive binder (e.g., the free compound) or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by in-gel digestion followed by LC-MS/MS analysis.

Target Validation Workflow

Once potential targets are identified, it is crucial to validate the interaction in a cellular context.

Diagram: Target Validation Workflow

Target_Validation cluster_0 Cellular Thermal Shift Assay (CETSA) cluster_1 Enzymatic Assays Cells Intact Cells Treatment Treat with Derivative or Vehicle Cells->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Cell Lysis and Centrifugation Heating->Lysis Analysis Analyze Soluble Fraction by Western Blot Lysis->Analysis Result Target Stabilization (Shift in Melting Curve) Analysis->Result Enzyme Purified Target Enzyme Incubate_Enzyme Incubate with Derivative at Various Concentrations Enzyme->Incubate_Enzyme Add_Substrate Add Substrate Incubate_Enzyme->Add_Substrate Measure Measure Product Formation (e.g., Spectrophotometry, Fluorimetry) Add_Substrate->Measure IC50 Determine IC50 Value Measure->IC50

Caption: Validation of target engagement using CETSA and in vitro enzymatic assays.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture the chosen cell line to confluency. Treat the cells with the 2-(4-Bromopyridin-2-YL)acetic acid derivative or a vehicle control.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a fixed duration.

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Analysis: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature by Western blotting.

  • Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Protocol: In Vitro Enzymatic Assay

  • Enzyme and Substrate Preparation: Obtain the purified, active form of the putative enzyme target and its corresponding substrate.

  • Inhibition Assay: In a multi-well plate, incubate the enzyme with a serial dilution of the 2-(4-Bromopyridin-2-YL)acetic acid derivative.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the rate of product formation over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Plot the enzyme activity as a function of the compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) Studies

A systematic SAR study is crucial for optimizing the potency and selectivity of the lead compound. The 4-bromo position is an ideal point for diversification.

R-Group at 4-PositionRationale for Investigation
Aryl and Heteroaryl GroupsExplore interactions with aromatic residues in the binding pocket.
Alkyl Chains (varied length)Probe hydrophobic pockets.
Groups with H-bond donors/acceptorsInvestigate potential hydrogen bonding interactions.

By synthesizing a focused library of derivatives and evaluating them in the validated assays, a clear SAR can be established, guiding further optimization efforts.

Conclusion

The 2-(4-Bromopyridin-2-YL)acetic acid scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic tractability and the proven track record of the pyridine motif in drug discovery provide a strong foundation for further investigation. The systematic application of the target identification and validation workflows outlined in this guide will be instrumental in elucidating the mechanism of action of this class of compounds and unlocking their full therapeutic potential.

References

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  • PubChem. 2-(4-Bromopyridin-2-YL)acetic acid | C7H6BrNO2 | CID 53403631 . [Link]

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The Utility of 2-(4-Bromopyridin-2-yl)acetic Acid in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Complexity Through Simplicity with Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening large, complex molecules, FBDD identifies low-molecular-weight compounds, or "fragments" (typically < 300 Da), that bind with low affinity but high efficiency to a biological target.[3] These simple starting points are then iteratively optimized, guided by structural biology, into potent and selective lead compounds. This approach is particularly advantageous for tackling challenging targets like protein-protein interactions and previously deemed "undruggable" proteins.[1][4]

The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, found at the core of numerous FDA-approved drugs.[5][6][7] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its contribution to aqueous solubility, make it an ideal constituent for fragments designed to probe protein binding sites.[5] This guide focuses on a specific, strategically designed fragment, 2-(4-Bromopyridin-2-yl)acetic acid , as a case study to illustrate the principles and execution of a modern FBDD campaign.

Fragment Profile: 2-(4-Bromopyridin-2-yl)acetic Acid

The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. An ideal fragment should possess a balance of complexity, solubility, and synthetic tractability. 2-(4-Bromopyridin-2-yl)acetic acid embodies these characteristics, making it a valuable tool for drug discovery researchers.

Physicochemical Properties

A fragment's properties dictate its behavior in screening assays and its potential for optimization. The "Rule of Three" provides a general guideline for these properties.

PropertyValue"Rule of Three" GuidelineSource
Molecular Weight 216.03 g/mol < 300 g/mol
cLogP 1.3 (Predicted)≤ 3
Hydrogen Bond Donors 1≤ 3
Hydrogen Bond Acceptors 3≤ 3
Rotatable Bonds 2≤ 3

The structure of 2-(4-Bromopyridin-2-yl)acetic acid features key pharmacophoric elements: a hydrogen bond accepting pyridine nitrogen, a hydrogen bond donating/accepting carboxylic acid, and a bromine atom which can be exploited for both synthetic modification and as an anomalous scatterer in X-ray crystallography.[8]

Caption: Chemical structure of the fragment.

Synthesis Protocol

The synthesis of 2-(4-Bromopyridin-2-yl)acetic acid is readily achievable through a two-step process starting from commercially available 4-bromo-2-methylpyridine.

Step 1: Synthesis of Ethyl 2-(4-bromopyridin-2-yl)acetate

This procedure involves the carboxylation of 4-bromo-2-methylpyridine with diethyl carbonate.

  • Materials: 4-bromo-2-methylpyridine, diethyl carbonate, anhydrous tetrahydrofuran (THF), lithium diisopropylamide (LDA) solution (2 M in THF/heptane/ethylbenzene), water, ethyl acetate, saturated brine, anhydrous sodium sulfate.

  • Procedure:

    • Under a nitrogen atmosphere, dissolve 4-bromo-2-methylpyridine (1.0 eq) and diethyl carbonate (1.2 eq) in anhydrous THF.

    • Cool the solution to -70°C.

    • Slowly add LDA solution (1.5 eq) while maintaining the temperature at -70°C.

    • Stir the reaction mixture at -70°C for 1 hour.

    • Add a second portion of LDA solution (1.5 eq) and continue stirring at -70°C for another hour.

    • Quench the reaction by adding water.

    • Extract the mixture with ethyl acetate.

    • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield ethyl 2-(4-bromopyridin-2-yl)acetate.[9]

Step 2: Hydrolysis to 2-(4-Bromopyridin-2-yl)acetic acid

The final fragment is obtained by standard ester hydrolysis.

  • Materials: Ethyl 2-(4-bromopyridin-2-yl)acetate, methanol, sodium hydroxide (NaOH) solution (e.g., 1 M).

  • Procedure:

    • Dissolve ethyl 2-(4-bromopyridin-2-yl)acetate (1.0 eq) in methanol.

    • Add an excess of NaOH solution (e.g., 5 eq).

    • Stir the solution at room temperature for approximately 5 hours, monitoring the reaction by TLC or LC-MS.

    • Evaporate the solvent.

    • Dissolve the residue in a minimum amount of water and acidify with a suitable acid (e.g., 1 M HCl) to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry to obtain 2-(4-Bromopyridin-2-yl)acetic acid.

A Hypothetical FBDD Campaign: Targeting Protein Kinases

Protein kinases are a major class of drug targets, and FBDD has proven to be a highly effective strategy for developing selective kinase inhibitors.[10][11][12][13] The pyridine scaffold is a common feature in many kinase inhibitors, often engaging in crucial hydrogen bonding interactions with the hinge region of the kinase active site. For this guide, we will outline a hypothetical FBDD campaign using 2-(4-Bromopyridin-2-yl)acetic acid against a representative protein kinase.

FBDD_Workflow cluster_workflow Fragment-Based Drug Discovery Workflow frag_lib Fragment Library (incl. 2-(4-Bromopyridin-2-yl)acetic acid) primary_screen Primary Screen (e.g., Thermal Shift Assay) frag_lib->primary_screen High Throughput hit_triaging Hit Triaging & Validation (Orthogonal Assays: NMR, SPR) primary_screen->hit_triaging Initial Hits structural_bio Structural Biology (X-ray Crystallography) hit_triaging->structural_bio Validated Hits synthesis Structure-Guided Synthesis (Fragment Growing/Linking) structural_bio->synthesis Binding Mode Information synthesis->hit_triaging New Analogs lead_opt Lead Optimization synthesis->lead_opt Potent Binders

Caption: A typical workflow for an FBDD campaign.

Primary Screening: Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid, cost-effective method for primary screening. It measures the change in a protein's melting temperature (ΔTm) upon ligand binding. A positive ΔTm suggests that the fragment stabilizes the protein.

  • Principle: The assay uses a fluorescent dye that binds to hydrophobic regions of a protein as it unfolds with increasing temperature. A stabilizing fragment will increase the temperature at which this unfolding occurs.

  • Protocol:

    • Prepare a master mix containing the target kinase, buffer, and a fluorescent dye (e.g., SYPRO Orange).

    • Dispense the master mix into a 96- or 384-well PCR plate.

    • Add 2-(4-Bromopyridin-2-yl)acetic acid and other fragments from the library to individual wells (final concentration typically 1-5 mM). Include appropriate controls (e.g., DMSO, known binder).

    • Seal the plate and place it in a real-time PCR instrument.

    • Run a temperature gradient (e.g., 25°C to 95°C) and monitor the fluorescence at each temperature increment.

    • Analyze the resulting melt curves to determine the Tm for each well. Fragments inducing a significant ΔTm (e.g., > 2°C) are considered initial hits.

Hit Validation: Orthogonal Biophysical Methods

Due to the potential for false positives in primary screens, hits must be validated using one or more orthogonal methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool in FBDD, capable of detecting weak binding events and providing information about the binding site. Ligand-observed NMR experiments are particularly well-suited for this purpose.

  • Saturation Transfer Difference (STD) NMR:

    • Principle: This experiment selectively irradiates the protein. Magnetization is transferred from the protein to a bound ligand. By subtracting a spectrum with off-resonance irradiation from one with on-resonance irradiation, only the signals of the binding fragment remain.

    • Protocol:

      • Prepare two samples: one with the kinase and the fragment, and a control with only the fragment.

      • Acquire STD NMR spectra for both samples.

      • A positive signal in the difference spectrum confirms binding.

2. Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique that provides real-time kinetic data (association and dissociation rates) and affinity (KD) of a fragment's interaction with a target.

  • Principle: The target kinase is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the kinase causes a change in the refractive index at the surface, which is detected as a response.

  • Protocol:

    • Immobilize the target kinase onto a sensor chip (e.g., via amine coupling).

    • Prepare a dilution series of 2-(4-Bromopyridin-2-yl)acetic acid.

    • Inject the fragment solutions over the sensor surface and a reference surface.

    • Monitor the binding response in real-time.

    • Fit the resulting sensorgrams to a binding model to determine the kinetic parameters (ka, kd) and the dissociation constant (KD).

Structural Elucidation: X-ray Crystallography

Determining the three-dimensional structure of the fragment bound to the target is the ultimate validation and provides the blueprint for structure-guided optimization.

  • Principle: A crystal of the target protein is soaked in a solution containing the fragment. The fragment diffuses into the crystal and binds to the protein. X-ray diffraction data is then collected, and the resulting electron density map reveals the precise location and orientation of the bound fragment.

  • The Bromine Advantage: The bromine atom in 2-(4-Bromopyridin-2-yl)acetic acid is particularly useful here. Its high electron density makes it easily identifiable in the electron density map. Furthermore, by collecting diffraction data at the bromine absorption edge, anomalous scattering signals can be used to unequivocally confirm the location of the fragment, which is invaluable for weakly-binding hits with partial occupancy.[8]

  • Protocol:

    • Grow high-quality crystals of the target kinase.

    • Prepare a soaking solution containing a high concentration (e.g., 10-50 mM) of 2-(4-Bromopyridin-2-yl)acetic acid.

    • Transfer a protein crystal into the soaking solution for a defined period (minutes to hours).

    • Cryo-protect and flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement.

    • Analyze the difference electron density maps to identify the bound fragment and model its interactions with the protein.

From Fragment to Lead: The Path Forward

Once the binding mode of 2-(4-Bromopyridin-2-yl)acetic acid is confirmed, structure-guided medicinal chemistry efforts can begin. The goal is to "grow" the fragment into a more potent lead compound by adding functionality that makes additional favorable interactions with the protein, thereby increasing binding affinity.

Fragment_Growing cluster_protein Protein Binding Pocket pocket Binding Pocket fragment Fragment Hit (2-(4-Bromopyridin-2-yl)acetic acid) vector1 vector2 subpocket1 Empty Sub-pocket vector1->subpocket1 Synthetic Elaboration subpocket2 Hydrophobic Pocket vector2->subpocket2 Chemical Modification

Caption: Strategy for fragment growth into adjacent pockets.

  • Vector for Growth: The bromine atom at the 4-position of the pyridine ring serves as an excellent synthetic handle. It can be readily functionalized using various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new chemical groups that can probe adjacent sub-pockets identified in the crystal structure.

  • Maintaining Ligand Efficiency: A key principle in fragment evolution is to maintain or improve ligand efficiency (LE). This metric relates the binding affinity of a compound to its size (number of heavy atoms). Successful optimization adds affinity more rapidly than it adds molecular weight.

Conclusion

2-(4-Bromopyridin-2-yl)acetic acid represents an exemplary fragment for modern drug discovery campaigns. Its physicochemical properties align with the "Rule of Three," it incorporates a privileged pyridine scaffold, and its bromine substituent provides a versatile synthetic handle and a valuable tool for crystallographic validation. By following a structured workflow of primary screening, orthogonal hit validation, and structure-based design, fragments like this can serve as high-quality starting points for the development of novel, potent, and selective therapeutics against a wide range of challenging biological targets.

References

  • Mortenson, P. N., Berdini, V., & O'Reilly, M. (2014). Fragment-based approaches to the discovery of kinase inhibitors. Methods in Enzymology.
  • Wang, T., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. Trends in Pharmacological Sciences, 42(7), 551-565.
  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry.
  • Barelier, S., et al. (2021). Comprehensive analysis of commercial fragment libraries. Drug Discovery Today.
  • Howard, S., Berdini, V., & Ciulli, A. (2014). Fragment-based approaches to the discovery of kinase inhibitors. Semantic Scholar.
  • Blundell, T. L., & Yasmin, R. (2008). Fragment-based approaches to enzyme inhibition. Current Opinion in Structural Biology.
  • Fesik, S. W. (2021). Drugging Challenging Cancer Targets Using Fragment-Based Methods. Chemical Reviews.
  • de Vlieger, J. S. B., et al. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761-3777.
  • ResearchGate. (n.d.). Physicochemical Property Profile of the Fragment Library. Retrieved from [Link]

  • Schiebel, J., et al. (2014). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. Acta Crystallographica Section D: Biological Crystallography.
  • Singh, U. P., & Kumar, S. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. RSC Medicinal Chemistry.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Pharmaceuticals.
  • ResearchGate. (n.d.). Substitution-pattern analysis in pyridine and dihydropyridine in FDA-approved drugs. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-pyridylacetate. Retrieved from [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2023). Scientific Reports.
  • ChemRxiv. (n.d.). Rapid Elaboration of Fragments into Leads Applied to Bromodomain-3 Extra Terminal Domain. Retrieved from [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers in Molecular Biosciences.

Sources

Methodological & Application

Synthesis of 2-(4-Bromopyridin-2-YL)acetic Acid: A Detailed Guide to Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-(4-Bromopyridin-2-YL)acetic acid, a key building block in the development of novel therapeutics and functional materials. This document outlines four distinct and reliable synthetic strategies, offering detailed, step-by-step protocols, mechanistic insights, and comparative analysis to aid in the selection of the most suitable method for specific research and development needs.

Introduction

2-(4-Bromopyridin-2-YL)acetic acid and its derivatives are pivotal intermediates in medicinal chemistry and materials science. The presence of the bromine atom on the pyridine ring offers a versatile handle for further functionalization through various cross-coupling reactions, while the acetic acid moiety provides a crucial point for amide bond formation or other modifications. This guide details four robust synthetic routes to this valuable compound, each with its own set of advantages and considerations.

Physicochemical Properties

PropertyValue
CAS Number 1211530-21-0[1][2][3][4]
Molecular Formula C₇H₆BrNO₂[1]
Molecular Weight 216.03 g/mol [1]
Appearance Off-white to light yellow solid
IUPAC Name 2-(4-bromo-2-pyridinyl)acetic acid[1]

Synthetic Strategies Overview

Four primary synthetic routes to 2-(4-Bromopyridin-2-YL)acetic acid are presented:

  • Malonic Ester Synthesis: A classic and highly reliable method for the formation of substituted acetic acids.

  • Hydrolysis of Ethyl 2-(4-bromopyridin-2-yl)acetate: A straightforward approach involving the synthesis and subsequent hydrolysis of the corresponding ethyl ester.

  • Hydrolysis of 2-(4-bromopyridin-2-yl)acetonitrile: A direct route from the nitrile precursor to the carboxylic acid.

  • Grignard Reagent Carboxylation: A powerful method for the direct introduction of a carboxylic acid group.

The following sections provide detailed protocols and expert insights for each of these synthetic pathways.

Protocol 1: Malonic Ester Synthesis

This method is a cornerstone of carboxylic acid synthesis, offering a robust and high-yielding route to the target compound.[5][6][7][8] The key principle involves the alkylation of the highly acidic α-hydrogen of diethyl malonate with a suitable electrophile, in this case, a 2-halo-4-bromopyridine, followed by hydrolysis and decarboxylation.

Workflow Diagram

malonic_ester_synthesis diethyl_malonate Diethyl Malonate naoet NaOEt, EtOH diethyl_malonate->naoet enolate Malonate Enolate naoet->enolate alkylation Alkylation (SNAr) enolate->alkylation halopyridine 2-Chloro-4-bromopyridine halopyridine->alkylation alkylated_ester Diethyl 2-(4-bromopyridin-2-yl)malonate alkylation->alkylated_ester hydrolysis Acid or Base Hydrolysis (e.g., aq. HCl or NaOH) alkylated_ester->hydrolysis dicarboxylic_acid 2-(4-Bromopyridin-2-yl)malonic acid hydrolysis->dicarboxylic_acid decarboxylation Decarboxylation (Heat) dicarboxylic_acid->decarboxylation final_product 2-(4-Bromopyridin-2-YL)acetic acid decarboxylation->final_product ester_hydrolysis_synthesis start_material 4-Bromo-2-methylpyridine lda LDA, THF, -78°C start_material->lda anion Pyridyl Anion lda->anion esterification Esterification anion->esterification diethyl_carbonate Diethyl Carbonate diethyl_carbonate->esterification ethyl_ester Ethyl 2-(4-bromopyridin-2-yl)acetate esterification->ethyl_ester hydrolysis Acid or Base Hydrolysis (e.g., aq. HCl or LiOH) ethyl_ester->hydrolysis final_product 2-(4-Bromopyridin-2-YL)acetic acid hydrolysis->final_product nitrile_hydrolysis_synthesis start_material 2-(4-Bromopyridin-2-yl)acetonitrile hydrolysis Acid or Base Hydrolysis (e.g., conc. H₂SO₄ or aq. NaOH) start_material->hydrolysis final_product 2-(4-Bromopyridin-2-YL)acetic acid hydrolysis->final_product grignard_synthesis start_material 2,4-Dibromopyridine mg Mg, THF start_material->mg grignard_formation Grignard Formation mg->grignard_formation grignard_reagent 4-Bromo-2-(magnesiobromo)pyridine grignard_formation->grignard_reagent carboxylation Carboxylation grignard_reagent->carboxylation co2 CO₂ (gas or dry ice) co2->carboxylation carboxylate_salt Magnesium Carboxylate Salt carboxylation->carboxylate_salt acid_workup Aqueous Acid Work-up (e.g., aq. HCl) carboxylate_salt->acid_workup final_product 2-(4-Bromopyridin-2-YL)acetic acid acid_workup->final_product

Sources

Purification techniques for crude 2-(4-Bromopyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Purification of Crude 2-(4-Bromopyridin-2-YL)acetic Acid

Abstract

This comprehensive application note provides detailed protocols and scientific rationale for the purification of crude 2-(4-Bromopyridin-2-YL)acetic acid, a key building block in pharmaceutical research and development. Recognizing the critical need for high-purity materials in synthesis and screening, this guide presents three primary purification techniques: acid-base extraction, recrystallization, and column chromatography. Each protocol is designed to be a self-validating system, incorporating methods for purity assessment. The document explains the causality behind experimental choices, offers troubleshooting insights, and is intended for researchers, chemists, and drug development professionals seeking robust and reliable purification strategies for this amphoteric compound.

Introduction: The Imperative for Purity

2-(4-Bromopyridin-2-YL)acetic acid is a valuable heterocyclic intermediate used in the synthesis of a wide range of biologically active molecules. Its structure, featuring a carboxylic acid group and a basic pyridine ring, makes it a versatile scaffold. However, the synthetic routes leading to this compound can introduce various impurities, including unreacted starting materials (e.g., 4-bromo-2-methylpyridine), synthetic precursors like the corresponding ethyl ester, and isomeric byproducts.[1][2] The presence of these impurities can compromise the yield, purity, and safety profile of subsequent synthetic steps and final active pharmaceutical ingredients (APIs).[3]

This guide provides a systematic approach to purifying the crude product, leveraging its unique physicochemical properties.

Physicochemical Properties of 2-(4-Bromopyridin-2-YL)acetic acid:

PropertyValueSource
Molecular FormulaC₇H₆BrNO₂[4]
Molecular Weight216.03 g/mol [4][5]
AppearanceSolid (typical)Inferred
pKa (Pyridine N)~5-6 (estimated for pyridine derivatives)[6]
pKa (Carboxylic Acid)~3-5 (estimated)Inferred

The amphoteric nature of the molecule—possessing both an acidic carboxylic group and a basic pyridine nitrogen—is the cornerstone of the primary purification strategy: acid-base extraction.

Purification Strategy Overview

The selection of a purification technique depends on the nature of the impurities, the desired scale, and the required final purity. This guide details three complementary methods.

  • Acid-Base Extraction: A highly effective and scalable first-pass technique that exploits the amphoteric properties of the target compound to separate it from neutral, non-amphoteric acidic, or basic impurities.[7][8][9]

  • Recrystallization: A powerful technique for removing minor impurities from a solid matrix, yielding highly pure crystalline material. Its success is contingent on finding a suitable solvent system.

  • Flash Column Chromatography: A high-resolution method for separating compounds with similar polarities. It is often used for final polishing when very high purity is required or when other methods fail.[10]

Purification_Strategy Start Crude 2-(4-Bromopyridin-2-YL)acetic acid Decision1 Initial Purity Assessment (TLC/HPLC) Start->Decision1 AcidBase Protocol 1: Acid-Base Extraction Decision1->AcidBase Gross Impurities Recrystallization Protocol 2: Recrystallization Decision1->Recrystallization Minor Impurities Solid Material Chromatography Protocol 3: Column Chromatography Decision1->Chromatography Complex Mixture High Purity Needed PurityCheck Final Purity Assessment (HPLC, NMR, MP) AcidBase->PurityCheck Recrystallization->PurityCheck Chromatography->PurityCheck PurityCheck->Recrystallization Purity Not Met (Crystallizable) PurityCheck->Chromatography Purity Not Met (Oily/Complex) PureProduct Pure Product (>98%) PurityCheck->PureProduct Purity Met

Caption: Logical workflow for selecting a purification technique.

Protocol 1: Purification via Acid-Base Extraction

Principle: This technique sequentially exploits the acidic and basic functional groups within the molecule. By carefully adjusting the pH of an aqueous solution in contact with an immiscible organic solvent, the target compound can be selectively moved from one phase to the other, leaving impurities behind.[7][11][12]

  • Step A (Base Extraction): The crude material is dissolved in an organic solvent. A weak aqueous base (e.g., sodium bicarbonate) is added. The carboxylic acid group is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous phase. Neutral impurities remain in the organic phase.

  • Step B (Acidification & Recovery): The aqueous phase is separated and then acidified (e.g., with HCl). This protonates the carboxylate, causing the neutral, water-insoluble 2-(4-Bromopyridin-2-YL)acetic acid to precipitate out, after which it can be collected by filtration.

Acid_Base_Extraction_Workflow cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase Crude 1. Dissolve Crude Product NeutralImp Neutral Impurities (Remain in Organic Phase) BaseExtract 2. Extract with aq. NaHCO₃ Crude->BaseExtract Mix Salt Aqueous Soluble Salt Form [R-COO⁻ Na⁺] BaseExtract->Salt Deprotonation WashOrg 3. Separate Layers (Discard Organic) Salt->WashOrg Acidify 4. Acidify with HCl to pH ~4 Precipitate 5. Precipitate Forms (Pure Product) Acidify->Precipitate Protonation Filter 6. Collect by Filtration Precipitate->Filter WashOrg->Acidify

Caption: Workflow for the acid-base extraction protocol.

Detailed Protocol:

  • Dissolution: Dissolve the crude 2-(4-Bromopyridin-2-YL)acetic acid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Repeat the extraction (steps 2-3) on the organic layer two more times with fresh NaHCO₃ solution to ensure complete recovery. Combine all aqueous extracts.

  • Backwash (Optional): To remove any basic impurities that may have been extracted, wash the combined aqueous layers with a fresh portion of the organic solvent. Discard the organic wash.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution reaches a pH of approximately 3-4 (check with pH paper). A white precipitate of the purified product should form.

  • Isolation: Continue stirring the slurry in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove residual salts, followed by a small amount of cold organic solvent (e.g., ethyl acetate) to aid drying. Dry the product under vacuum to a constant weight.

Protocol 2: Purification via Recrystallization

Principle: This method relies on the differential solubility of the target compound and its impurities in a specific solvent or solvent system at varying temperatures. The crude material is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the more soluble impurities behind in the mother liquor.[13]

Solvent Selection: The key to successful recrystallization is choosing the right solvent. An ideal solvent should:

  • Completely dissolve the compound at its boiling point.

  • Dissolve the compound poorly at low temperatures (e.g., 0-4 °C).

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures.

  • Be chemically inert towards the compound.

  • Be easily removable (volatile).

Recommended Solvents for Screening: Isopropanol, Ethanol/Water, Acetonitrile, Ethyl Acetate.

Recrystallization_Workflow

Caption: Step-by-step workflow for the recrystallization process.

Detailed Protocol:

  • Solvent Screening: In small test tubes, test the solubility of ~50 mg of crude material in ~1 mL of various candidate solvents at room temperature and upon heating.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a stir bar and the chosen solvent. Heat the mixture to boiling with stirring on a hot plate. Add more solvent in small portions until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored due to highly polar, colored impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to induce maximum crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the purified crystals under vacuum.

Protocol 3: Purification via Flash Column Chromatography

Principle: This is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[6] For 2-(4-Bromopyridin-2-YL)acetic acid, which is polar, the carboxylic acid can cause significant peak tailing on silica. This is often mitigated by adding a small amount of a modifying acid (like acetic acid) to the mobile phase.

Chromatography_Workflow

Caption: General workflow for flash column chromatography.

Detailed Protocol:

  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good system will give the target compound an Rf value of approximately 0.2-0.4. A typical starting point is a mixture of Hexane and Ethyl Acetate. Add 0.5-1% acetic acid to the eluent to suppress deprotonation of the carboxylic acid and reduce tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and use positive pressure to pack the bed firmly and evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Load the resulting dry powder onto the top of the column bed.

  • Elution: Begin elution with the mobile phase. If a gradient elution is needed (as determined by TLC), gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC, spotting small aliquots from each fraction.

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.

Purity Assessment and Validation

After any purification procedure, the purity of the final product must be rigorously assessed.[14][15]

TechniquePurposeSample Protocol / Expected Result
TLC Quick check for the presence of impurities.A single spot with a consistent Rf value.
HPLC Quantitative purity assessment.Column: C18 reverse-phase (4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of Acetonitrile in Water with 0.1% Trifluoroacetic Acid. Detection: UV at 254 nm. A single major peak with purity >98% by area normalization.[14]
¹H NMR Structural confirmation and detection of proton-containing impurities.The spectrum should match the known structure of 2-(4-Bromopyridin-2-YL)acetic acid with no significant impurity peaks.
Melting Point Indicator of purity.A sharp, defined melting point range consistent with literature values. Impurities typically broaden and depress the melting point.

Comparison of Purification Techniques

FeatureAcid-Base ExtractionRecrystallizationFlash Column Chromatography
Principle Differential solubility based on pHDifferential solubility based on temperatureDifferential partitioning
Best For Removing neutral or non-amphoteric impurities; Large scaleRemoving small amounts of impurities from a mostly pure solidSeparating complex mixtures with similar polarities
Purity Achieved Good to ExcellentExcellent to HighGood to High
Typical Yield >90%60-90%50-85%
Scalability ExcellentGoodPoor to Moderate
Cost / Time Low / FastLow / ModerateHigh / Slow

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  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • ACS Publications. (2011). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design. Retrieved from [Link]

  • RSC Publishing. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Retrieved from [Link]

  • Universal Biologicals. (n.d.). 2-(4-Bromopyridin-2-yl)acetic acid. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Google Patents. (n.d.). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Veeprho. (n.d.). 2-(4-Bromopyridin-2-yl) Acetic Acid | CAS 1211530-21-0. Retrieved from [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(4-Bromopyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of C-N Bond Formation on Functionalized Pyridines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[1] However, the application of this powerful methodology to highly functionalized heteroaromatic substrates, such as 2-(4-bromopyridin-2-yl)acetic acid, presents a unique set of challenges that demand a nuanced and informed approach.

This guide provides a detailed technical overview and practical protocols for the successful Buchwald-Hartwig amination of 2-(4-bromopyridin-2-yl)acetic acid. As senior application scientists, we aim to move beyond a simple recitation of steps, offering insights into the underlying mechanistic considerations and strategic decisions that underpin a robust and reproducible synthetic procedure. We will explore two primary strategies: direct amination and a protection-deprotection approach, providing the rationale and experimental details for each.

The Substrate: A Dichotomy of Reactivity

The target molecule, 2-(4-bromopyridin-2-yl)acetic acid, possesses two key functionalities that dictate the reaction's complexity:

  • The 4-Bromopyridine Moiety: Pyridyl halides are known to be challenging substrates in Buchwald-Hartwig aminations. The electron-deficient nature of the pyridine ring can affect the oxidative addition step, and the Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition through coordination to the palladium center.

  • The Acetic Acid Side Chain: The presence of a carboxylic acid introduces an acidic proton that can react with the strong bases typically employed in the amination, potentially leading to salt formation, solubility issues, and the consumption of base intended for the amine coupling partner.[3] Furthermore, the carboxylate group itself could coordinate to the palladium catalyst, influencing its reactivity. There is also a potential for decarboxylation under the reaction conditions, especially with heteroaromatic carboxylic acids.[4][5]

Strategic Approaches to the Amination

Given the challenges outlined above, two primary strategies can be envisioned for the successful amination of 2-(4-bromopyridin-2-yl)acetic acid.

Strategy 1: Direct Amination with Excess Base

This approach seeks to perform the C-N coupling directly on the carboxylic acid-containing substrate. The key to this strategy is the use of a sufficient excess of a suitable base to deprotonate both the amine nucleophile and the carboxylic acid.

Strategy 2: Protection-Deprotection

This classic strategy involves masking the carboxylic acid functionality as an ester prior to the Buchwald-Hartwig reaction.[6][7][8][9] Following the successful C-N bond formation, the ester is then hydrolyzed to reveal the desired carboxylic acid product. This approach circumvents the issues associated with the acidic proton and potential carboxylate coordination during the catalytic cycle.

The Catalytic System: A Symphony of Components

The success of the Buchwald-Hartwig amination is critically dependent on the judicious selection of the palladium precursor, ligand, base, and solvent.

ComponentRole in the Catalytic CycleKey Considerations for 2-(4-Bromopyridin-2-YL)acetic acidRecommended Choices
Palladium Precursor Source of the active Pd(0) catalyst.Pre-catalysts are often preferred for their stability and ease of handling.Pd₂(dba)₃, Pd(OAc)₂
Ligand Stabilizes the Pd center, promotes oxidative addition and reductive elimination.Bulky, electron-rich phosphine ligands are generally effective for heteroaromatic halides. They can accelerate the rate-limiting steps and prevent catalyst deactivation.[1]XPhos, RuPhos, BrettPhos
Base Deprotonates the amine nucleophile to form the active nucleophile.A strong, non-nucleophilic base is required. For the direct amination strategy, at least two equivalents are needed to deprotonate both the amine and the carboxylic acid.NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Solubilizes reactants and facilitates the reaction.Anhydrous, aprotic solvents are essential. Toluene and dioxane are common choices.Toluene, Dioxane, THF

Experimental Protocols

Protocol 1: Direct Buchwald-Hartwig Amination

This protocol is designed for the direct coupling of an amine with 2-(4-bromopyridin-2-yl)acetic acid.

dot

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification P1 Weigh 2-(4-bromopyridin-2-yl)acetic acid, amine, palladium precursor, and ligand into a dry Schlenk flask. R1 Add anhydrous solvent and base under an inert atmosphere (N₂ or Ar). P1->R1 Combine reagents R2 Degas the reaction mixture. R1->R2 Inert atmosphere R3 Heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring. R2->R3 Heating R4 Monitor reaction progress by TLC or LC-MS. R3->R4 Monitoring W1 Cool the reaction to room temperature and quench with aqueous acid (e.g., 1 M HCl). R4->W1 Reaction complete W2 Extract with an organic solvent (e.g., EtOAc). W1->W2 Phase separation W3 Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. W2->W3 Drying W4 Purify the crude product by column chromatography or recrystallization. W3->W4 Purification G cluster_protection Step 1: Protection cluster_amination Step 2: Buchwald-Hartwig Amination cluster_deprotection Step 3: Deprotection S1 Esterify 2-(4-bromopyridin-2-yl)acetic acid (e.g., methyl ester). S2 Perform Buchwald-Hartwig amination on the ester derivative. S1->S2 Purified ester S3 Hydrolyze the ester to the carboxylic acid. S2->S3 Purified aminated ester

Caption: Workflow for the protection-deprotection strategy.

Step 1: Esterification (e.g., Methyl Ester Formation)

Materials:

  • 2-(4-bromopyridin-2-yl)acetic acid

  • Methanol (anhydrous)

  • Thionyl chloride or sulfuric acid (catalytic)

Procedure:

  • Suspend 2-(4-bromopyridin-2-yl)acetic acid in anhydrous methanol.

  • Cool the mixture to 0 °C and slowly add thionyl chloride (1.2 equiv) or a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the methyl ester, which can be purified by column chromatography if necessary.

Step 2: Buchwald-Hartwig Amination of the Ester

Follow the procedure outlined in Protocol 1 , using the methyl ester of 2-(4-bromopyridin-2-yl)acetic acid as the starting material and 1.4 equivalents of NaOtBu.

Step 3: Deprotection (Ester Hydrolysis)

Materials:

  • Methyl 2-(4-(arylamino)pyridin-2-yl)acetate

  • Lithium hydroxide (or sodium hydroxide)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the aminated ester in a mixture of THF and water.

  • Add an excess of lithium hydroxide (2-3 equiv) and stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with 1 M HCl to pH ~4-5.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final carboxylic acid product.

Troubleshooting and Mechanistic Insights

IssuePotential CauseSuggested Solution
Low or no conversion Catalyst deactivation (e.g., by pyridine coordination). Inefficient oxidative addition.Screen different ligands (e.g., RuPhos, BrettPhos). Ensure strictly anhydrous and anaerobic conditions.
Hydrodehalogenation Competing reaction pathway.Use a more sterically hindered ligand to favor reductive elimination over β-hydride elimination. Lowering the reaction temperature may also help.
Decarboxylation Instability of the carboxylic acid under the reaction conditions.Employ the protection-deprotection strategy. Use a milder base (e.g., K₃PO₄) and a lower reaction temperature, although this may require longer reaction times.
Poor solubility of the carboxylate salt (Direct Amination) The deprotonated starting material may not be soluble in the reaction solvent.Add a co-solvent such as THF or dioxane. Ensure vigorous stirring.

dot

G Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(L)₂-Br] Pd0->OA_complex Oxidative Addition Amine_adduct [Ar-Pd(II)(L)(H₂NR)-Br] OA_complex->Amine_adduct + RNH₂ Amido_complex [Ar-Pd(II)(L)(HNR)] Amine_adduct->Amido_complex - H-Base⁺, - Br⁻ Amido_complex->Pd0 Regenerates Catalyst Product Ar-NHR Amido_complex->Product Reductive Elimination Pd0_regen Pd(0)L₂ Base Base Amine RNH₂ ArBr Ar-Br

Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

The catalytic cycle begins with the oxidative addition of the aryl bromide to the active Pd(0) complex. T[1]he resulting Pd(II) complex then coordinates with the amine. Deprotonation by the base generates a palladium-amido complex, which undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. F[1]or substrates like 2-(4-bromopyridin-2-yl)acetic acid, potential off-cycle reactions such as catalyst inhibition by the pyridine nitrogen or carboxylate can disrupt this delicate balance.

Conclusion

The Buchwald-Hartwig amination of 2-(4-bromopyridin-2-yl)acetic acid is a challenging yet achievable transformation that requires careful consideration of the substrate's unique functionalities. By understanding the potential pitfalls and employing either a direct amination with excess base or a more conservative protection-deprotection strategy, researchers can successfully synthesize these valuable building blocks. The choice between the two approaches will depend on the specific amine coupling partner, the desired scale of the reaction, and the tolerance of other functional groups in the molecule. The protocols and insights provided herein serve as a comprehensive guide for navigating the intricacies of this important reaction.

References

  • Forgione, P., & Bilodeau, F. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. Synlett, 2010(12), 1815-1818.
  • DL_Chemist. (2022). Comment on "Carboxylic acid and Cross Coupling reactions.". Reddit. Retrieved from [Link]

  • University of Oxford. (n.d.). Appendix 6: Protecting groups. Oxford Learning Link.
  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023).
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  • Goossen, L. J., & Koley, D. (2007). Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. The Journal of Organic Chemistry, 72(15), 5535-5542.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
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  • Forgione, P., et al. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. Request PDF.
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  • K. C. Nicolaou and co-workers. (n.d.). Protecting Groups. Angew. Chem. Int. Ed., 1998, 37, 2708.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme.
  • The Organic Chemistry Tutor. (2020, July 5). Protecting Groups for Carboxylic acid [Video]. YouTube.
  • Watson, D. A., et al. (2019). Catalytic Decarboxylation/Carboxylation Platform for Accessing Isotopically Labeled Carboxylic Acids.
  • Ace-ThredTM. (n.d.).
  • Stradiotto, M., et al. (2007).
  • Myers, A. G., & Tanaka, D. (2007).
  • Nanjan, M. J., et al. (2013). Synthesis of Biologically Potent Novel 5-(2-bromopyridin-3-yl-amino)-2- alkyl/aryl-isoindoline-1,3-dione Analogs Via Buchwald-Hartwig C-N Coupling Reaction. Bentham Science Publishers.
  • Chiang, Y., & Kresge, A. J. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed.
  • Chiang, Y., & Kresge, A. J. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Request PDF.
  • Reddy, B. V. S., et al. (2022).
  • Organic Chemistry Portal. (n.d.).

Sources

Derivatization of 2-(4-Bromopyridin-2-YL)acetic acid for biological screening.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

The 2-(pyridin-2-yl)acetic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous drug candidates and biologically active molecules.[1][2][3] The specific starting material, 2-(4-Bromopyridin-2-YL)acetic acid, offers two distinct and orthogonal reactive sites: a carboxylic acid and an aryl bromide. This duality allows for the systematic and efficient generation of diverse chemical libraries through functionalization of either position. This document provides a detailed guide for the derivatization of this scaffold via three primary strategies: amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Sonogashira). We further outline a standard workflow for the subsequent high-throughput biological screening of the resulting compound library. The protocols herein are designed to be robust and reproducible, providing researchers with the tools to rapidly generate novel chemical entities for drug discovery programs.

Introduction: The Strategic Value of the 2-(4-Bromopyridin-2-YL)acetic Acid Scaffold

The pyridine ring is a cornerstone heterocycle in pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule. The 2-(4-Bromopyridin-2-YL)acetic acid scaffold capitalizes on this by presenting two key points for diversification, making it an ideal starting point for library synthesis.

  • The Carboxylic Acid Moiety: This functional group is readily converted into a wide array of amides and esters. Amide bonds are particularly prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bond networks, crucial for target binding.

  • The 4-Bromo Substituent: The bromine atom on the electron-deficient pyridine ring is an excellent handle for modern palladium-catalyzed cross-coupling reactions.[4][5] This allows for the introduction of diverse aryl, heteroaryl, or alkynyl groups, dramatically expanding the chemical space and exploring key structure-activity relationships (SAR).[6]

This guide provides the underlying principles and detailed experimental procedures to exploit these features for the creation of a compound library suitable for biological screening.

Strategic Derivatization Pathways

The derivatization strategy is bifurcated, targeting either the carboxylic acid or the aryl bromide. This allows for a modular "mix-and-match" approach to library synthesis.

G cluster_acid Carboxylic Acid Derivatization cluster_bromo Aryl Bromide Derivatization start_node 2-(4-Bromopyridin-2-YL)acetic acid node_acid Carboxylic Acid (-COOH) start_node->node_acid node_bromo Aryl Bromide (-Br) start_node->node_bromo path_node path_node tech_node tech_node path_amide Amide Library node_acid->path_amide Amine (R₂NH) Coupling Agents path_ester Ester Library node_acid->path_ester Alcohol (R'OH) Acid Catalyst path_suzuki Bi-aryl Library (Suzuki Coupling) node_bromo->path_suzuki Boronic Acid R-B(OH)₂ Pd Catalyst path_sono Alkynyl Library (Sonogashira Coupling) node_bromo->path_sono Terminal Alkyne R-C≡CH Pd/Cu Catalyst

Caption: Core derivatization strategies for the scaffold.

Protocols for Carboxylic Acid Derivatization

Strategy A: Amide Bond Formation via EDC/HOBt Coupling

Principle & Rationale: Direct condensation of a carboxylic acid and an amine is unfavorable. We employ coupling agents to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine.[7] The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely used and effective system. EDC activates the carboxylate to form a reactive O-acylisourea intermediate. This intermediate can be susceptible to racemization and other side reactions. HOBt intercepts this intermediate to form an active ester, which is more stable and reacts cleanly with the amine to form the desired amide with high yield and minimal side products.[7]

Experimental Protocol:

  • Preparation: To a solution of 2-(4-Bromopyridin-2-YL)acetic acid (1.0 eq, e.g., 216 mg, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add HOBt (1.2 eq, 162 mg, 1.2 mmol) and the desired primary or secondary amine (1.1 eq, 1.1 mmol).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq, 230 mg, 1.2 mmol) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM (20 mL). Wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure amide derivative.

Data Presentation: Representative Amide Derivatives

EntryAmineProduct Structure (R Group)Yield (%)
1Benzylamine-CH₂-Ph85
2Morpholine-N(CH₂CH₂)₂O91
3Aniline-Ph78
Strategy B: Fischer Esterification

Principle & Rationale: Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium process. To drive the reaction towards the product, the alcohol is typically used in large excess (as the solvent), and a strong acid catalyst (like sulfuric acid) is employed. Water, a byproduct, must be removed or its formation must be favored by the large excess of the alcohol reactant to ensure high conversion.

Experimental Protocol:

  • Setup: Suspend 2-(4-Bromopyridin-2-YL)acetic acid (1.0 eq, e.g., 216 mg, 1.0 mmol) in the desired alcohol (e.g., Methanol, 15 mL).

  • Catalysis: Cool the suspension to 0 °C and slowly add concentrated sulfuric acid (H₂SO₄, 0.1 eq, ~5.5 µL).

  • Reaction: Heat the mixture to reflux (for methanol, ~65 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully neutralize the excess acid by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.

  • Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Partition the residue between ethyl acetate (30 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting ester is often pure enough for the next step, but can be further purified by silica gel chromatography if necessary.[8]

Protocols for Aryl Bromide Derivatization

Strategy C1: Suzuki-Miyaura Cross-Coupling

Principle & Rationale: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organohalide.[4][9] The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex (which requires a base), and reductive elimination to form the new bi-aryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical, especially with pyridine-containing substrates, as the pyridine nitrogen can coordinate to the palladium and inhibit catalysis.[5] Using a bulky phosphine ligand like SPhos or XPhos can mitigate this issue.[5]

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol:

  • Preparation: In a microwave vial or Schlenk flask, combine the 2-(4-Bromopyridin-2-YL)acetic acid derivative (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) and ligand if required.

  • Solvent & Degassing: Add a solvent mixture, typically Dioxane/H₂O (4:1, 0.1 M). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Seal the vessel and heat the reaction to 80-100 °C for 2-12 hours. Monitor for completion by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water. If the product contains a free carboxylic acid, perform an acidic workup (acidify the aqueous layer with 1M HCl and extract with ethyl acetate). If the product is an ester or amide, perform a standard aqueous workup.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography or preparative HPLC.

Troubleshooting: Low yields with bromopyridines are common.[5][10] If the reaction is sluggish, consider screening different palladium catalysts (e.g., Pd₂(dba)₃), bulky phosphine ligands (e.g., SPhos, XPhos), and bases.[5] Using potassium trifluoroborate salts instead of boronic acids can sometimes improve stability and yield.[11]

Strategy C2: Sonogashira Cross-Coupling

Principle & Rationale: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[12][13][14] It is an extremely effective method for synthesizing substituted alkynes.[13] The reaction is typically carried out in the presence of a base, such as an amine (e.g., triethylamine), which also often serves as the solvent.[15]

Experimental Protocol:

  • Preparation: To a solution of the 2-(4-Bromopyridin-2-YL)acetic acid derivative (1.0 eq) in a suitable solvent like THF or DMF, add the terminal alkyne (1.2 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper co-catalyst (CuI, 10 mol%).

  • Base and Degassing: Add a base, typically triethylamine (Et₃N, 3.0 eq). Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) for 4-24 hours until completion as monitored by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated NH₄Cl solution to remove the copper catalyst, followed by a water and brine wash.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Biological Screening Workflow

Once a library of derivatives is synthesized and purified, the next step is to assess their biological activity using high-throughput screening (HTS).[16][17]

Caption: General workflow for high-throughput screening.

Representative HTS Protocol: Kinase Inhibition Assay (TR-FRET)

This protocol is a representative example for identifying kinase inhibitors.

Materials & Reagents:

  • Assay Plates: 384-well, low-volume, black plates.

  • Test Compounds: Synthesized library derivatives dissolved in DMSO.

  • Controls: Staurosporine (positive control), DMSO (negative control).

  • Reagents: Target Kinase, Substrate (e.g., Ulight™-labeled peptide), ATP, TR-FRET detection antibody (e.g., Europium cryptate-labeled anti-phospho antibody).

  • Equipment: Acoustic dispenser (e.g., Echo), robotic liquid handler, plate reader capable of TR-FRET.

Protocol Steps: [16]

  • Compound Dispensing: Using an acoustic dispenser, transfer ~50 nL of library compounds (final concentration 10 µM), positive controls, and negative controls into the 384-well assay plates.[6][16]

  • Kinase Addition: Add 5 µL of the kinase solution to all wells using a liquid handler.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Reaction Initiation: Add 5 µL of the substrate/ATP solution to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the TR-FRET detection antibody solution to stop the reaction and initiate detection binding.

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

Data Analysis and Hit Confirmation
  • Normalization: Raw data from the plate reader is normalized using the positive (0% activity) and negative (100% activity) controls.

  • Hit Identification: "Hits" are identified as compounds that inhibit the kinase activity above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).[16]

  • Hit Confirmation: Primary hits are re-tested under the same conditions to confirm activity.

  • Dose-Response: Confirmed hits are tested in a serial dilution (e.g., 10-point curve) to determine their half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

  • SAR Analysis: The IC₅₀ values are correlated with the structural modifications across the library to establish preliminary Structure-Activity Relationships (SAR), guiding the next round of synthesis and optimization.[6]

References

  • Application Notes and Protocols for High-Throughput Screening of Small Molecule Modul
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]

  • Thomas, C. J. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. ResearchGate. [Link]

  • Troubleshooting Suzuki Coupling with Bromopyridine Substr
  • High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's. ResearchGate. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]

  • Suzuki Coupling with 2-Bromopyridines. Benchchem.
  • 2-(4-Bromopyridin-2-YL)acetic acid. PubChem. [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. [Link]

  • Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. [Link]

  • [New synthesis of 2-pyridine-acetic acid ethyl esters]. PubMed. [Link]

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Application Notes & Protocols: Leveraging 2-(4-Bromopyridin-2-YL)acetic Acid for the Synthesis of Novel Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its prevalence stems from its unique electronic properties and its capacity for diverse functionalization, which allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[3] This guide provides an in-depth exploration of 2-(4-Bromopyridin-2-yl)acetic acid (CAS No: 1211530-21-0) as a versatile and strategic building block for the synthesis of 2,4-disubstituted pyridines.[4][5] We will detail robust, field-proven protocols for palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—and provide the mechanistic rationale behind key experimental choices to empower researchers in drug discovery and chemical development.

Introduction: The Strategic Value of the Pyridine Nucleus

Substituted pyridines are cornerstones of modern pharmacology, exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][6] The ability to strategically introduce substituents at specific positions on the pyridine ring is paramount for developing novel therapeutic agents. 2-(4-Bromopyridin-2-yl)acetic acid emerges as a particularly valuable synthon due to its bifunctional nature. The bromine atom at the C4 position serves as a highly reactive handle for metal-catalyzed cross-coupling, while the acetic acid moiety at the C2 position provides a secondary point for modification or can influence the molecule's overall physicochemical properties.

Table 1: Physicochemical Properties of the Core Reagent

Compound NameCAS NumberMolecular FormulaMolecular Weight
2-(4-Bromopyridin-2-yl)acetic acid1211530-21-0C₇H₆BrNO₂216.03 g/mol

Data sourced from PubChem and commercial suppliers.[5][7]

This guide focuses on the three most powerful palladium-catalyzed transformations for derivatizing the C4 position, providing a direct route to diverse chemical libraries.

G start_node 2-(4-Bromopyridin-2-yl)acetic acid suzuki_node Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start_node->suzuki_node Pd Catalyst Base sonogashira_node Sonogashira Coupling (Terminal Alkynes) start_node->sonogashira_node Pd Catalyst Cu(I) Co-catalyst Base buchwald_node Buchwald-Hartwig Amination (Primary/Secondary Amines) start_node->buchwald_node Pd Catalyst Ligand Base prod1 4-Aryl-Substituted Pyridines (C-C Bond) suzuki_node->prod1 prod2 4-Alkynyl-Substituted Pyridines (C-C Bond) sonogashira_node->prod2 prod3 4-Amino-Substituted Pyridines (C-N Bond) buchwald_node->prod3

Figure 1: Synthetic pathways from 2-(4-Bromopyridin-2-yl)acetic acid.

Core Methodologies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[8][9] The general mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation (for Suzuki/Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds. Its advantages include the commercial availability of a vast array of boronic acids and esters, mild reaction conditions, and the generally non-toxic nature of the boron-containing byproducts.

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) species is the active catalyst. Using a stable Pd(II) precatalyst like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ is common, as it is reduced in situ.

  • Ligand: Phosphine ligands (e.g., PPh₃) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle.

  • Base: A base (e.g., Na₂CO₃, K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step.[10]

  • Solvent: A mixture of an organic solvent (like dioxane or DMF) and water is often used. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.

Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction couples terminal alkynes with aryl halides, providing direct access to alkynyl-substituted heterocycles.[11] This transformation is unique in its typical use of a dual-catalyst system.

Causality Behind Experimental Choices:

  • Palladium Catalyst: As in the Suzuki coupling, a palladium catalyst drives the main oxidative addition/reductive elimination cycle.

  • Copper(I) Co-catalyst: A copper salt, typically CuI, is essential. It reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[12][13] This species is highly reactive and undergoes rapid transmetalation with the Pd(II)-halide complex, regenerating the copper catalyst and advancing the palladium cycle.

  • Base: An amine base, such as triethylamine or diisopropylamine, serves both to deprotonate the terminal alkyne and to act as a solvent.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the direct coupling of aryl halides with a wide range of primary and secondary amines.[14][15][16]

Causality Behind Experimental Choices:

  • Ligand Selection (Critical): This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are required to promote both the oxidative addition and the challenging C-N reductive elimination step. The choice of ligand is often substrate-dependent.

  • Base: A strong, non-nucleophilic base is needed. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or a strong alkoxide like sodium tert-butoxide (NaOtBu) are commonly used to deprotonate the amine, forming the active amide nucleophile.

  • Inert Atmosphere: The Pd(0) species and the electron-rich ligands are sensitive to oxygen. Therefore, maintaining a strictly inert atmosphere (N₂ or Ar) is critical for catalytic activity.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Suzuki-Miyaura Coupling of an Arylboronic Acid

Objective: To synthesize 2-(4-(4-methoxyphenyl)pyridin-2-yl)acetic acid.

G reagents 1. Add Reagents to Flask: - 2-(4-Bromopyridin-2-yl)acetic acid - 4-Methoxyphenylboronic acid - Pd(PPh₃)₄ - Na₂CO₃ solution - Dioxane setup 2. Degas & Reflux: - Purge with N₂/Ar - Heat to 90 °C - Stir for 8-16 h reagents->setup Inert Atmosphere workup 3. Workup: - Cool to RT - Dilute with EtOAc - Acidify with HCl to pH ~4-5 - Separate layers setup->workup Monitor by TLC/LC-MS purify 4. Purification: - Extract aqueous layer with EtOAc - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify product Final Product: 2-(4-(4-methoxyphenyl) pyridin-2-yl)acetic acid purify->product

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Materials & Reagents:

  • 2-(4-Bromopyridin-2-yl)acetic acid (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(4-Bromopyridin-2-yl)acetic acid, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Prepare a 2 M aqueous solution of Na₂CO₃ and degas it by bubbling N₂/Ar through it for 20 minutes.

  • Via cannula, add 1,4-dioxane, followed by the degassed Na₂CO₃ solution (typical solvent ratio is 4:1 dioxane:water).

  • Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[17] The reaction is typically complete in 8-16 hours.

  • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate.

  • Carefully add 1 M HCl to adjust the pH of the aqueous layer to approximately 4-5. This protonates the carboxylic acid, making it extractable into the organic layer.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the pure product.

Protocol 2: Sonogashira Coupling with a Terminal Alkyne

Objective: To synthesize 2-(4-(phenylethynyl)pyridin-2-yl)acetic acid.

Materials & Reagents:

  • Ethyl 2-(4-bromopyridin-2-yl)acetate (1.0 eq) Note: The ethyl ester is used here to avoid potential side reactions with the acidic proton under basic conditions.[18]

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) Iodide (CuI) (0.06 eq)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (Solvent and Base)

  • Ethyl Acetate (EtOAc), Saturated aq. NH₄Cl, Brine

  • Lithium Hydroxide (LiOH) for final saponification

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add ethyl 2-(4-bromopyridin-2-yl)acetate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with N₂/Ar three times.

  • Add anhydrous, degassed triethylamine, followed by phenylacetylene via syringe.

  • Stir the reaction at room temperature. The reaction is often mildly exothermic. Monitor progress by TLC or LC-MS. Completion is typical within 2-6 hours.

  • Upon completion, dilute the mixture with EtOAc and filter through a pad of Celite® to remove precipitated salts.

  • Wash the filtrate sequentially with saturated aq. NH₄Cl (to quench the copper catalyst), water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ethyl ester by flash column chromatography (e.g., ethyl acetate in hexanes).

  • Saponification: Dissolve the purified ester in a mixture of THF and water. Add LiOH (2-3 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC).

  • Neutralize with 1 M HCl to pH ~4-5 and extract with EtOAc. Dry, concentrate, and purify if necessary to obtain the final acid product.

Protocol 3: Buchwald-Hartwig Amination with a Secondary Amine

Objective: To synthesize 2-(4-morpholinopyridin-2-yl)acetic acid.

Materials & Reagents:

  • 2-(4-Bromopyridin-2-yl)acetic acid (1.0 eq)

  • Morpholine (1.5 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous, degassed Toluene

Step-by-Step Procedure:

  • Glovebox Recommended: In an inert atmosphere glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.

  • Add 2-(4-Bromopyridin-2-yl)acetic acid.

  • Seal the tube, remove from the glovebox, and add anhydrous toluene and morpholine via syringe under a positive pressure of N₂/Ar.

  • Heat the reaction mixture to 100 °C. Monitor by LC-MS. The reaction is typically complete in 4-12 hours.

  • Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution.

  • Dilute with EtOAc and water. Adjust pH to ~7-8 to ensure the product is in the aqueous layer as the carboxylate salt, which can help separate it from non-polar impurities.

  • Separate the layers. Wash the aqueous layer with EtOAc to remove non-polar residues.

  • Acidify the aqueous layer with 1 M HCl to pH ~4-5, causing the product to precipitate or become extractable.

  • Extract the product with EtOAc (multiple times). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography or recrystallization.

Data, Troubleshooting, and Advanced Insights

Table 2: Representative Scope of Suzuki-Miyaura Coupling

Arylboronic Acid PartnerProduct StructureTypical Yield
Phenylboronic acid2-(4-phenylpyridin-2-yl)acetic acid85-95%
3-Thienylboronic acid2-(4-(thiophen-3-yl)pyridin-2-yl)acetic acid75-85%
4-(Trifluoromethyl)phenylboronic acid2-(4-(4-(trifluoromethyl)phenyl)pyridin-2-yl)acetic acid80-90%
3,5-Dimethylphenylboronic acid2-(4-(3,5-dimethylphenyl)pyridin-2-yl)acetic acid88-96%

Troubleshooting Common Issues:

  • Low Yield / No Reaction:

    • Cause: Inactive catalyst. The Pd(0) species or ligands may have been oxidized.

    • Solution: Ensure all reagents and solvents are anhydrous and properly degassed. Use a glovebox for preparing the Buchwald-Hartwig reaction. Test a new bottle of catalyst/ligand.

  • Debromination (Side Product):

    • Cause: A competing pathway where the bromo-pyridine is reduced instead of coupled. This can be promoted by moisture or certain bases.

    • Solution: Ensure anhydrous conditions. In Suzuki coupling, sometimes a milder base like K₃PO₄ can mitigate this issue.

  • Homocoupling of Boronic Acid (Suzuki):

    • Cause: Often occurs if the reaction is run for too long or at too high a temperature.

    • Solution: Carefully monitor the reaction and stop it upon consumption of the starting halide. Lowering the reaction temperature slightly may also help.

  • The Acetic Acid Moiety - A Note on Decarboxylation:

    • 2- and 4-pyridylacetic acids are known to be susceptible to decarboxylation under thermal stress, particularly in aqueous solution at their isoelectric point.[19][20]

    • Insight: While the protocols described are generally robust, prolonged heating at high temperatures (>110-120 °C) can lead to the formation of 4-substituted-2-methylpyridine as a byproduct. If decarboxylation is a significant issue, protecting the carboxylic acid as an ester (e.g., ethyl or tert-butyl) prior to coupling is a standard and highly effective strategy.[18] The ester can be hydrolyzed in a final step under mild conditions.

Conclusion

2-(4-Bromopyridin-2-yl)acetic acid is a powerful and versatile building block for the synthesis of diverse 2,4-disubstituted pyridine libraries. By mastering the palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can efficiently generate novel chemical entities with significant potential for drug discovery and development. The protocols and insights provided herein serve as a validated foundation for leveraging this reagent to its full potential, enabling the rational design and synthesis of next-generation pyridine-based therapeutics.

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Solid-Phase Synthesis Applications of 2-(4-Bromopyridin-2-YL)acetic Acid: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Bifunctional Building Block in Combinatorial Chemistry

In the landscape of modern drug discovery and high-throughput screening, the efficiency of synthesizing diverse chemical libraries is paramount. Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology in this endeavor, enabling the rapid assembly of complex molecules with simplified purification protocols.[1] Within the vast arsenal of building blocks for SPOS, 2-(4-Bromopyridin-2-YL)acetic acid stands out as a particularly versatile and strategic scaffold. Its bifunctional nature, possessing a carboxylic acid for immobilization onto a solid support and a reactive bromine atom on the pyridine ring for subsequent diversification, makes it an ideal candidate for the construction of extensive compound libraries.[2][3]

This technical guide provides an in-depth exploration of the applications of 2-(4-Bromopyridin-2-YL)acetic acid in solid-phase synthesis. We will delve into detailed protocols for its immobilization on common resins and showcase its utility in generating libraries of substituted pyridines through palladium-catalyzed cross-coupling reactions. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these methods but also to adapt and innovate upon them for their specific research goals.

Core Applications and Synthetic Strategy

The primary application of 2-(4-Bromopyridin-2-YL)acetic acid in solid-phase synthesis revolves around a "graft-and-modify" strategy. The molecule is first anchored to a solid support via its carboxylic acid functionality. The immobilized 4-bromopyridine moiety then serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. This approach allows for the generation of large libraries of compounds with a common pyridine core but with diverse substituents at the 4-position.

Part 1: Immobilization of 2-(4-Bromopyridin-2-YL)acetic Acid on Solid Supports

The successful implementation of any solid-phase synthesis strategy begins with the efficient and stable anchoring of the initial building block to the resin. The choice of resin and coupling method is critical and depends on the desired final product (e.g., carboxylic acid or amide) and the overall synthetic route.

Application Note 1.1: Esterification onto Wang Resin for C-Terminal Carboxylic Acids

Wang resin is a widely used solid support for the synthesis of C-terminal carboxylic acids.[4][5] The p-alkoxybenzyl alcohol linker of the Wang resin forms an ester bond with the carboxylic acid of the building block, which is stable to a wide range of reaction conditions but can be cleaved with moderate acid treatment, typically trifluoroacetic acid (TFA).[4][6]

Causality of Experimental Choices:

  • Coupling Reagents (DIC/HOBt): Diisopropylcarbodiimide (DIC) is a common carbodiimide used for activating carboxylic acids.[7] The addition of 1-hydroxybenzotriazole (HOBt) is crucial to suppress racemization, a potential side reaction during the activation of the α-carbon of the acetic acid moiety.[6][7]

  • Catalyst (DMAP): 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst that accelerates the esterification reaction.[6][7] It is used in catalytic amounts to minimize potential side reactions.

  • Capping: After the initial coupling, any unreacted hydroxyl groups on the resin are "capped" using an acetylating agent like acetic anhydride. This prevents the formation of deletion sequences in subsequent synthetic steps.

Experimental Protocol 1.1: Immobilization on Wang Resin

Reagent/ParameterAmount/ConditionPurpose
Wang Resin (100-200 mesh, 1.0 mmol/g)1.0 gSolid Support
2-(4-Bromopyridin-2-YL)acetic acid2.5 mmol (2.5 eq)Building Block
DIC2.5 mmol (2.5 eq)Coupling Agent
HOBt2.5 mmol (2.5 eq)Racemization Suppressant
DMAP0.1 mmol (0.1 eq)Catalyst
DMFq.s. (to swell resin)Solvent
Acetic Anhydride5.0 mmol (5.0 eq)Capping Agent
Pyridine5.0 mmol (5.0 eq)Base for Capping
Reaction Time 4 hours-
Temperature Room Temperature-

Step-by-Step Methodology:

  • Resin Swelling: Swell the Wang resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Coupling Cocktail Preparation: In a separate flask, dissolve 2-(4-Bromopyridin-2-YL)acetic acid and HOBt in DMF. Add DIC and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the pre-activated coupling cocktail. Add DMAP to the reaction mixture. Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x).

  • Capping: To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DMF for 30 minutes.

  • Final Washing and Drying: Wash the resin as in step 4 and dry under vacuum.

G cluster_0 Immobilization Workflow Start Start with Wang Resin Swell Swell Resin in DMF Start->Swell Couple Couple to Resin (with DMAP catalyst) Swell->Couple Prepare Prepare Coupling Cocktail: 2-(4-Bromopyridin-2-YL)acetic acid + DIC/HOBt Prepare->Couple Wash1 Wash Resin (DMF, DCM, MeOH) Couple->Wash1 Cap Cap Unreacted Sites (Acetic Anhydride/Pyridine) Wash1->Cap Wash2 Final Wash & Dry Cap->Wash2 End Immobilized Scaffold Wash2->End G cluster_1 Suzuki Coupling Workflow Start Start with Immobilized 4-Bromopyridine AddReagents Add Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃, DMF Start->AddReagents Inert Establish Inert Atmosphere (Ar or N₂) AddReagents->Inert Heat Heat at 80°C (12 hours) Inert->Heat Wash Wash Resin (DMF/H₂O, DMF, DCM, MeOH) Heat->Wash End Diversified Scaffold Wash->End

Workflow for Suzuki-Miyaura Coupling
Application Note 2.2: Sonogashira Coupling for the Synthesis of Alkynylpyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to another important class of compounds. [8][9] Causality of Experimental Choices:

  • Dual Catalyst System: The Sonogashira coupling typically employs a dual catalyst system consisting of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). [8]* Base: An amine base, such as triethylamine (Et₃N), is used to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate.

Experimental Protocol 2.2: Sonogashira Coupling on Solid Support

Reagent/ParameterAmount/ConditionPurpose
Resin-bound 4-bromopyridine0.2 mmolSubstrate
Terminal Alkyne1.0 mmol (5.0 eq)Coupling Partner
PdCl₂(PPh₃)₂0.01 mmol (0.05 eq)Palladium Catalyst
CuI0.01 mmol (0.05 eq)Copper Co-catalyst
Et₃N2.0 mmol (10.0 eq)Base
DMF5.0 mLSolvent
Reaction Time 8 hours-
Temperature 65 °C-

Step-by-Step Methodology:

  • Reaction Setup: To the resin-bound 4-bromopyridine in a reaction vessel, add DMF, the terminal alkyne, and triethylamine.

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Catalyst Addition: Add the PdCl₂(PPh₃)₂ and CuI catalysts.

  • Reaction: Heat the mixture at 65 °C for 8 hours.

  • Washing and Drying: Cool the reaction, drain, and wash the resin as described for the Suzuki coupling. Dry the resin under vacuum.

Part 3: Cleavage from the Solid Support

The final step in solid-phase synthesis is the cleavage of the desired compound from the resin. The choice of cleavage cocktail depends on the type of resin and the stability of the synthesized molecule.

Application Note 3.1: Cleavage from Wang and Rink Amide Resins

Both Wang and Rink Amide resins are cleaved under acidic conditions. A standard cleavage cocktail consists of a high concentration of trifluoroacetic acid (TFA) with scavengers to protect sensitive functional groups. [10] Experimental Protocol 3.1: TFA Cleavage

  • Resin Preparation: Place the dry, derivatized resin in a reaction vessel.

  • Cleavage Cocktail Addition: Add a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) to the resin.

  • Cleavage Reaction: Agitate the mixture at room temperature for 2-3 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.

  • Purification: Centrifuge to collect the precipitate, wash with cold ether, and dry. The crude product can then be purified by techniques such as HPLC.

Conclusion: A Gateway to Novel Chemical Space

2-(4-Bromopyridin-2-YL)acetic acid is a powerful and versatile building block for solid-phase synthesis. Its straightforward immobilization onto common resins and the subsequent diversification of the bromopyridine moiety through robust palladium-catalyzed cross-coupling reactions provide an efficient pathway to large and diverse libraries of substituted pyridines. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers and drug development professionals to explore novel chemical space and accelerate the discovery of new therapeutic agents.

References

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Application Notes and Protocols: Esterification and Amidation of 2-(4-Bromopyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

2-(4-Bromopyridin-2-YL)acetic acid is a key building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active molecules. Its structural features—a pyridine ring, a bromine atom, and a carboxylic acid moiety—offer multiple points for chemical modification, enabling the exploration of vast chemical space in drug discovery programs. The ester and amide derivatives of this acid are of particular interest, as these functional groups can modulate critical physicochemical properties such as solubility, lipophilicity, and metabolic stability, ultimately influencing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

This guide provides detailed application notes and protocols for the two most common and critical transformations of 2-(4-Bromopyridin-2-YL)acetic acid: esterification and amidation. The methodologies presented are grounded in established chemical principles and are designed to be both reliable and adaptable to various research and development needs.

I. Esterification: Modulating Polarity and Pro-drug Potential

The conversion of the carboxylic acid to an ester is a fundamental strategy to mask the polar carboxylic acid group, which can enhance cell permeability and oral bioavailability. Furthermore, esters can be designed as pro-drugs that are hydrolyzed in vivo to release the active carboxylic acid.

A. Fischer-Speier Esterification: The Classic Approach

The Fischer-Speier esterification is a time-honored and straightforward method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst.[1][2] This equilibrium-controlled reaction typically requires an excess of the alcohol or the removal of water to drive the reaction to completion.[1][2]

Mechanism Insight: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[1][3]

This protocol details the synthesis of ethyl 2-(4-bromopyridin-2-yl)acetate.

Materials:

  • 2-(4-Bromopyridin-2-YL)acetic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-(4-Bromopyridin-2-YL)acetic acid (1.0 eq) in ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-bromopyridin-2-yl)acetate.[4]

  • Purify the crude product by silica gel column chromatography if necessary.

Data Summary Table:

ParameterValue
Starting Material2-(4-Bromopyridin-2-YL)acetic acid
ReagentsEthanol, Sulfuric Acid
ProductEthyl 2-(4-bromopyridin-2-yl)acetate
Typical Yield80-95%
Reaction Time4-6 hours
TemperatureReflux

Visualization of the Workflow:

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Acid in Ethanol Add_Catalyst Add H₂SO₄ Start->Add_Catalyst Reflux Heat to Reflux (4-6h) Add_Catalyst->Reflux Monitor Monitor by TLC/LC-MS Reflux->Monitor Evaporate Remove Ethanol Monitor->Evaporate Reaction Complete Extract Dissolve in EtOAc & Wash Evaporate->Extract Dry Dry & Filter Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify End End Purify->End Pure Ester

Caption: Fischer-Speier Esterification Workflow.

II. Amidation: Building Blocks for Bioactive Molecules

The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide functional group is a cornerstone of many pharmaceuticals.[5] Amidation of 2-(4-Bromopyridin-2-YL)acetic acid with various amines allows for the introduction of diverse substituents, enabling the fine-tuning of biological activity and pharmacokinetic properties.

A. Coupling Reagent-Mediated Amidation: Efficiency and Versatility

Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient and requires high temperatures. The use of coupling reagents is the preferred method as it proceeds under mild conditions and with high yields. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[6]

Mechanism Insight: Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are common coupling reagents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine to form the amide and a urea byproduct. To improve efficiency and reduce side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[7] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, and subsequently reacts with the amine.[7] Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) are another class of highly effective coupling reagents that operate through the formation of active esters.[8]

This protocol describes a general procedure for the synthesis of an amide derivative using EDC and HOBt.

Materials:

  • 2-(4-Bromopyridin-2-YL)acetic acid

  • Primary amine of choice

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-(4-Bromopyridin-2-YL)acetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM under an inert atmosphere.

  • Add the primary amine (1.1 eq) to the solution.

  • Add DIPEA or TEA (2.0-3.0 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with saturated aqueous sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude amide.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Data Summary Table:

ParameterValue
Starting Material2-(4-Bromopyridin-2-YL)acetic acid
ReagentsPrimary Amine, EDC, HOBt, DIPEA
ProductN-substituted-2-(4-bromopyridin-2-yl)acetamide
Typical Yield70-90%
Reaction Time12-24 hours
Temperature0 °C to Room Temperature

Visualization of the Workflow:

Amidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Acid & HOBt in Solvent Add_Amine Add Amine & Base Start->Add_Amine Cool Cool to 0°C Add_Amine->Cool Add_EDC Add EDC Cool->Add_EDC Stir Stir at RT (12-24h) Add_EDC->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Dilute Dilute & Wash Monitor->Dilute Reaction Complete Dry Dry & Filter Dilute->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Concentrate->Purify End End Purify->End Pure Amide

Caption: EDC/HOBt Mediated Amidation Workflow.

III. Conclusion and Future Perspectives

The esterification and amidation of 2-(4-Bromopyridin-2-YL)acetic acid are fundamental transformations that unlock a vast potential for the synthesis of novel compounds with diverse applications, particularly in drug discovery. The protocols outlined in this guide provide robust and reliable methods for achieving these transformations. By understanding the underlying mechanisms and the rationale for experimental choices, researchers can effectively adapt and optimize these procedures to suit their specific synthetic targets. The continued exploration of new coupling reagents and catalytic systems will undoubtedly lead to even more efficient and sustainable methods for the synthesis of ester and amide derivatives, further empowering the field of medicinal chemistry.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Pawar, S. V., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-143. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • PubChem. 2-(4-Bromopyridin-2-YL)acetic acid. [Link]

  • Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • Semantic Scholar. SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • YouTube. How Do You Make Esters From Acetic Acid? - Chemistry For Everyone. [Link]

  • RSC Publishing. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. [Link]

Sources

Analytical methods for quantifying 2-(4-Bromopyridin-2-YL)acetic acid in reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Analytical Methods for Quantifying 2-(4-Bromopyridin-2-YL)acetic Acid in Reaction Mixtures

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quantification of 2-(4-Bromopyridin-2-YL)acetic acid, a key intermediate in various synthetic pathways, is critical for reaction monitoring, process optimization, and impurity profiling in drug development.[1][2] The presence of unreacted starting materials, by-products, or degradation products can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This document provides a comprehensive guide to robust and reliable analytical methods for the accurate quantification of 2-(4-Bromopyridin-2-YL)acetic acid directly in complex reaction matrices. We present a primary method based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, valued for its precision and accuracy, and an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method for confirmation and enhanced specificity. The protocols are designed to be self-validating, with a detailed discussion on method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

Introduction: The Analytical Imperative

In pharmaceutical synthesis, understanding the reaction kinetics and impurity landscape is not merely an academic exercise; it is a regulatory and safety imperative.[1] Process-related impurities, which can arise from starting materials, intermediates, or side reactions, must be meticulously monitored and controlled.[3][6] 2-(4-Bromopyridin-2-YL)acetic acid is a polar aromatic molecule whose precise concentration in a reaction mixture dictates stoichiometric decisions, reaction endpoint determination, and downstream purification strategies. A failure to accurately quantify this intermediate can lead to inconsistent batch yields, compromised purity profiles, and significant delays in the development timeline.

The challenge lies in developing methods that are not only sensitive and accurate but also specific enough to distinguish the analyte from a complex mixture of reagents, solvents, and structurally similar impurities.[1] This guide provides the foundational protocols to establish such analytical control.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power.[3][7] For a polar compound like 2-(4-Bromopyridin-2-YL)acetic acid, a reversed-phase method is the logical choice, offering excellent retention and separation on a non-polar stationary phase.

Causality of Method Choice:

  • Specificity: The C18 stationary phase provides hydrophobicity-based separation, which is effective for aromatic compounds. The acidic mobile phase ensures that the carboxylic acid moiety of the analyte is protonated (non-ionized), leading to a single, sharp, and well-retained chromatographic peak, which is crucial for accurate integration.

  • Sensitivity & Linearity: The pyridine ring contains a strong chromophore, making UV detection highly sensitive and suitable for quantification at low concentrations.

  • Robustness: HPLC methods are highly reproducible and can be readily transferred between laboratories, making them ideal for quality control environments.[7]

HPLC Experimental Workflow

The workflow for the HPLC analysis is a systematic process designed to ensure sample integrity and data accuracy.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Obtain Reaction Mixture Aliquot Dilute 2. Dilute with Mobile Phase A Sample->Dilute Ensures concentration is within linear range Filter 3. Filter through 0.22 µm Syringe Filter Dilute->Filter Protects column from particulates Inject 4. Inject onto HPLC System Filter->Inject Separate 5. Chromatographic Separation Inject->Separate Detect 6. UV Detection Separate->Detect Integrate 7. Integrate Peak Area Detect->Integrate Calibrate 8. Quantify against Calibration Curve Integrate->Calibrate Report 9. Report Concentration Calibrate->Report

Caption: RP-HPLC workflow for 2-(4-Bromopyridin-2-YL)acetic acid quantification.

Detailed HPLC Protocol

A. Sample Preparation:

  • Aliquot Collection: Carefully withdraw a representative 100 µL aliquot from the reaction mixture.

  • Dilution: Dilute the aliquot into a 10 mL volumetric flask using the initial mobile phase composition (e.g., 95:5 Water/Acetonitrile with 0.1% Formic Acid) as the diluent. This minimizes solvent mismatch effects upon injection.[8]

  • Homogenization: Mix thoroughly by inversion.

  • Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter directly into an HPLC vial. Filtration is a critical step to remove particulate matter that can clog the column and tubing, thereby protecting the instrument.[9][10]

B. Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Standard system with quaternary pump, autosampler, column oven, and DAD/UV detector.Provides reliable and reproducible performance.
Column C18, 250 mm x 4.6 mm, 5 µm particle size.Industry-standard for reversed-phase; offers high efficiency and good retention for the analyte.
Mobile Phase A 0.1% Formic Acid in Water.The acid suppresses the ionization of the analyte's carboxylic acid group, leading to better peak shape and retention.[11]
Mobile Phase B 0.1% Formic Acid in Acetonitrile.Acetonitrile is a common organic modifier with low UV cutoff and viscosity.[7]
Gradient Program 5% B to 70% B over 15 min; 70% to 95% B over 2 min; Hold at 95% B for 3 min; Return to 5% B over 1 min; Equilibrate for 4 min.A gradient elution ensures that the polar analyte is retained and then eluted efficiently, while also cleaning the column of more non-polar impurities from the reaction mixture.
Flow Rate 1.0 mL/min.Standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °C.Controlled temperature ensures reproducible retention times.
Injection Volume 10 µL.A small volume minimizes potential for peak distortion.
Detection UV at 265 nm.The pyridine ring exhibits strong UV absorbance; 265 nm is a typical wavelength for this chromophore, providing good sensitivity.

C. Calibration and Quantification:

  • Prepare a stock solution of a certified reference standard of 2-(4-Bromopyridin-2-YL)acetic acid in the diluent.

  • Perform serial dilutions to create a set of at least five calibration standards spanning the expected sample concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Inject each standard in triplicate and plot the mean peak area against the known concentration.

  • Perform a linear regression analysis. The calibration curve should have a coefficient of determination (R²) ≥ 0.999.

  • Quantify the 2-(4-Bromopyridin-2-YL)acetic acid in the prepared sample by interpolating its peak area from the calibration curve.

Orthogonal Method: GC-MS for Confirmation

To ensure unequivocal identification and provide a secondary mode of quantification, Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent orthogonal technique.[3] Its reliance on analyte volatility and mass-to-charge ratio provides a separation and detection mechanism that is completely different from HPLC-UV.

Causality of Method Choice:

  • Challenge: Carboxylic acids are non-volatile and thermally labile, making them unsuitable for direct GC analysis.

  • Solution: Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar carboxylic acid into a volatile and thermally stable trimethylsilyl (TMS) ester. This approach is well-documented for the analysis of similar compounds.[12]

  • Specificity: The mass spectrometer provides mass fragmentation patterns that are unique to the derivatized analyte, offering a much higher degree of certainty in peak identification compared to UV detection alone.

GC-MS Experimental Workflow

The GC-MS workflow includes a critical derivatization step prior to instrumental analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Obtain Reaction Mixture Aliquot Evap 2. Evaporate Solvent (if necessary) Sample->Evap Creates volatile TMS-ester Deriv 3. Add Pyridine & BSTFA; Heat at 60°C Evap->Deriv Creates volatile TMS-ester Inject 4. Inject into GC-MS System Deriv->Inject Separate 5. GC Separation Inject->Separate Ionize 6. Electron Ionization (EI) Separate->Ionize Analyze 7. Mass Analysis Ionize->Analyze TIC 8. Extract Ion Chromatogram (EIC) Analyze->TIC Confirm 9. Confirm via Mass Spectrum Library Match TIC->Confirm Quant 10. Quantify via Internal Standard TIC->Quant

Caption: GC-MS workflow including the essential derivatization step.

Detailed GC-MS Protocol

A. Derivatization and Sample Preparation:

  • Aliquot & Dry: Transfer a 100 µL aliquot of the reaction mixture to a 2 mL GC vial. If the sample is in an aqueous or high-boiling-point solvent, evaporate to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of dry pyridine (to act as a catalyst and solvent) and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

  • Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature before injection.

B. Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC-MS System Standard GC with a Mass Selective Detector (MSD).Provides separation and mass-based detection.
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).A low-polarity column suitable for general-purpose separation of derivatized compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/min.Inert carrier gas standard for GC-MS.
Injector Splitless mode, 250 °C.Splitless injection is preferred for trace analysis to maximize analyte transfer to the column.
Oven Program Initial temp 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).Temperature program designed to separate the TMS-derivatized analyte from other reaction components.
MS Source Temp 230 °C.Standard source temperature for EI.
MS Quad Temp 150 °C.Standard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eV.Standard ionization energy that produces reproducible fragmentation patterns.
Scan Range 50-450 amu.Covers the expected mass range of the derivatized analyte and its fragments.

Method Validation: Ensuring Trustworthiness

A protocol is only as reliable as its validation. The primary HPLC method must be validated to prove it is fit for its intended purpose, in accordance with ICH Q2(R1) guidelines.[4][13] This process establishes and documents the performance characteristics of the method, ensuring trustworthiness in the results.

Self-Validating System: The validation parameters below form a self-validating system. For instance, specificity is confirmed by the lack of interfering peaks at the analyte's retention time. Linearity demonstrates a direct relationship between concentration and response. Accuracy and precision confirm that the method yields correct and consistent results within this linear range.

Validation Parameters and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (diluent), placebo (reaction mixture without analyte), and spiked samples. Assess peak purity using a Diode Array Detector (DAD).Analyte peak is free of co-elution from other components. No interfering peaks at the retention time of the analyte in the blank or placebo.
Linearity Analyze at least five concentrations across the proposed range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration.Coefficient of determination (R²) ≥ 0.999.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations.The documented range over which the method is proven to be reliable.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo mixture at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of a 100% standard or six separate preparations of the same sample. Intermediate Precision: Repeat repeatability test on a different day with a different analyst.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD between the two data sets should be ≤ 2.0%.
Robustness Systematically vary key method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2). Analyze the effect on results.The results should remain unaffected by small, deliberate variations in method parameters, with RSD ≤ 2.0%.

Conclusion

The RP-HPLC and GC-MS methods detailed in this application note provide a comprehensive analytical toolkit for the robust quantification and confirmation of 2-(4-Bromopyridin-2-YL)acetic acid in reaction mixtures. The primary HPLC method is designed for high-throughput, accurate quantification suitable for routine process monitoring, while the orthogonal GC-MS method offers an invaluable tool for peak identity confirmation and troubleshooting. By adhering to the principles of method validation outlined by ICH guidelines, researchers and drug development professionals can implement these protocols with a high degree of confidence, ensuring data integrity and facilitating informed decision-making throughout the synthetic process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromopyridin-2-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 2-(4-Bromopyridin-2-YL)acetic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical solutions needed to identify and mitigate common impurities, ensuring the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-(4-Bromopyridin-2-YL)acetic acid?

A1: The most prevalent and scalable synthetic pathway commences with 4-bromo-2-methylpyridine. This route involves two key transformations:

  • Carboxylation of the methyl group: The methyl group of 4-bromo-2-methylpyridine is first deprotonated using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at low temperatures. The resulting carbanion is then quenched with an electrophilic carboxylating agent, such as diethyl carbonate, to yield ethyl 2-(4-bromopyridin-2-yl)acetate.

  • Hydrolysis of the ester: The intermediate ethyl ester is subsequently hydrolyzed under acidic or basic conditions to afford the final product, 2-(4-Bromopyridin-2-YL)acetic acid.

An alternative, though less common, route involves the hydrolysis of 2-(4-bromopyridin-2-yl)acetonitrile. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.

Q2: What are the critical parameters to control during the LDA-mediated carboxylation step?

A2: The success of the deprotonation and carboxylation hinges on several critical factors:

  • Anhydrous Conditions: LDA is extremely sensitive to moisture. All glassware must be flame-dried, and solvents must be rigorously dried to prevent quenching of the base and the lithiated intermediate.

  • Low Temperature: The reaction is typically conducted at -78 °C (dry ice/acetone bath). This is crucial to prevent side reactions, such as the decomposition of LDA and unwanted reactions with the solvent (e.g., THF).[1]

  • Slow Addition of Reagents: Slow, dropwise addition of LDA to the solution of 4-bromo-2-methylpyridine and subsequent slow addition of diethyl carbonate helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the reactive intermediates.

Troubleshooting Guide: Common Impurities and Their Mitigation

The synthesis of 2-(4-Bromopyridin-2-YL)acetic acid is susceptible to the formation of several process-related impurities. Understanding their origin is key to effective troubleshooting and prevention.

Impurity ID Impurity Name Typical Source Potential Impact
IMP-01 4-Bromo-2-methylpyridineUnreacted starting materialCan be difficult to remove from the final product due to similar polarity.
IMP-02 Ethyl 2-(4-bromopyridin-2-yl)acetateIncomplete hydrolysis of the intermediate esterMay impact downstream reactions and the purity of the final API.
IMP-03 DiisopropylamineByproduct of the LDA reagentGenerally removed during aqueous workup, but residual amounts can be present.
IMP-04 2-(2-Bromopyridin-4-yl)acetic acidIsomeric impurity in the 4-bromo-2-methylpyridine starting materialCan be challenging to separate from the desired product due to very similar physicochemical properties.
IMP-05 Over-alkylation/acylation productsReaction of the enolate with more than one equivalent of the electrophile or other side reactions.Can lead to a complex mixture of byproducts that are difficult to identify and separate.
IMP-06 Degradation productsInstability of the final compound under certain pH, light, or temperature conditions.Can compromise the stability and shelf-life of the final product.
Detailed Analysis of Key Impurities and Mitigation Strategies

Issue 1: Presence of Unreacted Starting Material (IMP-01) and Intermediate Ester (IMP-02)

  • Causality: The presence of 4-bromo-2-methylpyridine (IMP-01) in the final product typically indicates an incomplete initial carboxylation reaction. This can be due to insufficient LDA, quenching of the base by moisture, or suboptimal reaction temperature. The presence of the ethyl ester intermediate (IMP-02) points to incomplete hydrolysis.

  • Troubleshooting & Prevention:

    • Carboxylation Step: Ensure an appropriate molar excess of LDA is used. Rigorously dry all solvents and reagents. Maintain the reaction temperature at or below -70 °C.

    • Hydrolysis Step: Extend the reaction time for hydrolysis or increase the concentration of the acid or base catalyst. Monitor the reaction progress by TLC or HPLC to ensure complete conversion.

  • Purification: If these impurities are present in the final product, a carefully optimized crystallization or column chromatography may be necessary. For the ester impurity, re-subjecting the mixture to hydrolysis conditions can be an effective solution.

Issue 2: Isomeric Impurities (IMP-04)

  • Causality: The presence of positional isomers, such as 2-(2-bromopyridin-4-yl)acetic acid, is almost always traced back to the purity of the starting 4-bromo-2-methylpyridine. Commercial sources of this starting material may contain isomeric impurities.

  • Troubleshooting & Prevention:

    • Starting Material Analysis: It is imperative to analyze the isomeric purity of the 4-bromo-2-methylpyridine starting material by a validated analytical method, such as GC or HPLC, before commencing the synthesis.

    • Source a High-Purity Starting Material: If the starting material is found to be impure, it should be purified (e.g., by distillation or crystallization) or a new batch from a reliable supplier should be procured.

  • Purification: The separation of positional isomers can be extremely challenging due to their similar physical properties. Preparative HPLC or specialized crystallization techniques may be required.

Issue 3: Byproducts from Side Reactions (IMP-05)

  • Causality: The use of a highly reactive strong base like LDA can lead to side reactions. Over-alkylation or acylation can occur if the enolate reacts with more than one molecule of the electrophile. Other potential side reactions include reactions with the solvent or rearrangement of intermediates.

  • Troubleshooting & Prevention:

    • Controlled Stoichiometry: Use a slight excess of the limiting reagent (typically the bromopyridine) relative to the base and electrophile to minimize over-reaction.

    • Temperature Control: Strict adherence to low reaction temperatures (-78 °C) is critical to suppress these side reactions.

  • Purification: Column chromatography is often the most effective method for removing structurally diverse byproducts.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-bromopyridin-2-yl)acetate

This protocol describes a common lab-scale synthesis of the ester intermediate.

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromo-2-methylpyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting dark solution at -78 °C for 1 hour.

  • Slowly add diethyl carbonate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C.

  • Continue stirring at -78 °C for an additional 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain ethyl 2-(4-bromopyridin-2-yl)acetate.

Protocol 2: Hydrolysis to 2-(4-Bromopyridin-2-YL)acetic acid
  • Dissolve the ethyl 2-(4-bromopyridin-2-yl)acetate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (3.0 eq), and heat the mixture to reflux.

  • Monitor the reaction by TLC or HPLC until all the starting ester has been consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 3-4, which will precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(4-Bromopyridin-2-YL)acetic acid.

Visualization of the Synthetic Pathway and Impurity Formation

Sources

Side reactions and byproduct formation in Suzuki coupling of 2-(4-Bromopyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the Suzuki coupling of 2-(4-bromopyridin-2-yl)acetic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, from unexpected side reactions to low yields. Our goal is to equip you with the scientific rationale and practical steps needed to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki coupling of 2-(4-bromopyridin-2-yl)acetic acid?

A1: The most prevalent side reactions include protodebromination (loss of the bromine atom), homocoupling of the boronic acid partner, and competitive reactions involving the carboxylic acid group. The electron-deficient nature of the pyridine ring can also influence the reaction's efficiency and byproduct profile.

Q2: Why is my reaction yield consistently low?

A2: Low yields can stem from several factors. Inefficient oxidative addition of the palladium catalyst to the bromopyridine is a common starting point. This can be due to catalyst deactivation, improper ligand choice, or suboptimal reaction conditions (temperature, solvent, base). Additionally, the presence of water or oxygen can significantly hinder the reaction.

Q3: Can the carboxylic acid group interfere with the Suzuki coupling reaction?

A3: Yes, the carboxylic acid moiety can potentially coordinate to the palladium center, leading to catalyst inhibition. It can also participate in acid-base reactions with the base used in the coupling, affecting the overall reaction kinetics and efficiency. In some cases, decarboxylation can occur under harsh reaction conditions.

Q4: What is the role of the base in this reaction, and how do I choose the right one?

A4: The base plays a crucial role in the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center. The choice of base is critical; inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The strength and solubility of the base can significantly impact the reaction rate and the formation of byproducts.

Q5: How critical is the choice of palladium catalyst and ligand for this specific substrate?

A5: The selection of the catalyst and ligand is paramount. For an electron-deficient substrate like 2-(4-bromopyridin-2-yl)acetic acid, a palladium(0) source, often generated in situ from a palladium(II) precatalyst, is typically used. Electron-rich and sterically hindered phosphine ligands, such as SPhos or XPhos, are often employed to promote the oxidative addition step and stabilize the catalytic species.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more in-depth look at specific problems you might encounter and offers structured solutions.

Issue 1: Dominant Protodebromination Byproduct

Symptoms:

  • Significant presence of 2-(pyridin-2-yl)acetic acid in the crude reaction mixture, confirmed by LC-MS or NMR.

  • Low conversion of the starting material, 2-(4-bromopyridin-2-yl)acetic acid.

Causality: Protodebromination is the replacement of the bromine atom with a hydrogen atom. This side reaction is often promoted by the presence of trace amounts of water or other protic sources in the reaction mixture. It can also be facilitated by certain palladium hydride species that can form during the catalytic cycle, especially under conditions that are not strictly anhydrous.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas (nitrogen or argon).

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but if not available, they should be freshly distilled and dried over appropriate drying agents.

    • Dry the reagents, particularly the base (e.g., K₂CO₃), by heating under vacuum before use.

  • Degas the Reaction Mixture:

    • Oxygen can contribute to catalyst degradation and promote side reactions. Degas the solvent and the final reaction mixture by bubbling with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method (for more sensitive reactions).

  • Optimize the Base:

    • Consider using a milder or less hygroscopic base. For instance, if using a strong base that may contain residual water, switching to a different base like Cs₂CO₃ or K₃PO₄ might be beneficial.

Issue 2: Formation of Boronic Acid Homocoupling Product

Symptoms:

  • Presence of a significant amount of the biaryl product derived from the boronic acid partner (Ar-Ar).

  • This byproduct often co-elutes with the desired product, complicating purification.

Causality: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings. It is often promoted by the presence of oxygen and can be catalyzed by the palladium species. The mechanism can involve a reductive elimination from a diarylpalladium(II) intermediate formed from the transmetalation of two boronic acid molecules to the palladium center.

Troubleshooting Protocol:

  • Strict Oxygen Exclusion:

    • As with protodebromination, thorough degassing of the reaction mixture is crucial. Maintain a positive pressure of inert gas throughout the reaction.

  • Control Reagent Stoichiometry:

    • Use a slight excess of the boronic acid (typically 1.1-1.3 equivalents). A large excess can increase the likelihood of homocoupling.

  • Optimize Catalyst and Ligand:

    • The choice of ligand can influence the rate of homocoupling. Ligands that promote a faster rate of cross-coupling over homocoupling are preferred. Experiment with different phosphine ligands if homocoupling is a persistent issue.

Issue 3: Low or No Conversion of Starting Material

Symptoms:

  • The starting 2-(4-bromopyridin-2-yl)acetic acid is recovered largely unreacted.

  • Only trace amounts of the desired product are formed.

Causality: This is often indicative of catalyst deactivation or inhibition. The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylic acid can coordinate to the palladium center, leading to the formation of inactive catalyst species. The oxidative addition step, which is often the rate-limiting step, may also be inefficient.

Troubleshooting Protocol:

  • Catalyst and Ligand Selection:

    • For electron-deficient aryl halides like 4-bromopyridine derivatives, a more electron-rich and sterically demanding ligand is often required to facilitate the oxidative addition. Consider ligands such as SPhos, XPhos, or RuPhos.

    • Ensure the palladium precatalyst is of high quality and has been stored properly.

  • Optimize Reaction Temperature:

    • The reaction may require higher temperatures to proceed at a reasonable rate. If the reaction is being run at room temperature or a slightly elevated temperature, consider increasing it incrementally (e.g., to 80-100 °C), while monitoring for potential decomposition.

  • Screen Different Bases:

    • The choice of base can have a profound effect on the reaction. If a weak base is being used, switching to a stronger base like Cs₂CO₃ or K₃PO₄ may be necessary to facilitate the transmetalation step.

  • Consider Protecting the Carboxylic Acid:

    • If catalyst inhibition by the carboxylic acid is suspected, protecting it as an ester (e.g., a methyl or ethyl ester) can be a viable strategy. The ester can then be hydrolyzed back to the carboxylic acid after the Suzuki coupling is complete.

Visualizing the Suzuki Coupling and Potential Pitfalls

The Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Potential Side Reactions OA Oxidative Addition ArPdX Ar-Pd(II)-X(L_n) OA->ArPdX TM Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L_n) TM->ArPdAr_prime Homocoupling Homocoupling (Ar'-Ar') TM->Homocoupling O₂ RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Product Ar-Ar' RE->Product Pd0->OA Ar-X ArPdX->TM Ar'-B(OR)₂ Base Protodebromination Protodebromination (Ar-H) ArPdX->Protodebromination Protic Source ArPdAr_prime->RE

Caption: The catalytic cycle of the Suzuki coupling and common side reactions.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Byproduct Formation Check_Protodebromination Protodebromination (Ar-H) Observed? Start->Check_Protodebromination Check_Homocoupling Homocoupling (Ar'-Ar') Observed? Start->Check_Homocoupling Check_Conversion Low Conversion of Starting Material? Start->Check_Conversion Sol_Anhydrous Ensure Anhydrous Conditions Degas Reaction Mixture Check_Protodebromination->Sol_Anhydrous Yes Sol_Oxygen Strict Oxygen Exclusion Optimize Stoichiometry Check_Homocoupling->Sol_Oxygen Yes Sol_Catalyst Optimize Catalyst/Ligand Increase Temperature Screen Bases Protect Carboxylic Acid Check_Conversion->Sol_Catalyst Yes

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Experimental Protocol: Suzuki Coupling of 2-(4-Bromopyridin-2-YL)acetic acid

This protocol provides a general starting point. Optimization may be required based on the specific boronic acid used.

Materials:

  • 2-(4-Bromopyridin-2-YL)acetic acid

  • Boronic acid partner (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents) or a combination of a Pd(II) precatalyst and a suitable ligand

  • K₂CO₃ (2.5 equivalents), dried

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a clean, dry reaction vessel, add 2-(4-bromopyridin-2-yl)acetic acid, the boronic acid partner, and K₂CO₃.

    • Evacuate and backfill the vessel with inert gas three times.

    • Add the palladium catalyst (and ligand, if separate) under a positive flow of inert gas.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction Conditions:

    • Stir the reaction mixture at 80-90 °C.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with water and adjust the pH to ~3-4 with 1M HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization, depending on its physical properties.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The SPhos Ligand in Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(11), 2844–2846. [Link]

Strategies to improve yield and purity of 2-(4-Bromopyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(4-Bromopyridin-2-YL)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental outcomes. We will explore the causality behind protocol choices, address common troubleshooting scenarios, and provide validated methodologies to enhance both yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis and purification of 2-(4-Bromopyridin-2-YL)acetic acid in a direct question-and-answer format.

Q1: My yield of the intermediate, ethyl 2-(4-bromopyridin-2-yl)acetate, is consistently low. What are the most likely causes?

A1: Low yields in this step almost always trace back to the critical deprotonation of the starting material, 4-bromo-2-methylpyridine. This reaction requires the formation of a carbanion at the methyl group using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA).

Core Causality: The acidity of the methyl protons on the pyridine ring is moderate, and the subsequent carbanion is highly reactive. Success hinges on precise control over reaction conditions to favor the desired reaction pathway over side reactions.

Key Troubleshooting Points:

  • Anhydrous Conditions are Non-Negotiable: LDA reacts violently with water. Trace moisture in your solvent (THF), glassware, or starting material will quench the LDA, drastically reducing the amount available for deprotonation.

    • Actionable Advice: Always use freshly distilled, anhydrous THF. Dry glassware in an oven (120°C) overnight and cool under an inert atmosphere (Nitrogen or Argon). Ensure your 4-bromo-2-methylpyridine is anhydrous.

  • Temperature Control is Critical: The reaction is typically run at -70°C to -78°C (a dry ice/acetone bath)[1].

    • Expert Insight: At higher temperatures, LDA can become more aggressive, potentially leading to side reactions such as addition to the pyridine ring or reaction with the solvent. The low temperature ensures kinetic control, favoring the deprotonation of the most acidic proton.

  • LDA Quality and Titration: The molarity of commercially available LDA can vary. Using old or improperly stored LDA will lead to lower-than-expected concentrations.

    • Actionable Advice: For best results, titrate your LDA solution before use to determine its exact molarity. Alternatively, prepare LDA in situ from diisopropylamine and n-butyllithium immediately before the reaction.

  • Order and Rate of Addition: The order of reagent addition matters.

    • Protocol Standard: A solution of 4-bromo-2-methylpyridine and diethyl carbonate in THF should be cooled to -70°C before the slow, dropwise addition of LDA[1]. This ensures the electrophile (diethyl carbonate) is present to immediately trap the carbanion as it forms, minimizing its lifetime and the chance for side reactions.

Troubleshooting Decision Workflow

start Low Yield of Ester Intermediate? q1 Are reaction conditions strictly anhydrous? start->q1 Check q2 Was the temperature maintained at <= -70°C? q1->q2 Yes sol1 Re-dry all solvents and glassware. Use fresh, anhydrous reagents. q1->sol1 No q3 Is the LDA concentration verified? q2->q3 Yes sol2 Ensure calibrated low-temperature thermometer and a well-maintained dry ice bath. q2->sol2 No q4 Was LDA added slowly to the substrate solution? q3->q4 Yes sol3 Titrate LDA before use or prepare fresh in situ. q3->sol3 No q4->start Yes, problem persists. Re-evaluate starting material purity. sol4 Reverse addition is not recommended. Add LDA dropwise to the mixture. q4->sol4 No

Caption: Troubleshooting workflow for low ester yield.

Q2: The hydrolysis of my ester or nitrile intermediate is incomplete. How can I drive the reaction to completion?

A2: Incomplete hydrolysis is a common issue that can often be resolved by adjusting reaction time, temperature, or the concentration of the acid or base catalyst.

  • For Ester Hydrolysis (Saponification): This is typically performed with a base like NaOH or KOH in a water/alcohol solvent mixture.

    • Actionable Advice: If you observe incomplete reaction (e.g., by TLC or LC-MS), try increasing the reaction temperature to reflux and extending the reaction time. Adding more equivalents of base can also help drive the equilibrium towards the carboxylate salt. Ensure the reaction is monitored until the ester starting material is fully consumed.

  • For Nitrile Hydrolysis: This can be more challenging. While alkaline hydrolysis is possible, it can sometimes yield the corresponding amide as a stable intermediate[2]. Acidic hydrolysis (e.g., with strong HCl or H₂SO₄) is often more effective at converting the nitrile directly to the carboxylic acid.

    • Expert Insight: Be aware that harsh acidic conditions and high temperatures can promote decarboxylation of the final product, where the acetic acid side chain is lost[3][4]. A stepwise approach, monitoring carefully by TLC or LC-MS, is recommended.

Q3: My final product is impure after workup. What are the likely contaminants and how do I remove them?

A3: Impurities in the final product typically arise from unreacted starting materials or side-products. Effective purification relies on exploiting the acidic nature of the target molecule.

Potential Impurity Origin Identification & Removal Strategy
Ethyl 2-(4-bromopyridin-2-yl)acetate Incomplete hydrolysisIdentification: Different Rf on TLC, distinct mass in LC-MS. Removal: Perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., Ethyl Acetate). Extract with an aqueous base (e.g., 1M NaOH). The acidic product will move to the aqueous layer, while the neutral ester impurity remains in the organic layer. Separate the layers and re-acidify the aqueous layer to precipitate the pure product.
2-(4-bromopyridin-2-yl)acetamide Incomplete nitrile hydrolysisIdentification: Can be difficult to separate from the acid by chromatography. Removal: Force the hydrolysis to completion with stronger acidic conditions and extended heating, while monitoring for potential decarboxylation.
4-bromo-2-methylpyridine Carryover from first stepIdentification: Volatile, distinct smell, lower Rf on normal phase TLC. Removal: This basic impurity can be removed by washing the organic solution of the crude product with dilute acid (e.g., 1M HCl) during the workup[5].
Decarboxylation Product Harsh hydrolysis conditionsIdentification: Mass corresponding to loss of CO₂. Removal: Very difficult to remove. Prevention is key. Use the mildest hydrolysis conditions possible and monitor the reaction closely to avoid over-heating or prolonged reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the most robust synthetic pathway for 2-(4-Bromopyridin-2-YL)acetic acid?

A1: The most commonly cited and robust pathway involves two main steps starting from 4-bromo-2-methylpyridine. This route provides a reliable method for generating the desired product.

cluster_0 Step 1: Carbanion Formation & Trapping cluster_1 Step 2: Hydrolysis start 4-Bromo-2-methylpyridine ester_int Ethyl 2-(4-bromopyridin-2-yl)acetate start->ester_int 1. LDA, THF, -70°C 2. Diethyl Carbonate final_product 2-(4-Bromopyridin-2-YL)acetic acid ester_int->final_product NaOH or HCl (aq) Heat

Caption: Common synthetic workflow for the target compound.

An alternative route proceeds through the nitrile intermediate, 2-(4-bromopyridin-2-yl)acetonitrile[6][7], which is then hydrolyzed. While also effective, controlling the hydrolysis to avoid amide formation can sometimes be more complex.

Q2: What is the best method for purifying the final product?

A2: Recrystallization is the most effective and scalable method for purifying 2-(4-Bromopyridin-2-YL)acetic acid. The compound is a crystalline solid, making this technique ideal.

Expert Insight: Column chromatography can be challenging for pyridylacetic acids due to their polarity and potential for streaking on silica gel. It is better suited for purifying the less polar ester intermediate[1].

Detailed Protocol: Recrystallization
  • Solvent Screening: The key is to find a solvent (or solvent system) in which the product is sparingly soluble at room temperature but highly soluble when hot.

    • Good Candidates: Alcohols (Ethanol, Isopropanol), Acetic Acid[8][9], or mixtures like Ethanol/Water or Heptane/Ethyl Acetate[5].

  • Procedure: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add a minimal amount of the chosen solvent. c. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. If it doesn't dissolve, add more solvent dropwise until a clear solution is achieved at the boiling point. d. Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow cooling and promote the formation of larger, purer crystals. e. For maximum recovery, you can further cool the flask in an ice bath. f. Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Q3: How should I store the final product?

A3: Based on supplier safety data and the nature of the compound, 2-(4-Bromopyridin-2-YL)acetic acid should be stored under controlled conditions to ensure its long-term stability.

  • Storage Conditions: Sealed in a dry environment, protected from light, and stored in a freezer at temperatures under -20°C[10]. The compound can be hygroscopic, so a well-sealed container is crucial[3].

References

Technical Support Center: Overcoming Challenges in the Purification of 2-(4-Bromopyridin-2-YL)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. The purification of 2-(4-Bromopyridin-2-YL)acetic acid and its derivatives presents a unique set of challenges due to the molecule's dual nature: the basicity of the pyridine nitrogen and the acidity of the carboxylic acid group. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested solutions to common purification hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of 2-(4-Bromopyridin-2-YL)acetic acid and its related compounds.

Q1: My crude product has "oiled out" or completely fails to crystallize during recrystallization. What's happening and how can I fix it?

A1: "Oiling out" is a common problem where the compound separates from the cooling solvent as a liquid rather than a solid crystalline lattice. This typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent or when the solution is supersaturated with impurities that inhibit crystal lattice formation.

Troubleshooting Steps:

  • Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (5-10% more volume) to reduce the saturation level, then allow it to cool slowly again[1].

  • Induce Crystallization: If crystals do not form on slow cooling, try scratching the inside surface of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites for crystal growth[2]. Alternatively, if you have a pure sample, add a tiny "seed crystal."

  • Employ a Solvent/Anti-Solvent System: This is often the most effective solution. Dissolve your crude product in a minimum amount of a hot "good" solvent in which it is highly soluble (e.g., ethanol, methanol). Then, while the solution is still warm, slowly add a "poor" or "anti-solvent" in which the compound is insoluble (e.g., hexanes, heptane, or cold water) dropwise until you observe persistent cloudiness. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly[1].

Q2: I'm performing column chromatography, but my product is streaking badly on the TLC plate and giving broad, tailing peaks on the column. Why is this happening?

A2: This is a classic sign of strong interaction between your polar, zwitterionic compound and the acidic silica gel stationary phase. The basic pyridine nitrogen can interact strongly with the acidic silanol (Si-OH) groups on the silica surface, while the carboxylic acid can also participate in hydrogen bonding. This leads to a non-ideal equilibrium during elution, causing severe peak tailing.

Solutions to Mitigate Tailing:

  • Acidify the Eluent: Add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to your mobile phase (e.g., ethyl acetate/hexanes)[3]. The added acid protonates the pyridine nitrogen, preventing it from binding to the silica gel. It also suppresses the deprotonation of your compound's carboxylic acid group, forcing it into a less polar, protonated form that elutes more cleanly[3].

  • Use a More Polar Solvent System: Sometimes, a more polar eluent system, such as dichloromethane/methanol, can improve peak shape by more effectively competing with the analyte for binding sites on the stationary phase.

  • Dry Loading: If your compound has poor solubility in the eluent, it can lead to band broadening at the origin. To solve this, dissolve your crude product in a suitable solvent (like methanol or DCM), adsorb it onto a small amount of silica gel or Celite®, and evaporate the solvent to get a dry, free-flowing powder. Load this powder directly onto the top of your column[1].

Q3: My final product has a persistent yellow or brown color. How can I decolorize it?

A3: Colored impurities are often highly conjugated, non-polar compounds formed during the synthesis. They are typically present in very small quantities but can be highly visible.

Decolorization Protocol:

  • Activated Charcoal Treatment: Dissolve the crude, colored product in a suitable hot solvent as you would for recrystallization.

  • Cool Slightly & Add Charcoal: Remove the solution from the heat source. Crucially, never add charcoal to a boiling solution, as this can cause violent bumping [1]. Add a small amount of activated charcoal (typically 1-2% of the solute mass).

  • Stir and Heat: Swirl or briefly stir the mixture for a few minutes. Avoid prolonged heating, as this can lead to product adsorption onto the charcoal.

  • Hot Filtration: Perform a hot gravity filtration through a fluted filter paper to remove the charcoal. The desired compound should remain in the now-decolorized filtrate.

  • Crystallize: Allow the filtrate to cool and crystallize as usual[4]. Be aware that using an excessive amount of charcoal can reduce your yield due to product loss from adsorption[1].

Q4: How do I effectively separate my product from unreacted starting materials or isomeric impurities?

A4: The optimal strategy depends on the nature of the impurities. Isomeric impurities, such as 2-(3-bromophenyl)-2-methylpropanoic acid arising from non-selective bromination, can be particularly challenging[5].

  • For Non-polar Impurities: If starting materials are significantly less polar than your acidic product (a common scenario), a well-optimized column chromatography run is the most effective method. Use the strategies from Q2 to ensure good separation.

  • For Isomeric Impurities: These often have very similar polarities.

    • Fractional Recrystallization: This technique can sometimes be effective if there is a sufficient difference in solubility between the desired product and the isomeric impurity in a particular solvent. It may require multiple recrystallization cycles.

    • Preparative HPLC: For high-purity requirements in drug development, preparative High-Performance Liquid Chromatography (HPLC) is the gold standard. Mixed-mode columns that exploit both hydrophobic and ion-exchange properties can achieve excellent separation of pyridine carboxylic acid isomers[6][7][8].

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization using a Solvent/Anti-Solvent System

This protocol is ideal for situations where the product oils out or is difficult to crystallize from a single solvent.

  • Select Solvents: Identify a "good" solvent where your compound is soluble (e.g., Ethyl Acetate, Ethanol, THF) and an "anti-solvent" where it is insoluble (e.g., Hexanes, Heptane).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Heat the "good" solvent separately and add the minimum amount of hot solvent to the flask until the solid just dissolves.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise with swirling. Continue adding until the solution becomes faintly but persistently cloudy.

  • Clarification: Add 1-2 drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold anti-solvent to remove any residual soluble impurities[1][2]. Dry the crystals under vacuum.

Protocol 2: Column Chromatography with an Acidified Eluent

This protocol is designed to achieve sharp, well-resolved peaks for acidic and basic compounds like 2-(4-Bromopyridin-2-YL)acetic acid.

  • TLC Analysis: Develop a suitable solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Add one drop of acetic acid to the TLC developing jar to simulate the column conditions[3].

  • Column Packing: Pack a glass column with silica gel using your chosen eluent (without the added acid) as a slurry.

  • Sample Loading: Use the "dry loading" technique described in Q2 for best results. Adsorb your crude product onto a small amount of silica gel and load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting the column with your pre-mixed mobile phase containing 0.5-1% acetic acid.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and volatile acetic acid using a rotary evaporator. For complete removal of acetic acid, you may need to co-evaporate with a solvent like toluene.

Data Presentation & Purity Assessment

Verifying the purity of your final product is a critical step. A multi-technique approach is recommended for a comprehensive assessment[9].

Table 1: Typical HPLC Parameters for Purity Analysis
ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for separation of moderately polar organic molecules.
Mobile Phase Acetonitrile / Water with 0.1% TFA or Formic AcidThe acid sharpens peaks by ion-pairing with the pyridine nitrogen and suppressing carboxylate formation.
Gradient Start at 10-20% Acetonitrile, ramp to 90% over 15-20 minA gradient ensures elution of both polar and potential non-polar impurities[9].
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe pyridine ring provides strong UV absorbance for sensitive detection.
Column Temp 30 °CControlled temperature ensures reproducible retention times.

Visualized Workflows

Diagram 1: Troubleshooting Crystallization Issues

This workflow guides the user through the decision-making process when facing crystallization problems.

G start Crude Product Solution (Ready for Cooling) slow_cool Allow to Cool Slowly to Room Temperature start->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals success Isolate via Filtration (SUCCESS) check_crystals->success Yes no_crystals No Crystals Formed check_crystals->no_crystals No oiled_out Product 'Oiled Out' check_crystals->oiled_out Oiled Out induce Attempt to Induce: 1. Scratch Flask 2. Add Seed Crystal no_crystals->induce check_induce Crystals Formed? induce->check_induce check_induce->success Yes reheat Reheat to Dissolve Oil check_induce->reheat No oiled_out->reheat add_solvent Add More Solvent OR Use Solvent/Anti-Solvent Method reheat->add_solvent add_solvent->slow_cool

Caption: Decision tree for troubleshooting common crystallization problems.

Diagram 2: Purification Method Selection Guide

This diagram helps researchers choose the appropriate primary purification technique based on the initial assessment of the crude product.

G start Crude Product tlc Analyze by TLC/ Quick HPLC start->tlc check_purity Purity Assessment tlc->check_purity high_purity One Major Spot (>90% Pure) check_purity->high_purity High low_purity Multiple Spots or Streaking (<90% Pure) check_purity->low_purity Low recrystallize Proceed with Recrystallization high_purity->recrystallize final_product1 High Purity Product recrystallize->final_product1 chromatography Perform Column Chromatography low_purity->chromatography fractions Combine Pure Fractions chromatography->fractions check_fractions Fractions Clean? fractions->check_fractions final_product2 High Purity Product check_fractions->final_product2 Yes recrystallize_polish Recrystallize to Polish (Optional) check_fractions->recrystallize_polish Needs Polishing recrystallize_polish->final_product2

Caption: Guide for selecting a purification method based on crude purity.

References

  • Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products. Benchchem.
  • Ethyl 2-(4-broMopyridin-2-yl)acetate | 1060814-91-6. ChemicalBook.
  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies.
  • Babu, B. V., & Kumar, S. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Journal of Chemical & Engineering Data, 54(9), 2669-2677. Available at: [Link]

  • Picolinic Acid. SIELC Technologies.
  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography.
  • 2-(4-Bromopyridin-2-YL)acetic acid | C7H6BrNO2 | CID 53403631. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine. Benchchem.
  • Recrystallization. Professor Dave Explains. YouTube. Available at: [Link]

  • Column chromatography of carboxylic acids?. Reddit r/chemistry. Available at: [Link]

  • Purification by Recrystallization. CUNY Baruch College.
  • US Patent US20120309973A1, Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]

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Technical Support Center: Troubleshooting Low Reactivity of 2-(4-Bromopyyridin-2-YL)acetic acid in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The "2-Pyridyl Problem" and Beyond

The low reactivity of 2-(4-Bromopyridin-2-YL)acetic acid in palladium-catalyzed reactions is a multifaceted issue. The primary challenges stem from the electronic nature of the pyridine ring and the presence of the acetic acid moiety. The pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation.[1][2] Additionally, the carboxylic acid group can participate in undesired side reactions, such as decarboxylation, or complicate the reaction mechanism.[3][4][5]

This guide will dissect these challenges and provide a systematic approach to troubleshooting, empowering you to optimize your reaction conditions for successful outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Catalyst Inhibition and Deactivation

Q1: My reaction is sluggish or stalls completely. How do I know if catalyst inhibition is the problem?

A: Catalyst inhibition by the pyridine nitrogen is a common culprit.[1][2] Visual cues of catalyst deactivation include a color change in the reaction mixture, often from a light yellow or orange to a dark brown or black, which can indicate the formation of palladium black (inactive Pd(0) clusters).[6]

Troubleshooting Strategies:

  • Ligand Selection is Critical: The choice of ligand is paramount to shield the palladium center and promote the desired catalytic cycle.[7][8] For electron-deficient substrates like bromopyridines, bulky, electron-rich phosphine ligands are often beneficial.[9][10]

    • Recommendation: Screen a panel of ligands. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) have shown success in mitigating catalyst deactivation in similar systems.[8][9][11]

  • Use of Pre-catalysts: Employing well-defined palladium pre-catalysts can ensure the generation of the active Pd(0) species in a controlled manner, potentially bypassing deactivation pathways.[12]

  • Inert Atmosphere: Palladium catalysts in their active Pd(0) state are highly sensitive to oxygen.[1] Ensure rigorous exclusion of air by thoroughly degassing solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and execution.[6][10]

Issue 2: The Role of the Acetic Acid Moiety

Q2: I'm observing significant byproduct formation, possibly from decarboxylation. How can I suppress this?

A: The acetic acid group introduces several complexities. Under thermal stress, decarboxylation can occur, leading to undesired side products.[4][5][13][14] The acidic proton can also interfere with the base-mediated steps of the catalytic cycle.

Troubleshooting Strategies:

  • Esterification as a Protective Strategy: A common and effective strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This removes the acidic proton and can prevent decarboxylation. The ester can be hydrolyzed post-coupling to regenerate the acid.

  • Careful Base Selection: The choice of base is crucial.[15] While a base is necessary to activate the organoboron reagent in Suzuki-Miyaura coupling, strong bases can promote decarboxylation or other side reactions.[11]

    • Recommendation: Screen weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][3][10] The use of an aqueous base solution can sometimes be beneficial.[16]

  • Temperature Optimization: High reaction temperatures can accelerate decarboxylation.[6][17]

    • Recommendation: Attempt the reaction at the lowest temperature that still affords a reasonable reaction rate. A temperature screening (e.g., 60 °C, 80 °C, 100 °C) is advisable.

Issue 3: Inefficient Oxidative Addition

Q3: My starting material is largely unreacted, even after extended reaction times. Could this be an issue with oxidative addition?

A: Yes, the oxidative addition of the aryl bromide to the Pd(0) center is the first and often rate-limiting step in the catalytic cycle.[18][19][20] The electronic properties of the 4-bromopyridine ring can make this step challenging.

Troubleshooting Strategies:

  • Ligand Electronic Effects: The ligand's electronic properties directly influence the rate of oxidative addition. Electron-rich ligands increase the electron density on the palladium center, which facilitates its insertion into the carbon-bromine bond.[11]

    • Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[9][11]

  • Palladium Source: The choice of palladium precursor can influence the ease of formation of the active Pd(0) catalyst. Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are often reduced in situ.[21]

  • Solvent Effects: The solvent can play a significant role in stabilizing the catalytic species and influencing reaction rates.[15]

    • Recommendation: Screen a range of solvents, including ethereal solvents (e.g., 1,4-dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF, DMAc).[6] Ensure solvents are anhydrous and degassed.[10][17]

Issue 4: Competing Side Reactions

Q4: I'm seeing significant amounts of debrominated starting material (hydrodebromination). What causes this and how can I minimize it?

A: Hydrodebromination, the replacement of the bromine atom with a hydrogen, is a common side reaction, particularly with electron-deficient heteroaryl halides.[17] It arises from the reaction of the palladium-aryl intermediate with a hydride source.

Troubleshooting Strategies:

  • Identify and Eliminate Hydride Sources: Potential hydride sources include the solvent (e.g., isopropanol), impurities in reagents, or the boronic acid itself.[1]

    • Recommendation: Use high-purity, anhydrous solvents and reagents. Avoid alcoholic solvents unless they are part of a well-established protocol.

  • Optimize the Base: Strong bases can sometimes promote the formation of palladium-hydride species.[17]

    • Recommendation: Favor weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[1]

  • Ligand Choice: The steric and electronic properties of the ligand can influence the relative rates of the desired cross-coupling versus hydrodebromination.[17] A systematic ligand screening is often necessary.

Experimental Protocols & Data Visualization

Protocol 1: Systematic Screening of Reaction Parameters for Suzuki-Miyaura Coupling

This protocol outlines a high-throughput screening approach to efficiently identify optimal reaction conditions.

Reaction Setup:

  • To an array of oven-dried reaction vials equipped with stir bars, add 2-(4-Bromopyridin-2-YL)acetic acid (or its ester derivative) (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the selected base (2.0-3.0 equiv.).[10]

  • Seal the vials with septa and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[10]

  • In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium pre-catalyst and various ligands in the chosen anhydrous, degassed solvent.

  • Add the appropriate catalyst and ligand solutions to each vial via syringe.[6]

  • Place the vials in a preheated heating block and stir at the desired temperature.

  • Monitor reaction progress by taking aliquots at regular intervals and analyzing by LC-MS or GC-MS to determine conversion and identify byproducts.[6]

Table 1: Example of Ligand and Base Screening for Suzuki-Miyaura Coupling

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Conversion (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O10045
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane10075
3Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane10082
4Pd₂(dba)₃ (1)RuPhos (4)Cs₂CO₃ (2)Toluene8068
5PdCl₂(dppf) (3)-K₂CO₃ (2)DMF11030
Visualizing the Catalytic Cycle and Troubleshooting Logic

A clear understanding of the Suzuki-Miyaura catalytic cycle is essential for effective troubleshooting.

Suzuki_Miyaura_Cycle cluster_cycle Desired Catalytic Cycle cluster_troubleshooting Troubleshooting Points cluster_substrate Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Inhibition Catalyst Inhibition (N-Coordination) Pd0->Inhibition Inactive Complex Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal Ar'-B(OR)2 Hydrodebrom Hydrodebromination OxAdd->Hydrodebrom Hydride Source RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Release Product Product Ar-Ar' Product RedElim->Product Decarbox Decarboxylation Side Reaction 2-(4-BrPy-2-yl)acetic acid 2-(4-BrPy-2-yl)acetic acid 2-(4-BrPy-2-yl)acetic acid->OxAdd 2-(4-BrPy-2-yl)acetic acid->Decarbox Boronic Acid Boronic Acid Boronic Acid->Transmetal Base Base Base->Transmetal

Caption: Suzuki-Miyaura cycle with key troubleshooting points.

This diagram illustrates the desired catalytic pathway and highlights common failure points such as catalyst inhibition and side reactions like hydrodebromination and decarboxylation.

References

  • Gagnier, S. V., & Gribble, G. W. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(21), 4882–4885. [Link]

  • Robbins, D. W., & Hartwig, J. F. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2886–2895. [Link]

  • Kancherla, R., Muralirajan, K., Maity, B., Zhu, C., Krach, P., Cavallo, L., & Rueping, M. (2019). Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis. Angewandte Chemie International Edition, 58(11), 3412–3416. [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Li, J., & Li, Z. (2017). Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry, 15(38), 8126–8129. [Link]

  • Bryce, M. R., & Heaton, J. M. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(19), 7627–7633. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Oxidative Addition and Palladium Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]

  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemistry, 18(32), 9758–9769. [Link]

  • YouTube. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of (2-Pyridyl)allyldimethylsilanes with Aryl Iodides. Retrieved from [Link]

  • Stoltz Group, Caltech. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Retrieved from [Link]

  • Shang, R., Yang, Z.-W., Wang, Y., Zhang, S.-L., & Liu, L. (2009). Palladium-Catalyzed Decarboxylative Couplings of 2-(2-Azaaryl)acetates with Aryl Halides and Triflates. Journal of the American Chemical Society, 131(43), 15735–15741. [Link]

  • Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • National Institutes of Health. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromopyridin-2-YL)acetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]

  • FAU CRIS. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Retrieved from [Link]

  • Pacific Northwest National Laboratory. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. Retrieved from [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

Sources

Technical Support Center: Preventing Debromination of 2-(4-Bromopyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides expert insights and practical solutions for a persistent challenge in modern synthesis: the unwanted debromination of 2-(4-Bromopyridin-2-YL)acetic acid during chemical transformations. The lability of the C-Br bond on the pyridine ring, particularly under conditions common to cross-coupling and functional group manipulations, can lead to significant yield loss and complex purification challenges.

This document is structured to provide direct answers to common problems, explain the underlying chemical mechanisms, and offer robust, field-tested protocols to ensure the integrity of your molecule throughout your synthetic sequence.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a common problem with 2-(4-Bromopyridin-2-YL)acetic acid?

A1: Debromination, also known as hydrodebromination, is a side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom.[1][2][3] This is a significant issue with 2-(4-Bromopyridin-2-YL)acetic acid because the pyridine nitrogen atom influences the electronic properties of the ring, making the C-Br bond susceptible to cleavage under various conditions, especially those involving transition metal catalysts or strong bases.

The primary cause in many catalytic reactions, such as Suzuki or Buchwald-Hartwig couplings, is the formation of a palladium-hydride (Pd-H) species.[3][4][5] This highly reactive intermediate can be generated from bases, solvents (like alcohols), or even trace amounts of water in the reaction mixture. The Pd-H species can then participate in a competing catalytic cycle that results in the cleavage of the C-Br bond and formation of the undesired debrominated product.[3][5][6]

Q2: Which reaction types are most prone to causing debromination of this substrate?

A2: Several common synthetic transformations pose a high risk for debromination:

  • Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig): These are the most frequent culprits. The catalytic cycle inherently involves intermediates that can be intercepted by hydride sources, leading to reductive dehalogenation.[3][6][7]

  • Lithiation and Grignard Formation: Attempts to form organometallic reagents via metal-halogen exchange can be complicated. While iodine is more reactive, bromine-lithium exchange can occur, and if trace protic sources are present, the resulting lithiated pyridine can be protonated, leading to the debrominated product.

  • Reactions Under Strongly Basic or High-Temperature Conditions: Strong bases, particularly alkoxides, can promote the formation of hydride species.[4] High temperatures can provide the necessary activation energy for the debromination pathway, reducing the selectivity of the desired reaction.[4][8]

Q3: What are the first-line strategies to mitigate debromination in a palladium-catalyzed reaction?

A3: When encountering debromination, the most effective initial adjustments involve modifying the base, ligand, and temperature.

  • Switch to a Milder, Non-Hydride-Donating Base: Strong bases like sodium tert-butoxide can be problematic. Switching to milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is a highly effective first step as they are less likely to generate hydride species.[4][7]

  • Employ Bulky, Electron-Rich Ligands: The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the rate of the desired reductive elimination step in the catalytic cycle.[3][7][9] This helps the desired C-C or C-N bond formation to outcompete the undesired C-H bond formation (debromination).[7]

  • Lower the Reaction Temperature: Debromination pathways can have a higher activation energy than the desired coupling reaction. Lowering the temperature (e.g., from 100 °C to 80 °C or even lower) can significantly improve selectivity.[4][8]

Troubleshooting Guide: Specific Experimental Scenarios

This section provides a problem-and-solution framework for common experimental challenges.

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
  • Symptoms: Your crude LC-MS or NMR analysis shows a major byproduct corresponding to the molecular weight of 2-(pyridin-2-yl)acetic acid, alongside your desired coupled product. Yields are consistently low.

  • Root Cause Analysis: This is a classic case of hydrodebromination competing with the Suzuki coupling catalytic cycle. The likely culprits are the choice of base, ligand, solvent, or temperature, which are generating palladium-hydride species.[3][5][6]

Troubleshooting Workflow for Suzuki Coupling

G start Debromination Observed in Suzuki Coupling base Step 1: Change Base (e.g., from NaOtBu to K₃PO₄ or Cs₂CO₃) start->base Aggressive base? ligand Step 2: Change Ligand (e.g., from PPh₃ to SPhos or XPhos) base->ligand Still issues? success Problem Resolved base->success Resolved temp Step 3: Lower Temperature (e.g., from 110°C to 80°C) ligand->temp Still issues? ligand->success Resolved solvent Step 4: Use Anhydrous Aprotic Solvent (e.g., Dioxane, Toluene) temp->solvent Still issues? temp->success Resolved solvent->success Resolved G sub 1. Add Solids to Flask - 2-(4-Bromopyridin-2-YL)acetic acid (1.0 eq) - Boronic Acid (1.2 eq) - K₃PO₄ (2.5 eq) - Pd₂(dba)₃ (2 mol%) - SPhos (4 mol%) inert 2. Inert Atmosphere (3x Vacuum/Backfill with Argon) sub->inert solvent 3. Add Degassed Solvents (e.g., Dioxane/Water 10:1) inert->solvent heat 4. Heat Reaction (80 °C, 4-12h) solvent->heat workup 5. Workup & Purification (Dilute, Wash, Column) heat->workup

Caption: Optimized Suzuki-Miyaura coupling workflow.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-(4-Bromopyridin-2-YL)acetic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.5 equiv). [4]2. Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). [4]3. Solvent Addition: Add anhydrous, degassed solvent. A mixture of 1,4-dioxane and water (typically a 10:1 ratio) is often effective. [4]4. Degassing: Ensure the reaction mixture is thoroughly degassed by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles. [10]5. Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. [4]6. Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. Reactions are typically complete in 4-12 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mild Fischer Esterification

This protocol uses a gentle acid catalyst to avoid the harsh conditions that can promote side reactions.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add 2-(4-Bromopyridin-2-YL)acetic acid (1.0 equiv).

  • Solvent and Reagent: Add the desired alcohol (e.g., methanol or ethanol), typically used in large excess as the solvent.

  • Catalyst: Add a mild acid catalyst such as pyridinium p-toluenesulfonate (PPTS) (0.1 equiv). [11]This catalyst is acidic enough to promote esterification without being overly harsh.

  • Reaction: Heat the mixture to a gentle reflux. The temperature will depend on the alcohol used.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester, which can be further purified if necessary.

By understanding the mechanisms of debromination and strategically selecting reagents and conditions, researchers can successfully utilize the versatile 2-(4-Bromopyridin-2-YL)acetic acid scaffold while maintaining its crucial bromo-functionality for subsequent transformations.

References
  • Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions - Benchchem.
  • Bhattacharjya, A., et al. (n.d.). Catalytic Hydrodehalogenation Reactions.
  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(99), 11656-11658.
  • Spencer, J. B., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(35), 14599-14608.
  • Orbach, M., et al. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 35(19), 3373-3382.
  • Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl... - ResearchGate.
  • US Patent 2948734A - Esterification of pyridine carboxylic acids.
  • Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. European Journal of Inorganic Chemistry, 2001(12), 3151-3154.
  • Rajagopal, S., & Spatola, A. F. (1995). Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. The Journal of Organic Chemistry, 60(5), 1347-1355.
  • Technical Support Center: Preventing debromination in reactions with 2-Bromo-4-iodopyridine - Benchchem.
  • Dehalogenation - Wikipedia.
  • US Patent 2758999A - Esterification of pyridine carboxylic acids.
  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem.
  • Hartwig, J. F. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 864-873.
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) - Master Organic Chemistry.
  • Mongin, F., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal.
  • Acid to Ester - Common Conditions - Organic Chemistry Data.
  • Yamada, Y. M. A., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules, 20(6), 9906-9914.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates - ResearchGate.
  • how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem.
  • Yamada, Y. M. A., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules, 20(6), 9906-9914.
  • Technical Support Center: Preventing debromination during reactions with 3,4-Dibromothiophene - Benchchem.
  • A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes† | Request PDF - ResearchGate.
  • Ester synthesis by esterification - Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

Sources

Managing solubility issues of 2-(4-Bromopyridin-2-YL)acetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Managing Solubility of 2-(4-Bromopyridin-2-YL)acetic acid

Welcome to the dedicated technical support guide for 2-(4-Bromopyridin-2-YL)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome the common yet critical challenge of solubility in organic solvents. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and validated protocols to ensure the successful integration of this compound into your experimental workflows.

Understanding the Molecule: Physicochemical Properties

Before addressing solubility issues, it is crucial to understand the inherent physicochemical properties of 2-(4-Bromopyridin-2-YL)acetic acid. The molecule's structure contains both a weakly basic pyridine ring and a carboxylic acid group, making it amphoteric. This dual nature is the key to manipulating its solubility.

PropertyValueSource
Molecular Formula C₇H₆BrNO₂PubChem[1]
Molecular Weight 216.03 g/mol PubChem[1]
Structure Contains a carboxylic acid (acidic, pKa ~4-5 est.) and a pyridine nitrogen (basic, pKa ~2-3 est.)General Chemistry Principles[2]
Polarity Polar molecule due to the presence of N, O, and the acidic proton.General Chemistry Principles
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed. Some suppliers recommend storage at -20°C in a dry, sealed container.BLDpharm[3], Fisher Scientific[4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common solubility challenges encountered by users in a direct question-and-answer format.

Q1: Why won't 2-(4-Bromopyridin-2-YL)acetic acid dissolve in my non-polar organic solvent (e.g., hexane, toluene)?

Answer: This is expected behavior due to the principle of "like dissolves like".[5] 2-(4-Bromopyridin-2-YL)acetic acid is a polar molecule because of its carboxylic acid group (-COOH) and the nitrogen atom in the pyridine ring. These functional groups can engage in hydrogen bonding. Non-polar solvents like hexane and toluene lack the ability to form these favorable interactions, resulting in very poor solubility. For dissolution, you must select a solvent that can effectively solvate both the polar functional groups and the aromatic rings.

Q2: What are the recommended starting solvents for preparing a stock solution?

Answer: For initial attempts, polar aprotic solvents are highly recommended as they effectively solubilize the compound without reacting with the carboxylic acid group.

  • Dimethyl Sulfoxide (DMSO): Excellent choice for creating high-concentration stock solutions.

  • N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent suitable for this compound.

  • Polar Protic Solvents: Solvents like methanol (MeOH) and ethanol (EtOH) can also be effective, although solubility might be lower compared to DMSO or DMF. They can hydrogen bond with the solute, aiding dissolution.

Always start with a small amount of the compound and incrementally add the solvent to gauge solubility before committing a larger quantity of material.

Q3: My compound has poor solubility even in polar solvents. How can I significantly increase its solubility?

Answer: The most powerful technique for enhancing the solubility of this compound is pH adjustment.[6][7] Since the molecule has both an acidic and a basic site, its charge state can be modified to create a highly soluble salt.

  • Mechanism of pH-Mediated Solubilization:

    • In Basic Conditions (e.g., adding NaOH, NaHCO₃): A base will deprotonate the carboxylic acid group (-COOH) to form a carboxylate salt (-COO⁻Na⁺). This ionic salt is significantly more polar than the neutral molecule and will readily dissolve in aqueous solutions or polar protic solvents.[8]

    • In Acidic Conditions (e.g., adding HCl): A strong acid will protonate the nitrogen atom on the pyridine ring, forming a pyridinium salt (e.g., a hydrochloride salt). This ionic form is also much more soluble in aqueous media.[7][9]

The diagram below illustrates how pH modification alters the molecule's charge and enhances its polarity, thereby increasing solubility.

G cluster_main Solubility Enhancement via pH Adjustment cluster_base Basic Conditions cluster_acid Acidic Conditions Neutral Neutral Molecule (Low Solubility) R-COOH Anion Anionic Salt Form (High Solubility) R-COO⁻ Neutral->Anion + Base (e.g., NaOH) Deprotonates Acid Cation Cationic Salt Form (High Solubility) R⁺-COOH Neutral->Cation + Acid (e.g., HCl) Protonates Pyridine-N Anion->Neutral + Acid (e.g., HCl) Reprotonates Cation->Neutral + Base (e.g., NaOH) Deprotonates

Caption: Impact of pH on the ionization and solubility of 2-(4-Bromopyridin-2-YL)acetic acid.

Q4: I prepared a concentrated stock in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?

Answer: This phenomenon, often called "crashing out," occurs when the solvent environment changes abruptly from one where the compound is highly soluble (DMSO) to one where it is not (aqueous buffer). The key is to manage the transition and the final concentration.

  • Check Buffer pH: The pH of your final solution is critical. Ensure the buffer's pH is in a range where your compound remains ionized and soluble (see Q3). For this molecule, a slightly basic pH (e.g., 7.5-8.5) is often effective at keeping the carboxylate salt in solution.[6]

  • Use Co-solvents: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous solution can help keep the compound dissolved.[10][11] Ethanol or propylene glycol are common choices. Start with a low percentage (e.g., 1-5%) and increase if necessary, being mindful of the tolerance of your experimental system (e.g., cell culture).

  • Lower the Final Concentration: Your target concentration in the aqueous buffer may simply be above the compound's solubility limit under those conditions. Try working with a more dilute solution.

  • Method of Addition: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring vigorously. This helps prevent localized high concentrations that can initiate precipitation.

Q5: Are there any stability concerns when heating the compound to aid dissolution?

Answer: Yes, caution is advised. While gentle warming (e.g., to 40-50°C) can often increase the rate of dissolution, prolonged exposure to high temperatures can potentially lead to degradation of the compound. Always use the lowest effective temperature for the shortest possible time. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, store solutions at -20°C or -80°C and protect them from light to minimize degradation.[3]

Validated Experimental Protocols

Follow these step-by-step procedures for common laboratory tasks involving 2-(4-Bromopyridin-2-YL)acetic acid.

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
  • Preparation: Tare a sterile, dry microcentrifuge tube on an analytical balance.

  • Weighing: Carefully weigh out 21.6 mg of 2-(4-Bromopyridin-2-YL)acetic acid (MW = 216.03 g/mol ) into the tared tube.

  • Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Cap the tube securely and vortex at medium speed for 2-3 minutes. If solids persist, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can be used as a final step if necessary.

  • Verification: Ensure the solution is clear and free of any visible particulates before use.

  • Storage: For short-term storage, keep at 4°C. For long-term storage, aliquot into smaller volumes to avoid freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Aqueous Solubility Assessment via the Shake-Flask Method

This protocol determines the equilibrium solubility of the compound in a given solvent system, a standard method in pharmaceutical sciences.[12][13][14]

G A 1. Add Excess Solid Add an amount of compound that exceeds expected solubility to a vial. B 2. Add Solvent Add a precise volume of the test solvent (e.g., 1 mL of buffer). A->B C 3. Equilibrate Seal vial. Shake/agitate at a constant temperature (e.g., 25°C) for 24-48 hours. B->C D 4. Phase Separation Allow undissolved solid to settle. Alternatively, centrifuge the sample. C->D E 5. Sample Supernatant Carefully withdraw an aliquot of the clear supernatant. Avoid solid particles. D->E F 6. Filter Filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF) to remove any remaining solids. E->F G 7. Analyze Concentration Quantify the compound's concentration in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis Spectroscopy). F->G

Caption: Workflow for the Shake-Flask method to determine equilibrium solubility.

Detailed Steps:

  • Add an excess amount of solid 2-(4-Bromopyridin-2-YL)acetic acid (e.g., 5-10 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

  • Pipette a known volume of the desired solvent (e.g., 1.0 mL of phosphate-buffered saline, pH 7.4) into the vial.

  • Seal the vial tightly and place it in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium, typically 24 to 48 hours.

  • After equilibration, stop the agitation and allow the excess solid to sediment. For faster separation, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes.

  • Carefully remove an aliquot of the clear supernatant.

  • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any fine, suspended particles.

  • Dilute the filtrate as needed and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or UV-Vis spectrophotometry. The measured concentration represents the equilibrium solubility.[15]

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
  • Li, P., & Zhao, L. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1879-1898. [Link]

  • Ferreira, O., & Pinho, S. P. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-903. [Link]

  • Kumar, A., Sahoo, S. K., & Padhee, K. (2020). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 1-5. [Link]

  • Catalent. (n.d.). Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs. Catalent. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (2019). ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Bromopyridin-2-YL)acetic acid. PubChem. [Link]

  • Solubility Measurement Techniques. (n.d.). Scribd. [Link]

  • On the Measurement of Solubility. (2021). ResearchGate. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications. [Link]

  • Effect of pH on solubility (Lehninger's Principles). (2023). Chemistry Stack Exchange. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(2), 52-59. [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. [Link]

  • Does anyone know how pH affects solubility?? (2021). Reddit. [Link]

  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes + Answers. Carboxylic Acids, Esters, Amides... North Dakota State University. [Link]

  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson. [Link]

Sources

Scalability challenges in the synthesis of 2-(4-Bromopyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromopyridin-2-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly when scaling up production. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies to ensure the integrity and success of your experiments.

Introduction: Navigating the Synthesis of a Key Intermediate

2-(4-Bromopyridin-2-YL)acetic acid is a valuable building block in medicinal chemistry and drug discovery. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. The most common synthetic routes involve the deprotonation of 4-bromo-2-methylpyridine followed by carboxylation, or the hydrolysis of a corresponding ester or nitrile precursor. This guide will focus on the prevalent method of carbanion generation and subsequent reaction, as it is frequently employed but also prone to specific difficulties, especially at a larger scale.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific problems you may encounter during the synthesis of 2-(4-Bromopyridin-2-YL)acetic acid. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Question 1: My reaction yield is consistently low after reacting 4-bromo-2-methylpyridine with a strong base and CO2. What are the likely causes and how can I improve it?

Answer:

Low yields in this reaction are a frequent issue and can often be attributed to several factors, primarily related to the generation and stability of the carbanion intermediate.

  • Incomplete Deprotonation: The acidity of the methyl protons on 4-bromo-2-methylpyridine is moderate. Incomplete deprotonation by the base is a common culprit for low yields.

    • Troubleshooting:

      • Choice of Base: Lithium diisopropylamide (LDA) is a common choice for this deprotonation. Ensure your LDA is freshly prepared or properly titrated to confirm its molarity. Older or improperly stored LDA can lose its activity.

      • Reaction Temperature: The deprotonation is typically carried out at low temperatures (-78 °C) to prevent side reactions. Ensure your cooling bath is maintained at the correct temperature throughout the addition of the base.

      • Addition Rate: Add the base slowly to the solution of 4-bromo-2-methylpyridine. A rapid addition can lead to localized heating and decomposition of the generated carbanion.

  • Moisture Contamination: The carbanion intermediate is highly reactive towards protic sources, including water. Any moisture in your reaction setup will quench the carbanion, leading to the recovery of starting material and a significant drop in yield.[1]

    • Troubleshooting:

      • Glassware and Reagents: All glassware must be rigorously dried, either in an oven or by flame-drying under vacuum. Solvents should be anhydrous, and it's good practice to use freshly distilled solvents or those from a solvent purification system.

      • Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from entering the reaction vessel.

  • Side Reactions: The bromopyridine moiety can be susceptible to side reactions, especially if the temperature is not well-controlled.

    • Troubleshooting:

      • Temperature Control: After the addition of the base, maintain the low temperature for a sufficient time to ensure complete deprotonation before adding the electrophile (CO2). Allowing the reaction to warm prematurely can lead to decomposition or other unwanted reactions.

Question 2: I am observing a significant amount of a debrominated impurity, 2-(pyridin-2-yl)acetic acid, in my final product. How can I prevent this?

Answer:

The formation of the debrominated product is a known challenge and often points to a metal-halogen exchange reaction. This is particularly relevant when using organolithium bases like n-butyllithium or even LDA under certain conditions.

  • Mechanism of Debromination: The organolithium reagent can act as a nucleophile and attack the bromine atom on the pyridine ring, leading to a lithium-halogen exchange. This newly formed pyridyllithium species would then be carboxylated to give the debrominated acid.

  • Troubleshooting:

    • Choice of Base: LDA is generally preferred over n-butyllithium for the deprotonation of halopyridines as it is a bulkier, non-nucleophilic base, which minimizes the risk of metal-halogen exchange. If you are using n-butyllithium, switching to LDA is highly recommended.

    • Temperature Control: Metal-halogen exchange is often more facile at higher temperatures. Strict adherence to low reaction temperatures (-78 °C) is crucial to suppress this side reaction.

    • Reverse Addition: Consider adding the 4-bromo-2-methylpyridine solution to the LDA solution (reverse addition). This ensures that the base is not in excess at any point, which can help minimize side reactions.

Question 3: The purification of the final product by crystallization is proving difficult, and I am struggling to remove a persistent impurity. What strategies can I employ for effective purification?

Answer:

Purification of pyridylacetic acids can be challenging due to their zwitterionic nature and the presence of structurally similar impurities.

  • Characterize the Impurity: Before attempting a large-scale purification, it is essential to identify the main impurity by techniques like LC-MS or NMR. Knowing the structure of the impurity will guide your purification strategy. A common impurity is the starting material, 4-bromo-2-methylpyridine.

  • Troubleshooting Purification:

    • Acid-Base Extraction: Utilize the acidic nature of your product.

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Wash with a dilute acidic solution (e.g., 1M HCl) to remove any basic impurities, including the starting material.

      • The product will remain in the organic layer.

      • To further purify, you can extract the product into a basic aqueous solution (e.g., 1M NaOH), leaving neutral impurities in the organic layer.

      • Carefully acidify the aqueous layer with cold 1M HCl to precipitate your product. The pH at which the product precipitates is critical and should be determined on a small scale first.

    • Recrystallization:

      • Solvent Screening: Experiment with different solvent systems for recrystallization. A mixture of a polar solvent (like water or ethanol) and a less polar co-solvent can often yield good results.

      • pH Adjustment: The solubility of your product is highly pH-dependent. Adjusting the pH of the crystallization medium can significantly improve the purity of the crystals.

    • Column Chromatography: While not ideal for very large scales, silica gel chromatography can be effective for removing stubborn impurities. A mobile phase containing a small amount of acetic or formic acid can improve the peak shape of the carboxylic acid product.

Frequently Asked Questions (FAQs)

Q1: What is the best method for introducing the carboxylic acid group?

A1: The most common method is the carboxylation of the lithiated intermediate with carbon dioxide (CO2). This is typically done by bubbling dry CO2 gas through the reaction mixture or by adding solid dry ice. When using dry ice, it is crucial to use finely crushed, high-purity dry ice to ensure rapid and complete reaction.

Q2: Can I use a Grignard reagent for this synthesis?

A2: While Grignard reagents are powerful tools for C-C bond formation, their use with bromopyridines can be problematic. The formation of the pyridyl Grignard reagent can be sluggish, and side reactions such as halogen-metal exchange and homocoupling are common, often leading to low yields of the desired product.[2]

Q3: My reaction mixture turns dark brown or black during the reaction. Is this normal?

A3: A darkening of the reaction mixture is not uncommon, especially when using organolithium reagents.[1] It can indicate the formation of finely divided metal from side reactions or the decomposition of some of the reagents or intermediates. While not always detrimental, a very dark color could suggest issues with moisture, air, or temperature control. If accompanied by a significant drop in yield, it warrants a thorough review of your experimental setup and reagent quality.

Q4: Is it possible to synthesize the ethyl ester first and then hydrolyze it to the acid?

A4: Yes, this is a very common and often advantageous strategy. Reacting the lithiated intermediate with an electrophile like diethyl carbonate can form the ethyl ester, ethyl 2-(4-bromopyridin-2-yl)acetate.[3] This ester is generally easier to purify by chromatography than the corresponding carboxylic acid. The purified ester can then be hydrolyzed to the final acid product under either acidic or basic conditions.[4] This two-step approach can often lead to a purer final product, which is a significant advantage when scaling up.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Bromopyridin-2-YL)acetic acid via Carboxylation

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-bromo-2-methylpyridine172.0210.0 g58.1 mmol
Diisopropylamine101.199.0 mL64.0 mmol
n-Butyllithium (2.5 M in hexanes)64.0625.6 mL64.0 mmol
Anhydrous Tetrahydrofuran (THF)-200 mL-
Dry Ice (CO2)44.01~50 g-
Diethyl Ether-150 mL-
1 M Hydrochloric Acid-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • LDA Preparation: Under an argon atmosphere, add diisopropylamine (9.0 mL, 64.0 mmol) to anhydrous THF (100 mL) in a flame-dried, three-necked flask equipped with a thermometer and a dropping funnel. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (25.6 mL, 64.0 mmol) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Carbanion Formation: In a separate flame-dried flask, dissolve 4-bromo-2-methylpyridine (10.0 g, 58.1 mmol) in anhydrous THF (100 mL). Cool this solution to -78 °C. Slowly add the prepared LDA solution via cannula to the 4-bromo-2-methylpyridine solution, keeping the internal temperature below -70 °C. A deep red or brown color should develop. Stir the reaction mixture at -78 °C for 1 hour.

  • Carboxylation: Crush a sufficient amount of dry ice into a fine powder. Carefully and portion-wise, add the crushed dry ice to the reaction mixture. The color of the solution should fade. Allow the reaction to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by slowly adding water (50 mL). Adjust the pH of the aqueous layer to ~2 with 1 M HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography.

Visualizing the Workflow

Diagram 1: Synthesis Pathway and Key Control Points

Synthesis_Workflow cluster_LDA LDA Preparation cluster_Reaction Main Reaction cluster_Workup Work-up & Purification Diisopropylamine Diisopropylamine LDA LDA Solution Diisopropylamine->LDA -78 °C, THF nBuLi n-Butyllithium nBuLi->LDA StartMat 4-Bromo-2-methylpyridine Carbanion Lithiated Intermediate StartMat->Carbanion LDA, -78 °C, THF (Critical Step) Product Crude Product Carbanion->Product Carboxylation CO2 CO2 (Dry Ice) CO2->Product Quench Aqueous Quench Product->Quench Acidify Acidification (pH 2) Quench->Acidify Extract Extraction Acidify->Extract Purify Purification Extract->Purify Final Pure Product Purify->Final

Caption: Key stages in the synthesis of 2-(4-Bromopyridin-2-YL)acetic acid.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield Observed CheckMoisture Check for Moisture Contamination? Start->CheckMoisture CheckBase Assess Base Activity/Stoichiometry? CheckMoisture->CheckBase No Sol_Dry Action: Flame-dry glassware, use anhydrous solvents. CheckMoisture->Sol_Dry Yes CheckTemp Review Temperature Control? CheckBase->CheckTemp No Sol_Base Action: Titrate LDA, use fresh reagents. CheckBase->Sol_Base Yes CheckTemp->Start No, re-evaluate Sol_Temp Action: Ensure consistent -78 °C, slow addition. CheckTemp->Sol_Temp Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Gaunt, M. J., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ACS Omega, 7(43), 38915–38925. [Link]

  • Bryce, M. R., & Wakefield, B. J. (1983). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society, Perkin Transactions 1, 245-248. [Link]

Sources

Identifying and minimizing catalyst poisoning in reactions with 2-(4-Bromopyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for handling 2-(4-Bromopyridin-2-YL)acetic acid in catalyzed reactions. This document is designed for researchers, chemists, and process development scientists who utilize this versatile building block. The unique structure of this compound, containing a Lewis-basic pyridine nitrogen, presents a significant challenge in homogeneous catalysis, primarily through catalyst poisoning. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you anticipate, diagnose, and resolve issues related to catalyst deactivation, ensuring your reactions are efficient, reproducible, and successful.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause

This section addresses the fundamental principles behind the challenges encountered when using 2-(4-Bromopyridin-2-YL)acetic acid.

Q1: What makes 2-(4-Bromopyridin-2-YL)acetic acid a "problematic" substrate in palladium-catalyzed cross-coupling reactions?

A1: The primary issue stems from the pyridine nitrogen atom. Pyridine and its derivatives are well-known catalyst poisons for transition metals like palladium.[1][2] The nitrogen's lone pair of electrons can strongly coordinate to the electron-deficient metal center of the catalyst. This coordination occupies active sites that are necessary for the catalytic cycle (e.g., oxidative addition), effectively "poisoning" the catalyst and preventing it from facilitating the desired reaction.[1][3]

Q2: How does this "poisoning" manifest in a reaction?

A2: Catalyst poisoning typically presents as:

  • Low to no conversion: The reaction stalls or fails to proceed to completion, even with extended reaction times or elevated temperatures.[4]

  • Sluggish reaction rates: The reaction proceeds much slower than expected compared to similar substrates that do not contain a pyridine moiety.

  • Reaction failure upon scale-up: A reaction that works on a small scale may fail completely when larger quantities of reagents are used, as the absolute amount of the poisoning substrate overwhelms the catalyst.

  • Formation of byproducts: In some cases, stalled catalytic cycles can lead to side reactions, such as the homocoupling of starting materials.

Q3: Are all palladium catalysts equally susceptible to poisoning by this substrate?

A3: No, susceptibility varies significantly. The stability of the palladium catalyst, largely dictated by its ligand sphere, is crucial. Catalysts with bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos or XPhos) tend to be more resistant to poisoning. These ligands form more stable complexes with palladium, making it harder for the pyridine nitrogen to displace them and deactivate the catalyst.[2] Conversely, "ligandless" palladium sources or those with less sterically demanding ligands are more vulnerable.[2]

Part 2: Proactive Troubleshooting - Experimental Design & Prevention

The best way to deal with catalyst poisoning is to prevent it from the outset. This section provides strategies to design more robust reaction protocols.

Q4: How should I select a catalyst and ligands when working with 2-(4-Bromopyridin-2-YL)acetic acid?

A4: Intelligent catalyst selection is your first line of defense.

  • Prioritize Pre-catalysts: Use modern palladium pre-catalysts (e.g., Buchwald G3 or G4 palladacycles).[5] These are designed for clean and efficient generation of the active Pd(0) species, which is crucial when dealing with challenging substrates.[5]

  • Choose Robust Ligands: Employ bulky, electron-donating phosphine ligands. These ligands not only promote the difficult oxidative addition step with aryl chlorides (and bromides) but also form strong bonds with palladium, which helps to prevent displacement by the pyridine substrate.[2]

  • Consider a Ligand Screen: If facing persistent issues, performing a screen with a variety of ligands from different classes (e.g., Buchwald-type, Josiphos-type, NHC-based) is a highly effective, data-driven approach.

Q5: Can adjusting the reaction conditions minimize poisoning?

A5: Yes, optimizing reaction parameters can have a significant impact.

  • Higher Catalyst Loading: While not always ideal from a cost perspective, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial deactivation by ensuring a sufficient amount of active catalyst remains.

  • Temperature Control: Running the reaction at the lowest temperature that still affords a reasonable rate can be beneficial. Higher temperatures can sometimes accelerate catalyst decomposition or deactivation pathways.

  • Solvent and Base Choice: The choice of solvent and base can influence catalyst stability and activity. Ensure they are pure, anhydrous, and properly degassed, as moisture and oxygen can also deactivate the catalyst.[4]

Q6: Is there a way to "protect" the pyridine nitrogen during the reaction?

A6: While direct protection-deprotection of the pyridine nitrogen can add steps, a related strategy involves using additives that can preferentially coordinate to the catalyst or the substrate. For instance, in some C-H activation contexts, specific directing groups can anchor the catalyst, preventing interference from other coordinating heterocycles.[1] While not a direct protection, this highlights the principle of controlling the catalyst's coordination sphere to bypass poisoning effects.

Part 3: Reactive Troubleshooting - Diagnosis and Mitigation

This section provides a logical workflow for when a reaction involving 2-(4-Bromopyridin-2-YL)acetic acid is underperforming.

Q7: My reaction has stalled. How can I confirm catalyst poisoning is the cause?

A7: A stalled reaction requires systematic diagnosis.

  • Reaction Monitoring: Track the reaction progress using techniques like HPLC, GC, or TLC. A reaction that starts and then plateaus prematurely is a classic sign of catalyst deactivation.

  • Spiking Experiment: In a controlled experiment, add a fresh charge of catalyst (and ligand) to the stalled reaction mixture. If the reaction restarts and proceeds further, it strongly suggests the initial catalyst was deactivated.

  • Control Reaction: Run the reaction with a similar, non-pyridyl substrate (e.g., 2-(4-bromophenyl)acetic acid) under identical conditions. If this control reaction proceeds smoothly, it points towards the pyridine moiety as the culprit.

Q8: What are the advanced analytical methods to definitively identify a poisoned catalyst?

A8: For in-depth, root cause analysis, several surface-sensitive and elemental analysis techniques can be employed, often in collaboration with a specialized analytical lab.[6]

  • X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of poisoning elements (like nitrogen) on the surface of a heterogeneous or recovered catalyst.[6][7][8]

  • Inductively Coupled Plasma (ICP-OES/MS): Measures the elemental composition of the catalyst to check for contaminants or changes in metal/ligand ratio.[7]

  • Temperature-Programmed Desorption (TPD): Can help determine the binding strength of different molecules to the catalyst surface, providing insights into poisoning mechanisms.[6]

Visual Guide: Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting a failing reaction.

G cluster_0 Phase 1: Initial Diagnosis cluster_1 Phase 2: Poisoning Hypothesis cluster_2 Phase 3: Remediation Strategy start Reaction Stalled / Low Conversion monitor Monitor Reaction by HPLC/GC start->monitor check_reagents Verify Reagent Purity & Inert Conditions stalled Does reaction start, then stop? monitor->stalled stalled->check_reagents No spike_exp Spike with Fresh Catalyst stalled->spike_exp Yes spike_result Reaction Restarts? spike_exp->spike_result control_exp Run Non-Pyridyl Control control_result Control Reaction Succeeds? control_exp->control_result spike_result->control_exp No conclusion Catalyst Poisoning Confirmed spike_result->conclusion Yes control_result->check_reagents No control_result->conclusion Yes optimize Optimize Conditions: - Increase Catalyst Load - Screen Ligands - Adjust Temperature conclusion->optimize end Successful Reaction optimize->end

Caption: A workflow for diagnosing and resolving catalyst poisoning.

Part 4: Standard Operating Procedures (SOPs)

This section provides detailed experimental protocols for key troubleshooting and optimization steps.

SOP 1: Catalyst System Screening for Poisoning Resistance

Objective: To empirically determine the most robust palladium catalyst/ligand combination for a cross-coupling reaction with 2-(4-Bromopyridin-2-YL)acetic acid.

Materials:

  • 2-(4-Bromopyridin-2-YL)acetic acid

  • Coupling partner (e.g., a boronic acid for Suzuki coupling)

  • Array of palladium pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, Buchwald G3-type pre-catalysts)

  • Array of phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃, RuPhos)

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF)

  • Anhydrous base (e.g., K₃PO₄, Cs₂CO₃)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

  • HPLC or GC for analysis

Procedure:

  • Preparation: Inside a glovebox, prepare stock solutions of the 2-(4-Bromopyridin-2-YL)acetic acid, the coupling partner, and the base in the chosen solvent.

  • Array Setup: Arrange an array of reaction vials. To each vial, add the appropriate amounts of the palladium source (e.g., 2 mol %) and ligand (e.g., 4 mol %).

  • Reagent Addition: Add the stock solutions of the substrate, coupling partner, and base to each vial. Ensure all vials have the same final concentration and volume.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a heated stirring block set to the desired reaction temperature (e.g., 80-100 °C).

  • Monitoring: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction vial. Quench the aliquot, dilute it, and analyze by HPLC or GC to determine the percent conversion to the desired product.

  • Analysis: Compare the conversion rates across the different catalyst/ligand systems. The system providing the highest, most stable conversion over time is the most resistant to poisoning for this specific transformation.

SOP 2: Catalyst Regeneration (Bench-Scale)

Objective: To attempt the reactivation of a poisoned heterogeneous palladium catalyst (e.g., Pd on Carbon) after a reaction with 2-(4-Bromopyridin-2-YL)acetic acid. Note: Success is not guaranteed and depends heavily on the nature of the poisoning.

Materials:

  • Spent/poisoned Pd/C catalyst

  • Acidic solution (e.g., dilute acetic acid in an organic solvent)

  • Basic solution (e.g., dilute solution of an alkali metal carbonate)[9]

  • Filtration apparatus

  • Drying oven

Procedure:

  • Catalyst Separation: After the reaction, carefully separate the spent palladium catalyst from the reaction mixture by filtration.[9]

  • Washing: Wash the recovered catalyst thoroughly with fresh solvent to remove any adsorbed organic residues.

  • Acid Treatment: Suspend the catalyst in a dilute acidic solution and stir for 1-2 hours at room temperature. This step aims to protonate and displace the coordinating pyridine species from the palladium surface.

  • Filtration and Neutralization: Filter the catalyst again and wash it with deionized water until the filtrate is neutral. Some protocols suggest a subsequent wash with a dilute basic solution to neutralize any remaining acid.[9]

  • Drying: Dry the washed catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80 °C) before attempting to reuse it.

  • Activity Test: Test the activity of the regenerated catalyst on a small-scale reaction to determine if any catalytic function has been restored. Compare its performance to a fresh catalyst.

Data Summary Tables

Table 1: Ligand Selection Guide for Pyridine-Containing Substrates

Ligand ClassExample LigandsSteric BulkElectron DonatingGeneral Performance with Pyridines
Dialkylbiarylphosphines SPhos, XPhos, RuPhosVery HighVery HighExcellent: Generally the best choice for overcoming poisoning.
Trialkylphosphines P(t-Bu)₃, PCy₃HighHighGood to Excellent: Highly active but can be sensitive to air.
Triphenylphosphine PPh₃MediumMediumPoor to Fair: Often susceptible to displacement and poisoning.
"Ligandless" NoneN/AN/APoor: Not recommended; highly prone to deactivation.

Table 2: Troubleshooting Quick Reference

SymptomProbable CauseRecommended First Action
No reaction at all Severe catalyst poisoning; inactive pre-catalyst; poor reagent quality.Verify reagents are pure and anhydrous. Use a robust pre-catalyst like a G3-palladacycle.
Reaction starts, then stalls Catalyst deactivation during the reaction.Add a second charge of catalyst to see if the reaction restarts.
Low yield, but clean Incomplete reaction due to insufficient active catalyst.Increase catalyst loading (e.g., from 1% to 3%) and/or switch to a bulkier ligand.
Multiple byproducts Catalyst decomposition or side-reactions are competing.Lower the reaction temperature and screen different ligand/solvent combinations.
References
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Catalyst Poisoning Testing - Intertek.
  • Sulfur Poisoning and Regeneration of Palladium-based Catalysts - RSC Publishing.
  • Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles - ACS Publications.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • Method for reactivating palladium catalysts - Google Patents.
  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society.
  • Analysis of Catalysts | tasconusa.com.
  • Mechanisms of Catalyst Poisoning in Industrial Methanol Plants - ResearchGate.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH.
  • How to avoid byproduct formation in Suzuki reactions of chloropyridines - Benchchem.
  • Technical Support Center: Preventing Catalyst Deactivation in Cross-Coupling Reactions of Pyrimidines - Benchchem.

Sources

Validation & Comparative

Illuminating the Molecular Architecture: A Comparative Guide to the Structural Elucidation of Novel 2-(4-Bromopyridin-2-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of innovation. The 2-(4-bromopyridin-2-yl)acetic acid scaffold is a versatile building block, offering multiple points for chemical modification to modulate physicochemical properties and biological activity. This guide provides an in-depth, comparative analysis of the key analytical techniques used to elucidate the structures of novel derivatives of this parent compound, focusing on esters and amides. We will explore the causality behind experimental choices and present supporting data from both the primary target molecules and their close structural analogs to provide a comprehensive and practical framework for characterization.

The Strategic Importance of the 2-(4-Bromopyridin-2-yl)acetic Acid Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, present in numerous approved drugs. The introduction of a bromine atom at the C4-position and an acetic acid moiety at the C2-position creates a unique electronic and steric environment. The bromine atom can participate in halogen bonding and serves as a key handle for further functionalization via cross-coupling reactions. The acetic acid group provides a readily derivatizable point for creating esters and amides, allowing for the exploration of structure-activity relationships (SAR) by modifying lipophilicity, hydrogen bonding potential, and steric bulk. Understanding the precise structural features of these derivatives is paramount for rational drug design and development.

Synthesis of Derivatives: A Foundational Workflow

The synthesis of novel derivatives typically begins with the parent acid or its corresponding ester. A common and efficient route to the ethyl ester, a key intermediate, involves the deprotonation of 4-bromo-2-methylpyridine followed by carboxylation with diethyl carbonate.

Experimental Protocol: Synthesis of Ethyl 2-(4-bromopyridin-2-yl)acetate.[1]
  • Under an inert nitrogen atmosphere, dissolve 4-bromo-2-methylpyridine (2.00 g) and diethyl carbonate (1.8 mL) in anhydrous tetrahydrofuran (30 mL).

  • Cool the solution to -70°C using a dry ice/acetone bath.

  • Slowly add lithium diisopropylamide (LDA) solution (2 M in THF/heptane/ethylbenzene, 3.00 mL) dropwise, maintaining the temperature at -70°C.

  • Stir the reaction mixture at -70°C for 1 hour.

  • Slowly add a second portion of LDA solution (3.00 mL) and continue stirring at -70°C for another hour.

  • Quench the reaction by the addition of water.

  • Extract the mixture with ethyl acetate. The organic layers are combined, washed with saturated brine, and dried over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: cyclohexane/ethyl acetate gradient) to yield ethyl 2-(4-bromopyridin-2-yl)acetate.[1]

This ester can then be hydrolyzed to the parent acid or directly converted to amide derivatives. Amide synthesis is often achieved through activation of the carboxylic acid (if starting from the acid) with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) followed by reaction with the desired amine.[2] Alternatively, direct acylation of an amine with an acyl chloride, prepared from the parent acid, is a robust method.[3]

Logical Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_analysis Structural Elucidation Start 4-Bromo-2-methylpyridine Ester Ethyl 2-(4-Bromopyridin-2-yl)acetate Start->Ester LDA, (EtO)2CO Acid 2-(4-Bromopyridin-2-yl)acetic Acid Ester->Acid Hydrolysis Amide Novel Amide Derivative Acid->Amide EDC, Amine Amine Primary/Secondary Amine Amine->Amide Purified Purified Derivative Amide->Purified Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified->NMR MS Mass Spectrometry (ESI-MS, HRMS) Purified->MS IR IR Spectroscopy Purified->IR Xray X-ray Crystallography Purified->Xray Structure Confirmed Structure NMR->Structure MS->Structure IR->Structure Xray->Structure

Caption: A streamlined workflow for the synthesis and structural confirmation of novel derivatives.

Comparative Spectroscopic Analysis

A multi-technique spectroscopic approach is essential for unambiguous structural confirmation. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For 2-(4-bromopyridin-2-yl)acetic acid derivatives, ¹H and ¹³C NMR provide definitive information on the substitution pattern and the nature of the derivatized group.

¹H NMR Spectroscopy: The pyridine ring protons of the core structure typically appear as three distinct signals in the aromatic region.

  • H6: Usually the most downfield proton, appearing as a doublet due to coupling with H5.

  • H5: Appears as a doublet of doublets, coupled to both H6 and H3.

  • H3: Often appears as a doublet or a singlet-like signal, depending on the resolution and coupling constant with H5. The methylene protons (-CH₂-) of the acetic acid moiety typically resonate as a singlet, providing a key diagnostic signal.

¹³C NMR Spectroscopy: The spectrum will show distinct signals for the pyridine ring carbons, the methylene carbon, and the carbonyl carbon, in addition to signals from the ester or amide functional group.

Table 1: Comparative ¹H and ¹³C NMR Data for the Core Scaffold and a Representative Derivative

Compound/AnalogSpectroscopic Data
Ethyl 2-(4-bromopyridin-2-yl)acetate ¹H NMR (Predicted): δ ~8.4 (d, 1H, H6), ~7.5 (d, 1H, H3), ~7.3 (dd, 1H, H5), 4.2 (q, 2H, -OCH₂CH₃), 3.8 (s, 2H, -CH₂CO), 1.25 (t, 3H, -OCH₂CH₃).¹³C NMR (Predicted): δ ~170 (C=O), ~158 (C2), ~150 (C6), ~145 (C4-Br), ~128 (C5), ~125 (C3), ~61 (-OCH₂), ~45 (-CH₂CO), ~14 (-CH₃).
N-(5-methylpyridin-2-yl)-2-(4-bromophenyl)acetamide (Close Analog)[2]¹H NMR (Actual, CDCl₃): δ 8.13 (d, 1H), 7.98 (d, 1H), 7.55 (dd, 1H), 7.47 (d, 2H), 7.20 (d, 2H), 3.70 (s, 2H), 2.27 (s, 3H).
Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition of the synthesized derivatives.

  • Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for these derivatives, typically yielding a prominent protonated molecular ion peak ([M+H]⁺). A key diagnostic feature for these compounds is the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity separated by 2 m/z units for any bromine-containing fragment, including the molecular ion. For example, for ethyl 2-(4-bromopyridin-2-yl)acetate (MW: 244.09), ESI-MS shows peaks at m/z = 244 and 246.[1]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula, which is essential for confirming the identity of a novel compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. For this class of derivatives, the most informative region is the carbonyl stretching frequency.

  • Esters: Typically show a strong C=O stretch at ~1735-1750 cm⁻¹.

  • Amides: Exhibit a strong C=O stretch (Amide I band) at a lower frequency, typically ~1630-1680 cm⁻¹, due to resonance. The N-H stretch of secondary amides appears as a sharp peak around 3300 cm⁻¹.

This clear difference in the carbonyl stretching frequency provides a rapid and reliable method to distinguish between ester and amide derivatives.

X-ray Crystallography: The Definitive Structural Proof

While spectroscopic methods define the connectivity of a molecule, single-crystal X-ray crystallography provides its exact three-dimensional arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for a derivative of 2-(4-bromopyridin-2-yl)acetic acid is not publicly available, we can gain significant insight by examining the crystal structures of closely related analogs.

Case Study: Crystal Structure of 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide[2]

This analog differs from our target amide only by the position of the nitrogen within the six-membered ring (phenyl vs. pyridinyl). Its crystal structure reveals several key features that are highly likely to be conserved in the target derivatives:

  • Molecular Conformation: The dihedral angle between the pyridine and the bromophenyl rings is significant (84-88°), indicating a non-planar conformation.[2] This twist is crucial for defining the molecule's shape and how it might interact with a biological target.

  • Intramolecular Hydrogen Bonding: An intramolecular C-H···O hydrogen bond is observed, forming a six-membered ring motif (S(6)).[2] This interaction helps to rigidify the conformation of the acetamide linker.

  • Intermolecular Interactions: In the crystal lattice, molecules are linked by N-H···N hydrogen bonds, forming chains. These chains are further organized into a three-dimensional network via C-H···O interactions.[2] These interactions dictate the crystal packing and influence physical properties like solubility and melting point.

Table 2: Comparative Crystallographic Data of Structurally Related Amides

Feature2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide[2]2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide[4]
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP bca
Dihedral Angle (Aromatic Rings) 84.28 - 87.99°54.6°
Key Intermolecular Interaction N-H···N Hydrogen BondsN-H···N Hydrogen Bonds
Intramolecular Motif C-H···O Hydrogen Bond (S(6) ring)C-H···O Hydrogen Bond (S(6) ring)

This comparison demonstrates that while the overall crystal packing can vary, the fundamental hydrogen bonding motifs (both intra- and intermolecular) are likely to be conserved features in amide derivatives of this general structure.

Visualization of Key Structural Features

G cluster_inter Intermolecular Interactions cluster_intra Intramolecular Conformation mol1 Molecule A (N-H donor) mol2 Molecule B (Pyridine N acceptor) mol1->mol2 N-H···N Hydrogen Bond ring1 4-Bromopyridinyl Ring ring2 Amide Substituent Ring ring1->ring2 Significant Dihedral Angle amide_link Amide Linker (C-H···O H-bond) ring1->amide_link amide_link->ring2

Caption: Key intra- and intermolecular forces governing the structure of amide derivatives.

Performance Comparison: Biological Activity Insights

While detailed performance data for novel 2-(4-bromopyridin-2-yl)acetic acid derivatives is sparse, the broader class of brominated pyridines and related acetamides has shown promise in various therapeutic areas. For instance, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been investigated as antibacterial agents against ESBL-producing E. coli.[5] Similarly, other bromophenol derivatives have demonstrated significant activity against Staphylococcus aureus and MRSA.[6]

The structural features elucidated—such as the defined conformational twist and the array of hydrogen bond donors and acceptors—are critical for molecular recognition by biological targets like enzyme active sites. The presence of the bromine atom not only offers a site for further synthetic elaboration but also enhances lipophilicity and can participate in halogen bonding, a key interaction in many protein-ligand complexes. Therefore, it is reasonable to hypothesize that novel derivatives of the 2-(4-bromopyridin-2-yl)acetic acid scaffold represent a promising avenue for the development of new therapeutic agents, particularly in the anti-infective space. Future work should focus on synthesizing a library of these compounds and screening them against various bacterial and fungal pathogens to establish a clear SAR and validate their performance against existing alternatives.

Conclusion

The structural elucidation of novel 2-(4-bromopyridin-2-yl)acetic acid derivatives requires a synergistic application of modern analytical techniques. NMR and mass spectrometry are indispensable for confirming covalent connectivity and elemental composition, while IR spectroscopy provides a rapid check for key functional groups. For definitive proof of the three-dimensional architecture and intermolecular interactions, single-crystal X-ray crystallography is the gold standard. By drawing logical inferences from closely related, structurally characterized analogs, researchers can build a robust understanding of the conformational and interactional preferences of this valuable scaffold. This comprehensive structural knowledge is the critical foundation upon which successful drug discovery and development programs are built.

References

  • Fun, H.-K., Ooi, C. W., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2526. [Link]

  • Chembeez. methyl 2-(4-bromopyridin-2-yl)acetate, 95%. [Link]

  • Nayak, P. S., Narayana, B., Sarojini, B. K., Jasinski, J. P., & Butcher, R. J. (2013). 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o891. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53403631, 2-(4-Bromopyridin-2-YL)acetic acid. [Link]

  • ResearchGate. Synthesis, crystal structure, antibacterial activity and computational investigations of ethyl-2-(4-[(benzofuran-2-yl)methyl]-3-methyl-6-oxopyridazin-1(6H)-yl) acetate. [Link]

  • Al-Ghorbani, M., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3053. [Link]

  • Chen, Y.-C., et al. (2023). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. International Journal of Molecular Sciences, 24(22), 16450. [Link]

Sources

A Comprehensive Guide to 2D NMR Analysis for Structure Confirmation of 2-(4-Bromopyridin-2-YL)acetic Acid Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for drug discovery and development, unambiguous structural confirmation is a critical step to ensure the validity of subsequent biological and pharmacological studies. This guide provides an in-depth analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structure elucidation of 2-(4-Bromopyridin-2-YL)acetic acid and its derivatives. We will explore the causality behind experimental choices, compare 2D NMR with alternative analytical techniques, and provide detailed protocols for robust data acquisition and interpretation.

The Challenge: Unambiguous Structure Confirmation

While one-dimensional (1D) NMR provides initial insights into the chemical environment of protons and carbons, complex molecules or isomers can lead to overlapping signals and ambiguous assignments.[1][2] For a substituted pyridine derivative like 2-(4-Bromopyridin-2-YL)acetic acid, confirming the precise substitution pattern and the connectivity of the acetic acid moiety requires more sophisticated techniques. 2D NMR spectroscopy addresses this challenge by introducing a second frequency dimension, which helps to resolve overlapping peaks and reveals correlations between different nuclei.[3]

The Power of 2D NMR: A Multi-faceted Approach

A suite of 2D NMR experiments, including COSY, HSQC, and HMBC, provides a self-validating system for piecing together the molecular puzzle.[4][5] Each experiment offers a unique piece of structural information, and their combined interpretation leads to a confident structural assignment.

COSY (Correlation Spectroscopy): Mapping Proton-Proton Couplings

The COSY experiment is a homonuclear technique that identifies protons that are coupled to each other, typically through two or three bonds.[6] In a COSY spectrum, the 1D proton spectrum is plotted on both axes, and cross-peaks indicate which protons are neighbors.[3] For 2-(4-Bromopyridin-2-YL)acetic acid, COSY is instrumental in establishing the connectivity of the protons on the pyridine ring.

dot graph COSY_Correlations { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

H3 [label="H3", pos="0,1!"]; H5 [label="H5", pos="1.5,1!"]; H6 [label="H6", pos="0.75,0!"]; CH2 [label="CH2", pos="-1,0!"];

H5 -- H6; H3 -- CH2 [style=dashed, color="#EA4335", label="No Correlation"]; } caption { label = "Expected COSY correlations for 2-(4-Bromopyridin-2-YL)acetic acid."; fontsize = 10; }

In the pyridine ring, one would expect to see a correlation between H5 and H6. The absence of a correlation between H3 and H5 confirms the 4-bromo substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment is a heteronuclear technique that correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[7] This experiment is highly sensitive and provides a clear map of which proton signal corresponds to which carbon signal.[7]

dot graph HSQC_Correlations { layout=neato; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

H3 [label="H3", pos="0,1.5!"]; C3 [label="C3", pos="0,0!"]; H5 [label="H5", pos="2,1.5!"]; C5 [label="C5", pos="2,0!"]; H6 [label="H6", pos="4,1.5!"]; C6 [label="C6", pos="4,0!"]; CH2 [label="CH2", pos="-2,1.5!"]; C_CH2 [label="C_CH2", pos="-2,0!"];

H3 -- C3; H5 -- C5; H6 -- C6; CH2 -- C_CH2; } caption { label = "Expected HSQC correlations for 2-(4-Bromopyridin-2-YL)acetic acid."; fontsize = 10; }

For 2-(4-Bromopyridin-2-YL)acetic acid, HSQC would show correlations between H3 and C3, H5 and C5, H6 and C6, and the methylene protons with their corresponding carbon. This definitively assigns the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

The HMBC experiment is the cornerstone for elucidating the complete carbon framework, especially for identifying quaternary (non-protonated) carbons.[8] It reveals correlations between protons and carbons that are two or three bonds away.[7] This long-range connectivity information is crucial for piecing together the different fragments of the molecule.

dot graph HMBC_Correlations { layout=neato; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

H3 [label="H3", pos="0,2!"]; H5 [label="H5", pos="2,2!"]; H6 [label="H6", pos="4,2!"]; CH2 [label="CH2", pos="-2,2!"];

C2 [label="C2", pos="-1,0!"]; C4 [label="C4", pos="1,0!"]; C_COOH [label="COOH", pos="-3,0!"];

H3 -- C2; H3 -- C4; H5 -- C4; H6 -- C2; H6 -- C4; CH2 -- C2; CH2 -- C3; CH2 -- C_COOH; } caption { label = "Key expected HMBC correlations for structural confirmation."; fontsize = 10; }

Key HMBC correlations for 2-(4-Bromopyridin-2-YL)acetic acid would include:

  • Correlations from the methylene protons to C2 of the pyridine ring and the carboxyl carbon, confirming the attachment of the acetic acid moiety at the 2-position.

  • Correlations from H3 to C2 and C4.

  • Correlations from H5 to C4 and C6.

  • Correlations from H6 to C2 and C5.

These correlations, taken together, provide an unambiguous assembly of the entire molecular structure.

Comparison with Alternative Techniques

While 2D NMR is a powerful tool, it's important to understand its place among other analytical techniques for structure confirmation.[9]

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
2D NMR Nuclear spin correlations in a magnetic fieldDetailed connectivity and spatial relationships between atoms.Provides a complete and unambiguous structural elucidation in solution.Requires a relatively large amount of pure sample and can be time-consuming.
1D NMR Nuclear spin absorption in a magnetic fieldInformation on the chemical environment of individual nuclei.[10]Fast and provides essential preliminary structural information.Signal overlap in complex molecules can lead to ambiguity.[1]
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesMolecular weight and fragmentation patterns.[11][12]High sensitivity and can determine the elemental composition with high accuracy.[13]Does not provide direct information on atom connectivity or stereochemistry.
X-ray Crystallography Diffraction of X-rays by a single crystalPrecise 3D atomic coordinates in the solid state.Provides the absolute structure with high precision.Requires a suitable single crystal, which can be difficult to obtain.[14]

Experimental Protocols

Sample Preparation
  • Dissolve 5-10 mg of the purified 2-(4-Bromopyridin-2-YL)acetic acid product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Transfer the solution to a standard 5 mm NMR tube.

2D NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.[15]

COSY (gCOSY):

  • Pulse Program: A standard gradient-enhanced COSY pulse program.

  • Spectral Width: 10-12 ppm in both dimensions.

  • Number of Increments (F1): 256-512.

  • Scans per Increment: 2-8.

  • Relaxation Delay: 1.5-2.0 s.

HSQC (gHSQC):

  • Pulse Program: A standard gradient-enhanced HSQC pulse program.

  • ¹H Spectral Width: 10-12 ppm.

  • ¹³C Spectral Width: 0-160 ppm.

  • Number of Increments (F1): 128-256.

  • Scans per Increment: 4-16.

  • Relaxation Delay: 1.5 s.

HMBC (gHMBC):

  • Pulse Program: A standard gradient-enhanced HMBC pulse program.

  • ¹H Spectral Width: 10-12 ppm.

  • ¹³C Spectral Width: 0-160 ppm.

  • Number of Increments (F1): 256-512.

  • Scans per Increment: 8-32 (or more depending on concentration).

  • Long-range J-coupling optimization: 8 Hz.

  • Relaxation Delay: 1.5-2.0 s.

Data Processing and Interpretation
  • Apply appropriate window functions (e.g., sine-bell) to the acquired data.

  • Perform a two-dimensional Fourier transform.

  • Phase and baseline correct the spectra.

  • Reference the spectra to the residual solvent peak.

  • Systematically analyze the cross-peaks in each spectrum to build up the molecular structure, starting with the most downfield protons and working through the spin systems.

Conclusion

The synergistic use of COSY, HSQC, and HMBC 2D NMR experiments provides an exceptionally robust and reliable method for the complete and unambiguous structure confirmation of 2-(4-Bromopyridin-2-YL)acetic acid and its derivatives. This comprehensive approach ensures the scientific integrity of the synthesized compounds, which is paramount for their advancement in the drug development pipeline. While other techniques like mass spectrometry and X-ray crystallography offer valuable complementary information, 2D NMR remains the gold standard for detailed structural elucidation in solution.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015).
  • Advances in structure elucidation of small molecules using mass spectrometry. (n.d.).
  • Chemical structure confirmation: Significance and symbolism. (2024). Wisdomlib.org.
  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv
  • Application of Mass Spectrometry on Small Molecule Analysis. (2022). TIGP.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube.
  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
  • 2D NMR Introduction. (2025). Chemistry LibreTexts.
  • HSQC and HMBC. (n.d.). Columbia University.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). Anuchem.
  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility.
  • HMBC and HMQC Spectra. (2022). Chemistry LibreTexts.
  • HSQC – Revealing the direct-bonded proton-carbon instrument. (2019). Nanalysis.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013).
  • Interpreting Complex NMR Spectra of Substituted Pyridines. (n.d.). Benchchem.
  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (2018).
  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (n.d.). MDPI.

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Comparative Reactivity Analysis: 2-(4-Bromopyridin-2-YL)acetic acid vs. 2-(4-Chloropyridin-2-YL)acetic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of modern drug discovery and materials science, pyridine scaffolds are indispensable building blocks. Their utility is often unlocked through functionalization, primarily via cross-coupling reactions. The choice of starting material is a critical decision point that dictates reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth comparison of two closely related yet distinct building blocks: 2-(4-Bromopyridin-2-YL)acetic acid and 2-(4-Chloropyridin-2-YL)acetic acid. We will dissect their reactivity profiles, supported by established chemical principles and experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

Theoretical Underpinnings: The Halogen Dance in Catalytic Cycles

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease with which the carbon-halogen (C-X) bond undergoes oxidative addition to a low-valent metal center, typically Pd(0). This step is often the rate-determining step of the catalytic cycle. The established reactivity trend for halogens in this process is I > Br > Cl >> F . This trend is a direct consequence of two key physical properties:

  • Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond. Consequently, less energy is required to cleave the C-Br bond, leading to a lower activation energy for the oxidative addition step.

  • Electronegativity and Polarizability: While chlorine is more electronegative, the larger and more polarizable nature of the bromine atom facilitates a more effective orbital overlap with the palladium catalyst's d-orbitals, promoting the oxidative addition process.

Therefore, from a purely theoretical standpoint, 2-(4-Bromopyridin-2-YL)acetic acid is expected to be significantly more reactive than its chloro-analogue . This has profound practical implications for reaction conditions. Reactions with the bromo-derivative can often be performed under milder conditions—lower temperatures, less reactive catalysts, and shorter reaction times—whereas the chloro-derivative typically demands more forcing conditions to achieve comparable yields.

Comparative Experimental Data: Suzuki-Miyaura Coupling

Parameter2-(4-Bromopyridin-2-YL)acetic acid2-(4-Chloropyridin-2-YL)acetic acid
Expected Reactivity HighModerate to Low
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd₂(dba)₃/XPhos, RuPhos Pd G3
Ligand Requirement Standard phosphines (e.g., PPh₃) often suffice.Requires bulky, electron-rich biarylphosphine ligands to facilitate C-Cl bond activation.
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄, NaOt-Bu (stronger bases)
Temperature 80-100 °C100-120 °C
Reaction Time 2-12 hours12-24 hours
Anticipated Yield Good to ExcellentModerate to Good (highly dependent on catalyst/ligand choice)

This table is a composite representation based on established principles of cross-coupling chemistry. Specific results will vary based on the exact substrates and conditions employed.

Causality Behind Experimental Choices:

  • For the Bromo-Compound: The C-Br bond is sufficiently reactive that "first-generation" catalysts like Pd(PPh₃)₄ and standard inorganic bases are often effective. The primary driver is simply providing enough thermal energy to drive the catalytic cycle.

  • For the Chloro-Compound: The strength of the C-Cl bond presents a significant kinetic barrier. To overcome this, more sophisticated catalytic systems are required.[3] Bulky electron-rich ligands (like XPhos or RuPhos) are essential. They promote the formation of a more electron-rich, coordinatively unsaturated Pd(0) species, which is more potent in cleaving the strong C-Cl bond. Furthermore, stronger bases are often needed to facilitate the transmetalation step, which can also be sluggish.[4]

Experimental Protocols

The following protocols are generalized starting points and should be optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of 2-(4-Bromopyridin-2-YL)acetic acid

This protocol leverages the higher reactivity of the C-Br bond, allowing for more conventional catalytic systems.

dot

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-(4-Bromopyridin-2-YL)acetic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle two more times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and Water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Suzuki-Miyaura Coupling of 2-(4-Chloropyridin-2-YL)acetic acid

This protocol employs a more advanced catalytic system necessary to activate the less reactive C-Cl bond.

dot

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried microwave vial containing a magnetic stir bar, add 2-(4-Chloropyridin-2-YL)acetic acid (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).

  • Catalyst Addition: In a glovebox, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the vial, remove from the glovebox.

  • Solvent Addition: Add degassed solvent (e.g., tert-Amyl alcohol) via syringe.

  • Reaction: Place the vial in a preheated heating block or microwave reactor at 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Practical Considerations and Reagent Selection

dot

Reagent_Selection Start Project Goal: Synthesize Arylated 2-pyridylacetic acid Cost Is cost the primary constraint? Start->Cost Reactivity Is rapid, high-yield reaction critical? Cost->Reactivity No UseChloro Choose: 2-(4-chloropyridin-2-YL)acetic acid (Generally lower cost) Cost->UseChloro Yes Ortho Is orthogonal reactivity needed for a dihalo-pyridine? Reactivity->Ortho No UseBromo Choose: 2-(4-bromopyridin-2-YL)acetic acid (Higher reactivity) Reactivity->UseBromo Yes Ortho->UseBromo No, single coupling ConsiderOrtho Evaluate specific dihalo- substrate. Bromo/Iodo allows selective C-I coupling first. Ortho->ConsiderOrtho Yes

Caption: Decision flowchart for selecting the appropriate starting material.

  • When to Choose 2-(4-Bromopyridin-2-YL)acetic acid:

    • Speed and Efficiency: When the primary goal is to achieve a high yield in a short amount of time under mild conditions.

    • Standard Catalytic Systems: If the lab is not equipped with specialized, air-sensitive ligands and pre-catalysts, the bromo-derivative is more forgiving.

    • Proof-of-Concept: For initial exploratory chemistry, the higher success probability of the bromo-compound makes it an ideal choice.

  • When to Choose 2-(4-Chloropyridin-2-YL)acetic acid:

    • Cost-Effectiveness: On a large scale, chloro-aromatics are often significantly cheaper than their bromo-counterparts. For industrial or scale-up campaigns, the cost savings on the starting material can outweigh the expense of a more sophisticated catalyst.

    • Availability: In some cases, the chloro-analogue may be more readily available from commercial suppliers.

    • Orthogonal Reactivity: In a molecule containing both a chlorine and a bromine (or iodine), the bromine can be selectively coupled while leaving the chlorine intact for a subsequent, different transformation.[6]

Conclusion

The choice between 2-(4-Bromopyridin-2-YL)acetic acid and 2-(4-Chloropyridin-2-YL)acetic acid is a classic case of balancing reactivity against cost and scalability. The bromo-derivative offers superior reactivity, enabling milder conditions and simpler catalytic systems, making it ideal for rapid, lab-scale synthesis. Conversely, the chloro-derivative, while demanding more robust catalysts and harsher conditions, provides a significant cost advantage that becomes compelling at larger scales. A thorough understanding of the principles of C-X bond activation allows the discerning scientist to select the optimal reagent, tailoring their synthetic strategy to meet the specific demands of their research program.

References

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Available at: [Link]

  • Royal Society of Chemistry. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available at: [Link]

  • MIT OpenCourseWare. The Suzuki Reaction. Available at: [Link]

  • National Center for Biotechnology Information. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Available at: [Link]

  • PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Available at: [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

  • Royal Society of Chemistry. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available at: [Link]

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A Comparative Guide to Palladium Catalysts for Cross-Coupling with 2-(4-Bromopyridin-2-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry, with the pyridine ring being a prevalent motif in a vast number of pharmaceuticals. Cross-coupling reactions catalyzed by palladium complexes are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the diversification of pyridine-containing molecules. This guide provides a comparative analysis of palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions with the challenging substrate, 2-(4-Bromopyridin-2-YL)acetic acid.

The presence of a carboxylic acid group and a nitrogen atom within the pyridine ring of 2-(4-Bromopyridin-2-YL)acetic acid presents unique challenges. The acidic proton of the carboxylic acid can interfere with basic reaction conditions, and the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1][2] Therefore, the judicious selection of the palladium catalyst, ligands, base, and solvent system is paramount for achieving high yields and reaction efficiency.

Comparative Performance of Palladium Catalysts

The choice of the palladium catalyst and its associated ligand system is critical in overcoming the inherent challenges of cross-coupling with 2-(4-Bromopyridin-2-YL)acetic acid. The following tables provide a comparative overview of various palladium catalytic systems for Suzuki-Miyaura, Heck, and Sonogashira reactions, with performance data extrapolated from studies on analogous bromopyridine substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds. For substrates like 2-(4-Bromopyridin-2-YL)acetic acid, the choice of a suitable base is crucial to deprotonate the carboxylic acid and facilitate the catalytic cycle without unwanted side reactions.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901875-85A classic and widely used catalyst, though longer reaction times may be required.[1]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018>90SPhos is a bulky, electron-rich phosphine ligand that can improve catalytic activity.[1]
PdCl₂(dppf) (3 mol%)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854~90A robust catalyst suitable for a range of bromopyridines.[1]
Heck Reaction

The Heck reaction enables the arylation of alkenes. For 2-(4-Bromopyridin-2-YL)acetic acid, this reaction can be employed to introduce vinyl groups, which can be further functionalized. The choice of base and the potential for intramolecular coordination of the carboxylic acid are key considerations.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (1 mol%) / P(o-tolyl)₃ (2 mol%)K₂CO₃DMF/H₂O (1:1)804~85A common and effective catalyst system for Heck reactions of heteroaryl bromides.[3]
PdCl₂(PPh₃)₂ (3 mol%)Et₃NDMF10012~80A standard catalyst, though higher temperatures may be necessary.[4]
Pd(OAc)₂ (0.05 mol%)Al₂O₃ (adsorbed)Solvent-free (Microwave)300W0.3-0.4>90Microwave-assisted, solvent-free conditions can offer rapid and high-yielding transformations.[5]
Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)–C(sp) bonds, leading to the synthesis of alkynylpyridines. Copper co-catalysis is often employed, but copper-free systems are also effective and can be advantageous in certain contexts.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%) / CuI (5 mol%)Et₃NDMF100372-96A highly efficient system for the Sonogashira coupling of 2-amino-3-bromopyridines.[6]
Pd(PPh₃)₄ (0.15 equiv) / CuI (0.3 equiv)Et₃NTHFRoom Temp16~90Mild reaction conditions are possible with this classic catalyst system.[7]
Copper-Free: Pd(OAc)₂ / LigandAmine BaseVariesVariesVariesVariesCopper-free conditions can be beneficial to avoid homocoupling of the alkyne.[5]

Experimental Workflows and Catalytic Cycles

To provide a practical framework for researchers, this section outlines a generalized experimental workflow and the fundamental catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Generalized Experimental Workflow

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction. [8]

Heck Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Alkene Complex Alkene Complex Ar-Pd(II)(Br)L2->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Insertion Product->Pd(0)L2 β-Hydride Elimination & Reductive Elimination (Base) Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)Br Cu(I)Br H-C≡CR H-C≡CR Cu(I)Br->H-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)(Br)L2 H-C≡CR->Cu(I)-C≡CR Base

Caption: Generalized catalytic cycle for a Sonogashira cross-coupling reaction with a copper co-catalyst.

[9]### Detailed Experimental Protocols

The following are generalized protocols for the palladium-catalyzed cross-coupling of 2-(4-Bromopyridin-2-YL)acetic acid. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of bromopyridine derivatives.

[1][2]Materials:

  • 2-(4-Bromopyridin-2-YL)acetic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.6 mol%)

  • Anhydrous and degassed toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-(4-Bromopyridin-2-YL)acetic acid, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ and SPhos in a small amount of toluene. Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add degassed toluene to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 18 hours, or until reaction completion is observed by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction

This protocol is based on established methods for the Heck reaction of heteroaryl bromides.

[3]Materials:

  • 2-(4-Bromopyridin-2-YL)acetic acid (1.0 equiv)

  • Alkene (1.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (2 mol%)

  • Degassed DMF/H₂O (1:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk tube, add 2-(4-Bromopyridin-2-YL)acetic acid, potassium carbonate, Pd(OAc)₂, and P(o-tolyl)₃.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Reagent Addition: Add the degassed DMF/H₂O solvent mixture and the alkene via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4 hours, or until the starting material is consumed.

  • Work-up: Cool the mixture, extract with an appropriate organic solvent (e.g., ethyl acetate), and wash with water.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography.

Protocol 3: Sonogashira Coupling

This protocol is adapted from a highly efficient method for the Sonogashira coupling of aminobromopyridines.

[6]Materials:

  • 2-(4-Bromopyridin-2-YL)acetic acid (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Triethylamine (Et₃N) (as base and solvent)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Degassed DMF

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a round-bottomed flask under an inert atmosphere, stir a mixture of Pd(CF₃COO)₂, PPh₃, and CuI in DMF for 30 minutes.

  • Reagent Addition: Add 2-(4-Bromopyridin-2-YL)acetic acid, the terminal alkyne, and triethylamine to the catalyst mixture.

  • Reaction: Heat the reaction mixture to 100 °C for 3 hours, monitoring the reaction by TLC.

  • Work-up: After completion, pour the reaction mixture into a saturated aqueous solution of sodium chloride and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Conclusion

The selection of an appropriate palladium catalyst is a critical determinant for the successful cross-coupling of 2-(4-Bromopyridin-2-YL)acetic acid. While classic catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos often provide superior performance, especially for challenging substrates. For Heck reactions, phosphine-free or microwave-assisted protocols can offer significant advantages in terms of efficiency and sustainability. In Sonogashira couplings, both traditional copper co-catalyzed systems and copper-free alternatives should be considered, with the choice depending on the specific alkyne and the desired reaction conditions. The protocols and comparative data presented in this guide serve as a valuable resource for researchers to navigate the complexities of palladium-catalyzed cross-coupling reactions and to accelerate the synthesis of novel pyridine-containing compounds for drug discovery and development.

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  • Charette, A. B., & Giroux, A. (1996). Palladium-Catalyzed Suzuki-Type Cross-Couplings of Iodocyclopropanes with Boronic Acids: Synthesis of trans-1,2-Dicyclopropyl Alkenes. The Journal of Organic Chemistry, 61(25), 8718-8719. [Link]

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A Comparative Guide to the Biological Activity of Bromo- versus Chloro-Substituted Pyridylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the strategic placement of halogen atoms on a pharmacophore is a cornerstone of molecular design. The choice between a bromo or a chloro substituent can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of the anticipated biological activities of bromo- versus chloro-substituted pyridylacetic acids, supported by established principles of medicinal chemistry and detailed experimental protocols to enable direct, empirical comparison. While direct comparative studies on this specific class of compounds are not extensively documented in publicly available literature, this guide synthesizes data from structurally related compounds to provide a robust framework for investigation.

Introduction: The Role of Halogenation in Modulating Bioactivity

Halogenation is a powerful tool in drug discovery, capable of altering a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Bromine and chlorine, both halogens, share similarities in their electron-withdrawing inductive effects, yet they differ in size, polarizability, and ability to form halogen bonds. These differences can lead to distinct biological outcomes.

Pyridylacetic acid serves as a versatile scaffold, and its halogenation is a promising avenue for the development of novel therapeutic agents. Understanding the nuanced effects of bromo versus chloro substitution is critical for rational drug design. This guide will explore the expected differences in antimicrobial, antifungal, and enzyme inhibitory activities, and provide the necessary experimental frameworks for their validation.

Physicochemical and Electronic Profile: Bromo- vs. Chloro-

The biological activity of a compound is intrinsically linked to its physicochemical properties. Here, we compare the key parameters of bromo- and chloro-substituents on a pyridine ring.

PropertyBromo-SubstituentChloro-SubstituentImplication for Biological Activity
Van der Waals Radius (Å) 1.851.75The larger size of bromine can lead to enhanced binding through Van der Waals interactions but may also cause steric hindrance.
Electronegativity (Pauling Scale) 2.963.16Chlorine's higher electronegativity results in a stronger inductive electron-withdrawing effect, which can influence the pKa of the acetic acid moiety and the basicity of the pyridine nitrogen.
Polarizability (ų) 4.773.66Bromine's greater polarizability can lead to stronger, more favorable halogen bonding interactions with biological macromolecules.
Lipophilicity (Hansch π parameter) +0.86+0.71Bromo-substituted compounds are generally more lipophilic, which can affect membrane permeability and binding to hydrophobic pockets in target proteins.

These fundamental differences suggest that bromo-substituted pyridylacetic acids may exhibit enhanced binding to certain biological targets due to their size and polarizability, while chloro-substituted analogs might display altered electronic properties influencing their reactivity and solubility.

Comparative Biological Activities: An Evidence-Based Projection

While direct comparative data for halogenated pyridylacetic acids is limited, we can extrapolate from studies on related structures to predict their relative biological activities.

Antimicrobial and Antifungal Activity

Halogenated compounds are known to possess significant antimicrobial and antifungal properties. The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Expected Outcome: Based on studies of other halogenated heterocycles, it is plausible that both bromo- and chloro-substituted pyridylacetic acids will exhibit antimicrobial and antifungal activity. The increased lipophilicity of the bromo-derivative may enhance its ability to penetrate microbial cell membranes, potentially leading to greater potency against a range of bacterial and fungal strains. However, the specific position of the halogen on the pyridine ring will be critical in determining the overall activity.

Enzyme Inhibition

Pyridylacetic acid derivatives have been investigated as inhibitors of various enzymes. For instance, derivatives of 4-pyridylacetic acid are known inhibitors of cytochrome P450 enzymes.[1] Halogenation can enhance inhibitory activity by providing additional binding interactions with the enzyme's active site.

Expected Outcome: Both bromo- and chloro-substituents are expected to influence the enzyme inhibitory potential of pyridylacetic acids. The presence of a halogen can alter the electronic distribution of the molecule, affecting its ability to interact with key residues in the enzyme's active site. Studies on halogenated phenylacetic acids have shown that the presence of chlorine or bromine at positions 3 and/or 4 strongly inhibits certain penicillin biosynthetic enzymes.[2] The larger and more polarizable bromine atom may form stronger halogen bonds with carbonyl or other electron-rich groups in the active site, potentially leading to more potent inhibition compared to the chloro-substituted analog.

Experimental Protocols for Direct Comparison

To empirically validate the projected differences in biological activity, the following experimental protocols are recommended.

Synthesis of Bromo- and Chloro-Substituted Pyridylacetic Acids

A variety of synthetic routes are available for the preparation of halogenated pyridylacetic acids. A general and adaptable three-component synthesis has been reported, which can be modified to produce the desired bromo- and chloro-substituted analogs.[3][4][5]

Diagram of a General Synthetic Workflow:

Halopyridine Bromo- or Chloro-Substituted Pyridine Intermediate1 Activated Pyridine Derivative Halopyridine->Intermediate1 Activation Pyridylacetic_Ester Substituted Pyridylacetic Ester Intermediate1->Pyridylacetic_Ester Coupling with Acetic Acid Equivalent Final_Product Bromo- or Chloro-Substituted Pyridylacetic Acid Pyridylacetic_Ester->Final_Product Hydrolysis

Caption: General synthetic scheme for halogenated pyridylacetic acids.

Step-by-Step Synthesis Protocol (Example):

  • Activation of the Halopyridine: To a solution of the respective bromo- or chloro-substituted pyridine in an appropriate solvent (e.g., acetonitrile), add an activating agent (e.g., a chloroformate) and a non-nucleophilic base (e.g., triethylamine) at 0 °C.

  • Coupling Reaction: Introduce a suitable acetic acid synthon, such as a silyl ketene acetal, to the activated pyridine derivative and allow the reaction to proceed at room temperature.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the resulting pyridylacetic ester by column chromatography.

  • Hydrolysis: Treat the purified ester with a base (e.g., lithium hydroxide) in a mixture of tetrahydrofuran and water to hydrolyze the ester to the corresponding carboxylic acid.

  • Final Product Isolation: Acidify the reaction mixture and extract the final pyridylacetic acid product. Further purify by recrystallization.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[6][7][8]

Diagram of Antimicrobial Susceptibility Testing Workflow:

Prepare_Compounds Prepare serial dilutions of test compounds Inoculate_Plates Inoculate microtiter plates Prepare_Compounds->Inoculate_Plates Prepare_Inoculum Prepare standardized bacterial inoculum Prepare_Inoculum->Inoculate_Plates Incubate Incubate plates Inoculate_Plates->Incubate Read_Results Determine MIC Incubate->Read_Results

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Prepare Stock Solutions: Dissolve the bromo- and chloro-substituted pyridylacetic acids in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Susceptibility Testing

Similar to antimicrobial testing, the antifungal activity can be assessed using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][9][10]

Step-by-Step Protocol:

  • Prepare Stock Solutions and Dilutions: Follow the same procedure as for antimicrobial testing, but use RPMI-1640 medium for the dilutions.

  • Fungal Inoculum: Prepare a standardized inoculum of the test fungi (e.g., Candida albicans, Aspergillus fumigatus) to a concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation and Incubation: Inoculate the microtiter plates and incubate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration that causes a significant reduction (typically ≥50%) in fungal growth compared to the control.

In Vitro Enzyme Inhibition Assay

The inhibitory activity of the compounds against a target enzyme can be determined using a suitable in vitro assay.[1][11][12] The specific protocol will depend on the enzyme of interest. Below is a general workflow.

Diagram of In Vitro Enzyme Inhibition Assay Workflow:

Prepare_Solutions Prepare enzyme, substrate, and inhibitor solutions Reaction_Setup Set up reaction mixtures in a microplate Prepare_Solutions->Reaction_Setup Initiate_Reaction Initiate reaction by adding substrate Reaction_Setup->Initiate_Reaction Monitor_Activity Monitor enzyme activity over time Initiate_Reaction->Monitor_Activity Calculate_IC50 Calculate IC50 values Monitor_Activity->Calculate_IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

Step-by-Step Protocol (Example with a generic kinase):

  • Prepare Reagents: Prepare solutions of the target enzyme, a suitable substrate (e.g., a peptide), and ATP in an appropriate assay buffer.

  • Compound Dilutions: Prepare serial dilutions of the bromo- and chloro-substituted pyridylacetic acids in the assay buffer.

  • Reaction Mixture: In a microtiter plate, combine the enzyme and the test compounds at various concentrations.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., luminescence, fluorescence, or absorbance).

  • Data Analysis: Plot the percentage of enzyme inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Conclusion and Future Directions

The substitution of a pyridylacetic acid scaffold with either bromine or chlorine is anticipated to yield compounds with distinct biological activity profiles. The bromo-substituted derivatives, with their greater size, lipophilicity, and polarizability, may exhibit enhanced antimicrobial, antifungal, and enzyme inhibitory activities compared to their chloro-substituted counterparts. However, the precise nature and magnitude of these differences will be highly dependent on the specific isomer and the biological target.

The experimental protocols detailed in this guide provide a clear and robust framework for the direct, head-to-head comparison of these two classes of halogenated compounds. The data generated from these studies will be invaluable for elucidating the structure-activity relationships of halogenated pyridylacetic acids and for guiding the future design of more potent and selective therapeutic agents.

References

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  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. 2022 87 (21), 14195-14205. [Link]

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A Head-to-Head Comparison of Synthetic Routes to 2-(4-Bromopyridin-2-yl)acetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Bromopyridin-2-yl)acetic acid is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the bromine atom and the carboxylic acid functional group on the pyridine ring allows for diverse chemical modifications, making it a versatile scaffold for the development of novel therapeutic agents. This guide provides a detailed, head-to-head comparison of two distinct synthetic routes to this important compound, offering an in-depth analysis of their respective advantages and disadvantages. The protocols described herein are based on established chemical transformations and aim to provide researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their synthetic campaigns.

Route 1: The Ester Hydrolysis Pathway

This two-step route commences with the formation of an ethyl ester intermediate, ethyl 2-(4-bromopyridin-2-yl)acetate, followed by its hydrolysis to the desired carboxylic acid. This approach benefits from the use of a readily available starting material, 4-bromo-2-methylpyridine.

Workflow Diagram: Ester Hydrolysis Pathway

Ester Hydrolysis Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrolysis 4-Bromo-2-methylpyridine 4-Bromo-2-methylpyridine LDA, THF, -70°C LDA, THF, -70°C 4-Bromo-2-methylpyridine->LDA, THF, -70°C Diethyl carbonate Diethyl carbonate Diethyl carbonate->LDA, THF, -70°C Ethyl 2-(4-bromopyridin-2-yl)acetate Ethyl 2-(4-bromopyridin-2-yl)acetate LDA, THF, -70°C->Ethyl 2-(4-bromopyridin-2-yl)acetate 83% Yield Base (e.g., NaOH or LiOH) Base (e.g., NaOH or LiOH) Ethyl 2-(4-bromopyridin-2-yl)acetate->Base (e.g., NaOH or LiOH) 2-(4-Bromopyridin-2-yl)acetic acid 2-(4-Bromopyridin-2-yl)acetic acid Base (e.g., NaOH or LiOH)->2-(4-Bromopyridin-2-yl)acetic acid High Yield (Typical)

Caption: Synthetic workflow for the Ester Hydrolysis Pathway.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-bromopyridin-2-yl)acetate

This procedure involves the deprotonation of 4-bromo-2-methylpyridine with a strong base, followed by carboxylation with diethyl carbonate.

  • Materials: 4-bromo-2-methylpyridine, Diethyl carbonate, Lithium diisopropylamide (LDA) solution (2 M in THF/heptane/ethylbenzene), Anhydrous tetrahydrofuran (THF), Water, Ethyl acetate, Saturated brine, Anhydrous sodium sulfate.

  • Procedure:

    • Under a nitrogen atmosphere, dissolve 4-bromo-2-methylpyridine (2.00 g) and diethyl carbonate (1.8 mL) in anhydrous THF (30 mL).

    • Cool the solution to -70 °C.

    • Slowly add lithium diisopropylamide solution (3.00 mL) while maintaining the temperature at -70 °C.

    • Stir the reaction mixture at -70 °C for 1 hour.

    • Add another portion of lithium diisopropylamide solution (3.00 mL) and continue stirring at -70 °C for an additional hour.

    • Quench the reaction by adding water.

    • Extract the mixture with ethyl acetate.

    • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: cyclohexane/ethyl acetate, 95:5 to 1:1) to obtain ethyl 2-(4-bromopyridin-2-yl)acetate.

  • Expected Yield: 2.35 g (83%).

Step 2: Hydrolysis of Ethyl 2-(4-bromopyridin-2-yl)acetate

This is a standard saponification reaction to convert the ester to the corresponding carboxylic acid.

  • Materials: Ethyl 2-(4-bromopyridin-2-yl)acetate, Sodium hydroxide or Lithium hydroxide, Water, Ethanol (optional), Hydrochloric acid (e.g., 1 M).

  • Procedure:

    • Dissolve ethyl 2-(4-bromopyridin-2-yl)acetate in a mixture of water and an optional co-solvent like ethanol.

    • Add a stoichiometric excess of a base such as sodium hydroxide or lithium hydroxide.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 3-4 to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Causality and Mechanistic Insights

The key to the first step is the selective deprotonation of the methyl group of 4-bromo-2-methylpyridine. The protons on the methyl group are more acidic than the aromatic protons due to the electron-withdrawing nature of the pyridine ring. LDA, being a strong, non-nucleophilic base, is ideal for this purpose. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate to form the ester. The subsequent hydrolysis in the second step is a classic nucleophilic acyl substitution reaction, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate and ethanol. Acidification protonates the carboxylate to yield the final product.

Route 2: The Nitrile Hydrolysis Pathway

This alternative three-step synthesis proceeds through a nitrile intermediate, 2-(4-bromopyridin-2-yl)acetonitrile. This route involves the initial preparation of a chloromethylpyridine derivative, followed by a nucleophilic substitution with a cyanide source, and finally, hydrolysis of the nitrile.

Workflow Diagram: Nitrile Hydrolysis Pathway

Nitrile Hydrolysis Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis 4-Bromo-2-methylpyridine 4-Bromo-2-methylpyridine NCS, BPO, CCl4 NCS, BPO, CCl4 4-Bromo-2-methylpyridine->NCS, BPO, CCl4 Radical Chlorination 4-Bromo-2-(chloromethyl)pyridine 4-Bromo-2-(chloromethyl)pyridine NCS, BPO, CCl4->4-Bromo-2-(chloromethyl)pyridine NaCN or KCN, DMSO NaCN or KCN, DMSO 4-Bromo-2-(chloromethyl)pyridine->NaCN or KCN, DMSO SN2 Reaction 2-(4-Bromopyridin-2-yl)acetonitrile 2-(4-Bromopyridin-2-yl)acetonitrile NaCN or KCN, DMSO->2-(4-Bromopyridin-2-yl)acetonitrile Acid or Base Catalysis Acid or Base Catalysis 2-(4-Bromopyridin-2-yl)acetonitrile->Acid or Base Catalysis 2-(4-Bromopyridin-2-yl)acetic acid 2-(4-Bromopyridin-2-yl)acetic acid Acid or Base Catalysis->2-(4-Bromopyridin-2-yl)acetic acid

Caption: Synthetic workflow for the Nitrile Hydrolysis Pathway.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-(chloromethyl)pyridine

This step involves the radical chlorination of the methyl group of 4-bromo-2-methylpyridine.

  • Materials: 4-bromo-2-methylpyridine, N-Chlorosuccinimide (NCS), Benzoyl peroxide (BPO) or AIBN, Carbon tetrachloride (CCl₄) or other suitable solvent.

  • Procedure:

    • Dissolve 4-bromo-2-methylpyridine in a suitable solvent like carbon tetrachloride.

    • Add N-Chlorosuccinimide and a catalytic amount of a radical initiator such as benzoyl peroxide.

    • Reflux the mixture until the starting material is consumed (monitor by TLC or GC).

    • Cool the reaction mixture and filter to remove succinimide.

    • Wash the filtrate with a dilute aqueous solution of sodium bicarbonate and then with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product, which can be purified by distillation or chromatography.

Step 2: Synthesis of 2-(4-Bromopyridin-2-yl)acetonitrile

This is a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion.

  • Materials: 4-Bromo-2-(chloromethyl)pyridine, Sodium cyanide or Potassium cyanide, Dimethyl sulfoxide (DMSO) or other polar aprotic solvent.

  • Procedure:

    • Dissolve 4-bromo-2-(chloromethyl)pyridine in a polar aprotic solvent like DMSO.

    • Add sodium cyanide or potassium cyanide to the solution.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the nitrile.

Step 3: Hydrolysis of 2-(4-Bromopyridin-2-yl)acetonitrile

The nitrile is hydrolyzed to the carboxylic acid under either acidic or basic conditions.[1][2]

  • Materials: 2-(4-Bromopyridin-2-yl)acetonitrile, Concentrated hydrochloric acid or Sodium hydroxide solution.

  • Procedure (Acid-Catalyzed): [2]

    • Heat the nitrile under reflux with a dilute mineral acid like hydrochloric acid.

    • After the reaction is complete, cool the mixture.

    • The carboxylic acid may precipitate upon cooling or after partial removal of the solvent.

    • Collect the product by filtration, wash with cold water, and dry.

  • Procedure (Base-Catalyzed): [1]

    • Heat the nitrile under reflux with an aqueous solution of a strong base like sodium hydroxide.

    • After completion, cool the reaction mixture.

    • Acidify the solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the product by filtration, wash with cold water, and dry.

Causality and Mechanistic Insights

The first step of this route relies on a free radical chain mechanism for the chlorination of the benzylic-like methyl group. The second step is a classic SN2 reaction, where the cyanide anion acts as a potent nucleophile, displacing the chloride from the chloromethyl group. The use of a polar aprotic solvent like DMSO is crucial as it solvates the cation of the cyanide salt, leaving the cyanide anion more "naked" and nucleophilic.[3] The final hydrolysis of the nitrile proceeds through an amide intermediate.[4] Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water. Under basic conditions, the hydroxide ion directly attacks the electrophilic nitrile carbon.

Head-to-Head Comparison

FeatureRoute 1: Ester Hydrolysis PathwayRoute 2: Nitrile Hydrolysis Pathway
Number of Steps 23
Overall Yield Potentially higher due to fewer steps and typically high-yielding reactions.May be lower due to the additional step and potential for side reactions in the chlorination step.
Starting Materials 4-bromo-2-methylpyridine, diethyl carbonate, LDA.4-bromo-2-methylpyridine, NCS, radical initiator, cyanide salt.
Reagent Hazards Requires handling of pyrophoric and moisture-sensitive LDA.Involves the use of highly toxic cyanide salts and potentially hazardous radical initiators.
Scalability The use of LDA at low temperatures can be challenging for large-scale synthesis.The use of cyanide salts requires stringent safety protocols, which can be a hurdle for scaling up. Radical chlorination can sometimes be difficult to control on a large scale.
Purification Chromatography is often required for the ester intermediate.Purification of the chloromethyl and nitrile intermediates may be necessary.
Robustness The reactions are generally reliable and well-understood.Radical reactions can sometimes be less predictable. Cyanide reactions are robust but require careful handling.

Conclusion

Both the Ester Hydrolysis Pathway and the Nitrile Hydrolysis Pathway offer viable synthetic routes to 2-(4-Bromopyridin-2-yl)acetic acid.

The Ester Hydrolysis Pathway is a more direct, two-step route that may offer a higher overall yield. However, it necessitates the use of a strong, pyrophoric base (LDA) at cryogenic temperatures, which may pose challenges for scalability and handling in some laboratory settings.

The Nitrile Hydrolysis Pathway , while being a longer, three-step process, avoids the use of LDA. The key challenges in this route are the potentially hazardous nature of the reagents, particularly the cyanide salt, and the control of the initial radical chlorination step.

The choice between these two routes will ultimately depend on the specific needs and capabilities of the research team. For smaller-scale laboratory synthesis where handling of LDA is routine, the Ester Hydrolysis Pathway might be preferred for its efficiency. For larger-scale preparations or in environments where the use of highly pyrophoric reagents is restricted, the Nitrile Hydrolysis Pathway, with appropriate safety precautions for handling cyanides, presents a viable alternative.

References

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877–879.
  • MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Carbon, 7(3), 54.
  • Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]

  • ResearchGate. (n.d.). Revealed transformation of pyridine-acetic acid in the synthesis of 1 a–f. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(60), 36551-36558.
  • Google Patents. (n.d.). US3725458A - Process for preparing cyano-compounds.
  • ACS Publications. (2024). Organic Process Research & Development, 28(7). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 2-(4-Bromopyridin-2-YL)acetic acid: A Comparative Performance Benchmark in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical analysis of 2-(4-Bromopyridin-2-YL)acetic acid, a pivotal heterocyclic building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document benchmarks the compound's performance in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig. In the absence of direct head-to-head kinetic studies in the public domain, this guide synthesizes data from structurally analogous systems to build a robust, predictive model of its reactivity. We delve into the electronic and structural factors governing its performance, offering objective comparisons against relevant alternatives like its phenyl and di-halogenated counterparts. Each section includes detailed, field-tested experimental protocols, comparative data tables, and mechanistic diagrams to provide a comprehensive and actionable resource for laboratory applications.

Introduction: The Strategic Value of 2-(4-Bromopyridin-2-YL)acetic acid

2-(4-Bromopyridin-2-YL)acetic acid (CAS: 1211530-21-0) has emerged as a high-value intermediate in the synthesis of complex molecular architectures, particularly in the fields of drug discovery and materials science.[1][2][3] Its structure is a strategic convergence of three key chemical motifs:

  • A pyridine ring , an electron-deficient heterocycle that imparts specific electronic properties and serves as a common pharmacophore.

  • A bromine atom at the 4-position , a versatile handle for transition-metal-catalyzed cross-coupling reactions.

  • An acetic acid sidechain at the 2-position , which provides a point for further derivatization (e.g., amide bond formation) and influences the molecule's overall solubility and electronic character.

The primary utility of this compound lies in its capacity to undergo selective functionalization at the C4-position, enabling the modular construction of novel substituted pyridines. This guide aims to provide a clear, data-driven benchmark of its expected performance and to explain the underlying chemical principles that dictate its reactivity in essential synthetic transformations.

Foundational Principles of Reactivity

The reactivity of 2-(4-Bromopyridin-2-YL)acetic acid in palladium-catalyzed reactions is governed by a confluence of electronic and steric factors. The key step in most cross-coupling catalytic cycles is the oxidative addition of the aryl halide to a palladium(0) complex.[4][5] The rate of this step is highly sensitive to the electronic nature of the pyridine ring.

  • Ring Activation: The pyridine nitrogen is strongly electron-withdrawing, which reduces the electron density of the aromatic ring system. This effect makes the carbon-bromine (C-Br) bond more susceptible to oxidative addition compared to the C-Br bond on an analogous benzene ring (e.g., in 2-(4-bromophenyl)acetic acid).[4][6]

  • Positional Effects: The bromine atom is located at the C4-position, para to the ring nitrogen. This placement ensures that the inductive electron-withdrawing effect of the nitrogen is strongly felt, enhancing the electrophilicity of the carbon center attached to the bromine.

  • Influence of the Acetic Acid Moiety: The ortho-acetic acid group can exert multiple influences. Its carboxylic acid proton is acidic and can react with the bases used in coupling reactions, necessitating careful stoichiometric calculations or protection strategies (e.g., conversion to its ethyl ester).[7] Furthermore, the carboxylate group could potentially coordinate to the metal center, influencing the catalyst's stability and turnover.

G cluster_molecule 2-(4-Bromopyridin-2-YL)acetic acid cluster_features Key Reactivity Features mol Structure N Electron-Withdrawing Pyridine Nitrogen Br C4-Bromine Atom (Coupling Site) N->Br Activates C-Br bond for oxidative addition Acid ortho-Acetic Acid Group (Modulating Moiety) Acid->Br Potential steric/electronic influence; interacts with base

Caption: Key structural features influencing the reactivity of the title compound.

Performance Benchmark: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing C(sp²)–C(sp²) bonds, valued for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[5][8]

Comparative Performance Analysis

2-(4-Bromopyridin-2-YL)acetic acid is expected to be an excellent substrate for Suzuki-Miyaura coupling. Its performance can be benchmarked against two key analogs:

  • vs. 2-(4-Bromophenyl)acetic acid: The pyridine nitrogen's electron-withdrawing nature is anticipated to make 2-(4-Bromopyridin-2-YL)acetic acid more reactive. This enhanced reactivity may translate to faster reaction times or the ability to use lower catalyst loadings under similar conditions.[4]

  • vs. 2-Bromo-4-iodopyridine: In dihalogenated systems, the carbon-iodine (C-I) bond is weaker and undergoes oxidative addition much more readily than the C-Br bond.[9] Therefore, an iodo-analog would be significantly more reactive, likely coupling at lower temperatures.[10] The choice between a bromo or iodo substrate often comes down to a trade-off between cost, stability, and required reactivity.

Comparative Data (Inferred from Analogous Systems)

The following table summarizes the expected performance based on data for structurally similar bromopyridines and bromoarenes.[11][12]

SubstrateCoupling PartnerCatalyst System (mol%)BaseTemp (°C)Time (h)Expected Yield
2-(4-Bromopyridin-2-YL)acetic acid Phenylboronic acidPd(PPh₃)₄ (3-5%)K₂CO₃ / aq.90-1004-12Good to Excellent (>80%)
2-(4-Bromophenyl)acetic acidPhenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ / aq.1008-16Good (>75%)
2-Bromo-4-iodopyridine (at C4-I)Phenylboronic acidPd(PPh₃)₄ (2-5%)K₂CO₃ / aq.904-8Excellent (>90%)[9][10]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted for the title compound.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-(4-Bromopyridin-2-YL)acetic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

Performance Benchmark: Sonogashira Coupling

The Sonogashira reaction is a powerful and reliable method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[13][14] It typically employs a dual catalytic system of palladium and copper(I).[15]

Comparative Performance Analysis

2-(4-Bromopyridin-2-YL)acetic acid is expected to perform well in Sonogashira couplings. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step.

  • Catalyst System: The standard Pd/CuI system is generally effective for bromopyridines.[16] Copper-free Sonogashira protocols are also viable and can be advantageous for synthesizing molecules where residual copper is a concern.[17]

  • Influence of Acetic Acid: The carboxylic acid functionality requires a suitable amine base (e.g., triethylamine or diisopropylethylamine) that is strong enough to facilitate the catalytic cycle but mild enough to avoid unwanted side reactions. The base will also neutralize the acetic acid proton.

Comparative Data (Inferred from Analogous Systems)
SubstrateCoupling PartnerCatalyst System (mol%)BaseTemp (°C)Time (h)Expected Yield
2-(4-Bromopyridin-2-YL)acetic acid PhenylacetylenePd(PPh₃)₂Cl₂ (2.5%), CuI (5%)Et₃N80-1003-6Good to Excellent (>80%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5%), PPh₃ (5%), CuI (5%)Et₃N1003Excellent (90-96%)[16]
3-BromopyridineButyl acrylatePd(OAc)₂ (10%)K₂CO₃130-Good (78%)[18]
Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure adapted from literature for similar substrates.[4][16]

  • Reaction Setup: In a sealed tube or Schlenk flask, combine 2-(4-Bromopyridin-2-YL)acetic acid (1.0 equiv), Pd(PPh₃)₂Cl₂ (2.5 mol%), and CuI (5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 15 minutes.

  • Solvent and Reagents: Under inert atmosphere, add anhydrous solvent (e.g., DMF or toluene), the amine base (e.g., Et₃N, 3.0 equiv), and the terminal alkyne (1.2 equiv).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 3-6 hours.

  • Monitoring: Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Ar-Pd(II)L₂-Br pd0->pd_add Oxidative Addition (Ar-Br) pd_trans Ar-Pd(II)L₂-C≡CR pd_add->pd_trans Transmetalation (from Cu cycle) pd_trans->pd0 Reductive Elimination product Ar-C≡CR pd_trans->product cu_br Cu(I)Br cu_alkyne Cu(I)-C≡CR cu_br->cu_alkyne Base cu_alkyne->pd_add To Pd Cycle alkyne H-C≡CR alkyne->cu_alkyne G pd0 Pd(0)L₂ add Ar-Pd(II)L₂-Br pd0->add Oxidative Addition (Ar-Br) bind Amine Binding add->bind deprotonate Deprotonation (Base) bind->deprotonate reduct Reductive Elimination deprotonate->reduct reduct->pd0 Regeneration product Ar-NR₂ reduct->product

Sources

A Comparative Guide to the Isomeric Purity Analysis of 2-(4-Bromopyridin-2-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The isomeric purity of 2-(4-Bromopyridin-2-yl)acetic acid, a key intermediate in pharmaceutical synthesis, is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Process-related impurities, particularly positional isomers such as 2-(3-bromo-), 2-(5-bromo-), and 2-(6-bromopyridin-2-yl)acetic acid, can exhibit different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of analytical methodologies for the robust quantification and identification of these isomers. We will explore the strengths and limitations of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), presenting an orthogonal workflow that leverages HPLC-UV for quantification and Liquid Chromatography-Mass Spectrometry (LC-MS) for unambiguous identification. The methodologies detailed herein are designed to be self-validating, ensuring the generation of reliable and defensible data for regulatory submission and quality control.

Introduction: The Criticality of Isomeric Purity

2-(4-Bromopyridin-2-yl)acetic acid is a substituted pyridine derivative widely used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The precise location of the bromine atom on the pyridine ring is fundamental to its reactivity and its ability to form the desired target molecule. During synthesis, side reactions can lead to the formation of positional isomers where the bromine atom is located at the 3, 5, or 6-position instead of the intended 4-position (Figure 1).

These isomers often possess similar physicochemical properties, making them difficult to remove through standard purification techniques like crystallization. Consequently, they can be carried through the synthetic route into the final drug substance. The presence of an incorrect isomer can lead to the formation of a different, potentially harmful, API. Regulatory bodies, such as the FDA and EMA, have stringent guidelines on impurity profiling, making the development of a highly selective and sensitive analytical method for isomeric purity a non-negotiable step in drug development.

G cluster_0 Isomeric Landscape Parent Target Molecule 2-(4-Bromopyridin-2-YL)acetic acid Iso1 Isomer 1 2-(3-Bromopyridin-2-YL)acetic acid Parent->Iso1 Potential Process-Related Impurities Iso2 Isomer 2 2-(5-Bromopyridin-2-YL)acetic acid Parent->Iso2 Potential Process-Related Impurities Iso3 Isomer 3 2-(6-Bromopyridin-2-YL)acetic acid Parent->Iso3 Potential Process-Related Impurities

Figure 1: Key positional isomers of 2-(4-Bromopyridin-2-YL)acetic acid that pose an analytical challenge.

Comparative Analysis of Core Analytical Methodologies

The primary challenge in analyzing these isomers lies in their similar molecular weights and polarities. An effective analytical method must exploit subtle differences in their chemical structure to achieve separation and specific detection.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase (RP) configuration, is the workhorse for purity analysis in the pharmaceutical industry.

  • Principle of Separation: RP-HPLC separates molecules based on their hydrophobicity. While the isomers have identical elemental composition, the position of the electronegative bromine atom can subtly alter the molecule's dipole moment and its interaction with the nonpolar stationary phase (e.g., C18). This often provides sufficient selectivity for baseline separation.

  • Causality in Method Development: The choice of a C18 column is a logical starting point due to its versatility. The mobile phase, typically a mixture of an aqueous buffer (like phosphate or acetate) and an organic solvent (acetonitrile or methanol), is critical. A shallow gradient elution is often necessary to enhance the resolution between the closely eluting isomeric peaks. The pH of the aqueous phase must be controlled to ensure the consistent ionization state of the carboxylic acid group, which directly impacts retention time.

  • Detection: UV-Vis detection is standard. The isomers are expected to have very similar UV spectra, making this an excellent technique for quantification (as response factors will be nearly identical) but insufficient for positive identification without pure reference standards for each isomer.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with the stationary phase.

  • Principle of Separation: For GC analysis, the analyte must be volatile and thermally stable. Carboxylic acids like 2-(4-Bromopyridin-2-YL)acetic acid have low volatility and tend to decompose at high temperatures. Therefore, a chemical derivatization step is mandatory. This typically involves converting the carboxylic acid into a more volatile ester, such as a methyl or silyl ester (e.g., via reaction with diazomethane or BSTFA).

  • Causality in Method Development: The derivatization step adds complexity and potential for error to the workflow. However, GC columns can offer very high separation efficiency. The choice of a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is often a good starting point, as it can separate isomers based on subtle differences in their boiling points and polarities.

  • Detection: A Flame Ionization Detector (FID) provides excellent quantitative data, while a Mass Spectrometer (MS) detector is invaluable for identification by providing mass-to-charge ratio information and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is not a separation technique but is unparalleled for structural elucidation.

  • Role in Analysis: ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of the synthesized reference standards for each isomer. The coupling patterns and chemical shifts of the protons on the pyridine ring are unique for each isomer and provide a definitive fingerprint for identification. For instance, the coupling constants between adjacent protons (J-coupling) will differ based on their relative positions to the nitrogen and bromine atoms.

  • Limitation: NMR is not sufficiently sensitive for trace-level impurity analysis in a mixture without specialized techniques and is primarily used to qualify the standards that will be used in chromatographic methods.

Recommended Orthogonal Workflow: HPLC-UV & LC-MS

For a robust, defensible, and regulatory-compliant approach, we recommend an orthogonal workflow. This involves using two analytical techniques based on different principles to analyze the same sample. This cross-validation provides a high degree of confidence in the results.

  • Primary Method (Quantification): A validated Reverse-Phase HPLC-UV method for accurate and precise quantification of isomeric purity.

  • Confirmatory Method (Identification): An LC-MS method to confirm the identity of the main peak and any detected impurities by mass-to-charge ratio and fragmentation analysis.

G cluster_workflow Orthogonal Purity Analysis Workflow Sample Sample Preparation (Dilution in Mobile Phase) HPLC Primary Analysis: HPLC-UV (Quantification) Sample->HPLC Inject for Quantification LCMS Confirmatory Analysis: LC-MS (Identification) Sample->LCMS Inject for Identification Data Data Review & Reporting (Purity Calculation & Impurity ID) HPLC->Data Chromatogram & Peak Area LCMS->Data Mass Spectra & Fragmentation

Figure 2: Recommended orthogonal workflow for comprehensive isomeric purity assessment.

Experimental Protocol 1: RP-HPLC-UV for Isomer Quantification

This protocol is designed to achieve baseline separation of the target compound from its key positional isomers.

1. Instrumentation & Columns:

  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Analytical Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm particle size, or equivalent. The C18 phase provides the necessary hydrophobicity for separation.

  • Software: Empower™, Chromeleon™, or OpenLab CDS.

2. Reagents & Materials:

  • Acetonitrile (ACN): HPLC grade or higher.

  • Methanol (MeOH): HPLC grade or higher.

  • Potassium Phosphate Monobasic (KH₂PO₄): ACS grade or higher.

  • Phosphoric Acid (H₃PO₄): ACS grade or higher.

  • Water: Deionized (DI) water, 18.2 MΩ·cm.

  • Reference Standards: Certified standards for 2-(4-Bromopyridin-2-YL)acetic acid and all potential isomers (3-bromo, 5-bromo, 6-bromo).

3. Chromatographic Conditions:

  • Mobile Phase A: 20 mM Potassium Phosphate buffer. To prepare: Dissolve 2.72 g of KH₂PO₄ in 1 L of DI water, adjust pH to 3.0 with H₃PO₄.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Elution:

    Time (min) %A %B
    0.0 90 10
    25.0 50 50
    26.0 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 265 nm. This wavelength should be selected based on the UV maxima of the analytes.

4. Sample Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh and dissolve 10 mg of the main reference standard in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Isomer Stock Solutions (0.1 mg/mL): Prepare individual stock solutions for each isomer standard.

  • System Suitability Solution: Prepare a solution containing the main compound at ~0.5 mg/mL and each isomer at ~0.1% of that concentration (0.5 µg/mL). This solution is used to verify the resolution and sensitivity of the method.

  • Test Sample Solution: Prepare the sample to be tested at a concentration of ~0.5 mg/mL in the same diluent.

5. System Suitability Test (SST):

  • Before running samples, inject the SST solution five times.

  • Acceptance Criteria:

    • Resolution (Rs) between the 4-bromo isomer and the closest eluting isomer must be ≥ 2.0.

    • Tailing factor for the main peak must be ≤ 2.0.

    • Relative Standard Deviation (%RSD) of the peak area for the main peak must be ≤ 2.0%.

6. Data Analysis:

  • Calculate the percentage of each impurity using the area percent method, assuming equal response factors. For higher accuracy, use relative response factors determined from the certified standards.

  • % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Data Summary: Method Performance Comparison

The choice between HPLC and GC depends on the specific laboratory capabilities and desired outcome. The following table summarizes the key performance attributes.

ParameterReverse-Phase HPLC-UVGas Chromatography (GC-FID)Rationale & Justification
Separation Principle Polarity / HydrophobicityVolatility / Boiling PointHPLC is generally better suited for non-volatile, polar molecules like this acid.
Sample Preparation Simple dilutionComplex: Requires derivatizationDerivatization adds time, cost, and potential sources of error to the analysis.
Resolution (Typical) Good to Excellent (Rs > 2.0 achievable)Potentially very highHPLC often provides sufficient resolution without the complexity of derivatization.
Limit of Detection (LoD) ~0.01% - 0.05%~0.01%Both methods offer excellent sensitivity required for impurity profiling.
Primary Use Case Quantification and PurityAlternative/Orthogonal MethodHPLC is the industry standard for routine QC due to its simplicity and robustness.
Identification Power Low (UV alone)Moderate (Retention Time)Identification requires coupling to MS for both techniques.

Conclusion and Best Practices

For the reliable and accurate determination of the isomeric purity of 2-(4-Bromopyridin-2-YL)acetic acid, a well-developed reverse-phase HPLC-UV method is the recommended primary technique. Its simplicity, robustness, and ability to resolve closely related positional isomers make it ideal for routine quality control environments.

However, to build a truly comprehensive and scientifically sound data package for regulatory submission, this HPLC method should be complemented with an LC-MS analysis. This orthogonal approach provides an independent confirmation of impurity identities, fulfilling the principles of scientific rigor and trustworthiness. While GC can be employed, the necessity of a derivatization step makes it a less efficient choice for this specific analyte. The ultimate goal is a validated method that ensures every batch of the intermediate meets the stringent purity requirements necessary for the production of safe and effective medicines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(4-Bromopyridin-2-YL)acetic acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of pharmaceutical development and chemical research, the compound 2-(4-Bromopyridin-2-YL)acetic acid serves as a crucial intermediate and a subject of analytical focus. The reliability of any data concerning its purity, stability, or concentration in various matrices hinges entirely on the robustness of the analytical methods used for its quantification. The process of validating these methods is not merely a regulatory formality but the bedrock of scientific integrity.

This guide provides an in-depth comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 2-(4-Bromopyridin-2-YL)acetic acid. More critically, it outlines a comprehensive protocol for the cross-validation of these methods. Cross-validation is essential when transferring methods between laboratories or when comparing a newly developed method against an established one, ensuring data consistency and comparability across studies. This document is designed to move beyond a simple recitation of steps, offering insights into the causality behind experimental choices, grounded in internationally recognized guidelines.[1]

Section 1: Overview of Core Analytical Techniques

The choice between HPLC-UV and LC-MS/MS is dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput.[2]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique separates compounds based on their physicochemical interactions with a stationary phase (the column) and a mobile phase (the solvent).[3] For a molecule like 2-(4-Bromopyridin-2-YL)acetic acid, which contains a pyridine ring, a chromophore that absorbs ultraviolet light, a UV detector provides a simple, robust, and cost-effective means of quantification.[4] It is an ideal choice for routine quality control, purity assessments, and assays where analyte concentrations are relatively high.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method pairs the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry.[3][5] The mass spectrometer ionizes the analyte and separates the resulting ions based on their mass-to-charge ratio (m/z).[6] By monitoring a specific precursor ion and its characteristic fragment ion (a technique known as Multiple Reaction Monitoring or MRM), LC-MS/MS can detect and quantify the analyte at extremely low concentrations, even in complex biological matrices where interferences might obscure the signal in a UV detector.[7]

G cluster_0 HPLC-UV Workflow cluster_1 LC-MS/MS Workflow MobilePhase_UV Mobile Phase (Pump) Injector_UV Injector MobilePhase_UV->Injector_UV Column_UV HPLC Column Injector_UV->Column_UV UV_Detector UV Detector Column_UV->UV_Detector Data_UV Data System (Chromatogram) UV_Detector->Data_UV MobilePhase_MS Mobile Phase (Pump) Injector_MS Injector MobilePhase_MS->Injector_MS Column_MS HPLC Column Injector_MS->Column_MS MS_Detector Mass Spectrometer (Ion Source, Q1, Q2, Q3, Detector) Column_MS->MS_Detector Data_MS Data System (Mass Spectrum) MS_Detector->Data_MS

Figure 1: Conceptual workflows for HPLC-UV and LC-MS/MS systems.

Section 2: Head-to-Head Method Performance Comparison

To provide a practical comparison, consider the following optimized, yet illustrative, methods for quantifying 2-(4-Bromopyridin-2-YL)acetic acid. The performance data presented are typical expectations for such methods.

Illustrative HPLC-UV Method
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The acidic modifier is crucial to ensure the carboxylic acid group of the analyte is protonated, leading to sharp, symmetrical peak shapes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

Illustrative LC-MS/MS Method
  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size. A shorter column with smaller particles is used to enable faster analysis times, which is a key advantage of modern LC-MS/MS.[6]

  • Mobile Phase: A rapid gradient of acetonitrile and water with 0.1% formic acid. Volatile buffers like formic acid are essential for compatibility with mass spectrometry.[5]

  • Flow Rate: 0.4 mL/min.

  • Detection: Electrospray Ionization (ESI) in positive mode.

  • MRM Transition: Monitoring the specific precursor ion to a product ion transition for the analyte.

Comparative Performance Data
Validation ParameterHPLC-UV MethodLC-MS/MS MethodRationale for Difference
Linearity (R²) > 0.999> 0.999Both methods are expected to show excellent linearity.
Linear Range 0.5 - 100 µg/mL0.1 - 500 ng/mLLC-MS/MS offers a significantly wider dynamic range and is orders of magnitude more sensitive.[8]
Limit of Quantification (LOQ) 0.5 µg/mL0.1 ng/mLThe inherent sensitivity of mass spectrometric detection allows for much lower quantification limits.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Both methods can achieve high accuracy, a key requirement for validation.[9]
Precision (%RSD) < 2.0%< 5.0%Both methods demonstrate excellent precision, with tighter criteria often applied to HPLC-UV for release testing.
Selectivity ModerateHighHPLC-UV can be susceptible to co-eluting impurities that absorb at the same wavelength. LC-MS/MS provides superior selectivity by monitoring a specific mass transition.[5]

Section 3: A Protocol for Cross-Validation

The objective of a cross-validation study is to demonstrate that two distinct analytical procedures are equivalent and provide comparable results. This process is mandated by regulatory bodies when, for instance, a method is transferred from a development lab to a quality control lab.[10] The protocol must be designed with predefined acceptance criteria based on guidelines such as ICH Q2(R1).[11][12][13]

The Cross-Validation Workflow

G Start Define Acceptance Criteria (Based on ICH Q2(R1)) Prep Prepare 3 Batches of Quality Control (QC) Samples (Low, Medium, High) Start->Prep Divide Divide Each Batch into Two Aliquots Prep->Divide AnalyzeA Analyze Aliquot Set A with Method 1 (e.g., HPLC-UV) Divide->AnalyzeA Set A AnalyzeB Analyze Aliquot Set B with Method 2 (e.g., LC-MS/MS) Divide->AnalyzeB Set B Collect Collect Quantitative Data from Both Methods AnalyzeA->Collect AnalyzeB->Collect Compare Statistical Comparison: Calculate % Difference for Each QC Level Collect->Compare Evaluate Evaluate Results Against Predefined Criteria Compare->Evaluate Pass Methods are Cross-Validated Evaluate->Pass Pass Fail Investigation Required: Identify Source of Discrepancy Evaluate->Fail Fail

Figure 2: Experimental workflow for the cross-validation of two analytical methods.

Step-by-Step Experimental Protocol
  • Establish Acceptance Criteria (A Priori): Before any experimental work begins, a formal protocol must be written and approved.[14] Based on ICH guidelines, a common acceptance criterion for cross-validation is that the mean concentration results from the two methods should not differ by more than ±15.0% for at least two-thirds of the samples analyzed.

  • Prepare Quality Control (QC) Samples:

    • Prepare a minimum of three batches of QC samples by spiking a known amount of 2-(4-Bromopyridin-2-YL)acetic acid reference standard into a representative matrix (e.g., placebo, reaction mixture).

    • The concentrations should span the intended range of the methods:

      • Low QC: Near the limit of quantification (LOQ).

      • Medium QC: In the middle of the calibration range.

      • High QC: Near the upper end of the calibration range.

    • For each batch, prepare enough volume to be split into two sets of aliquots.

  • Sample Analysis:

    • Analyze one set of aliquots (n=6 replicates for each of the Low, Medium, and High QC levels) using the established HPLC-UV method.

    • Concurrently, analyze the second set of aliquots (n=6 replicates for each QC level) using the LC-MS/MS method.

    • The analysis should be performed by analysts who are proficient with both techniques.

  • Data Evaluation and Statistical Analysis:

    • For each QC level, calculate the mean concentration and the Relative Standard Deviation (%RSD) from the replicates for both methods. The %RSD for each method should be within its validated precision limits.

    • Calculate the percentage difference between the mean results of the two methods for each QC level using the following formula:

      % Difference = [(Mean_Method 2 - Mean_Method 1) / Mean_Method 1] * 100

  • Interpretation of Results:

    • Compare the calculated percentage difference for each QC level against the predefined acceptance criteria.

    • If the criteria are met (e.g., the difference is within ±15.0%), the methods are considered cross-validated and can be used interchangeably or to bridge data between studies.

    • If the criteria are not met, a thorough investigation into the source of the discrepancy is mandatory. This could involve examining sample preparation steps, instrument calibration, standard integrity, or potential matrix effects influencing one method more than the other.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of 2-(4-Bromopyridin-2-YL)acetic acid is a strategic one, balancing the need for sensitivity and selectivity against factors like cost and throughput. HPLC-UV remains a robust and reliable tool for high-concentration assays, while LC-MS/MS provides unparalleled performance for trace-level detection in complex environments.

References

Safety Operating Guide

A Comprehensive Safety and Handling Guide for 2-(4-Bromopyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-(4-Bromopyridin-2-YL)acetic acid. The following guidance is based on the safety profiles of structurally analogous compounds, including other bromopyridine and bromophenylacetic acid derivatives. It is imperative to treat 2-(4-Bromopyridin-2-YL)acetic acid as a potentially hazardous substance and handle it with the utmost care in a controlled laboratory setting. This guide is intended to provide essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans to ensure the safety of all laboratory personnel.

Immediate Hazard Assessment and First Aid

Based on data from similar pyridine compounds, 2-(4-Bromopyridin-2-YL)acetic acid should be presumed to be harmful if swallowed, in contact with skin, or inhaled.[1][2] It may also cause significant skin and eye irritation.[3][4] Inhalation of dust or aerosols could lead to respiratory irritation.[3][4]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to hold the eyelids open. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove all contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the recommended PPE for handling 2-(4-Bromopyridin-2-YL)acetic acid.

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles. Goggles must conform to EN166 (EU) or NIOSH (US) standards.[7]
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)Protects against direct skin contact. Latex gloves are not recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[8]
Body A fully-buttoned laboratory coatPrevents contamination of personal clothing.
Respiratory Use in a certified chemical fume hoodEngineering controls are the primary line of defense. For situations where a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with appropriate cartridges may be necessary.[9][10]

Safe Handling and Operations Workflow

Adherence to a strict operational workflow is critical for minimizing the risk of exposure and contamination.

Engineering Controls and Preparation
  • Ventilation: Always handle 2-(4-Bromopyridin-2-YL)acetic acid in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[8][9]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance from the handling area.[9]

  • Area Designation: Designate a specific area for handling this compound to prevent cross-contamination.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare all required equipment and reagents within the chemical fume hood.

  • Weighing and Transfer: When weighing the solid compound, do so in the fume hood to contain any dust. Use appropriate tools (e.g., spatulas) for transfer and handle containers with care to avoid generating dust.

  • In Solution: When working with the compound in solution, be mindful of its volatile nature. Keep containers tightly closed when not in use.[8]

  • Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[6]

Below is a visual representation of the safe handling workflow:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Prepare Materials in Hood prep2->prep3 handling1 Weighing and Transfer prep3->handling1 handling2 Working with Solutions handling1->handling2 post1 Decontaminate Surfaces & Equipment handling2->post1 post2 Proper Waste Disposal post1->post2 post3 Remove PPE & Wash Hands post2->post3

Caption: Workflow for Safe Handling of 2-(4-Bromopyridin-2-YL)acetic acid.

Spill and Emergency Procedures

  • Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, wear appropriate PPE, absorb the spill with an inert material (e.g., dry sand or earth), and place it in a sealed container for chemical waste.[10]

  • Large Spills: In the event of a large spill, evacuate the area immediately and alert the appropriate emergency response team. Prevent the spill from entering drains or waterways.[11]

  • Fire: In case of a fire involving this compound, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[7] Firefighters should wear self-contained breathing apparatus.[10]

Storage and Disposal Plan

  • Storage: Store 2-(4-Bromopyridin-2-YL)acetic acid in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2] Some suppliers recommend storage in a freezer at temperatures under -20°C.[12]

  • Disposal: All waste containing this compound must be treated as hazardous waste. Collect waste in a clearly labeled, sealed, and compatible container.[9] Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[4]

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Washington State University. Pyridine Safety Data Sheet.
  • Pyridine Safety Data Sheet. (2023, February 1).
  • Carl ROTH. Pyridine Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 8). 2-(4-Bromopyridin-2-YL)acetic acid Safety Data Sheet.
  • BenchChem. (2025, November). Personal protective equipment for handling 2-Cyclopentylpyridine.
  • TCI EUROPE N.V. (2025, January 28). 4-Bromopyridine Hydrobromide Safety Data Sheet.
  • Fisher Scientific. (2009, September 22). 2-Bromopyridine Safety Data Sheet.
  • Acros PharmaTech Limited. (2018, August 20). 2-(2-bromopyridin-4-yl)-propan-2-ol Safety Data Sheet.
  • Fisher Scientific. 4-Bromophenylacetic acid Safety Data Sheet.
  • AK Scientific, Inc. Difluoro(3-bromopyridin-2-yl)acetic acid Safety Data Sheet.
  • BLDpharm. 2-(4-Bromopyridin-2-yl)acetic acid.
  • AK Scientific, Inc. (4-Bromopyridin-2-yl)methanol Safety Data Sheet.
  • Fisher Scientific. (2021, December 25). 2-Bromophenylacetic acid Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.